Product packaging for H-Ala-Arg-OH(Cat. No.:CAS No. 16709-12-9)

H-Ala-Arg-OH

Número de catálogo: B097522
Número CAS: 16709-12-9
Peso molecular: 245.28 g/mol
Clave InChI: SITWEMZOJNKJCH-WDSKDSINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Ala-Arg is a dipeptide. It is functionally related to a L-alanine and a L-arginine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H19N5O3 B097522 H-Ala-Arg-OH CAS No. 16709-12-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N5O3/c1-5(10)7(15)14-6(8(16)17)3-2-4-13-9(11)12/h5-6H,2-4,10H2,1H3,(H,14,15)(H,16,17)(H4,11,12,13)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITWEMZOJNKJCH-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332213
Record name L-Arginine, L-alanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

16709-12-9
Record name L-Arginine, L-alanyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alanylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Dipeptide H-Ala-Arg-OH (Alanylarginine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Ala-Arg-OH, chemically known as L-Alanyl-L-arginine, is a molecule of growing interest in various scientific fields, including food science and pharmaceuticals. Composed of the amino acids alanine and arginine, this peptide exhibits unique properties, most notably its ability to act as a salt taste enhancer. This technical guide provides a comprehensive overview of the structure, properties, and biological activities of this compound. It includes a summary of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its known signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals working with or interested in the applications of this dipeptide.

Core Properties of this compound

This compound is a dipeptide with the chemical formula C9H19N5O3. Its structure consists of an L-alanine residue linked to an L-arginine residue via a peptide bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental and developmental contexts.

PropertyValueReference
Molecular Formula C9H19N5O3[]
Molecular Weight 245.28 g/mol []
IUPAC Name (2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid[]
Synonyms L-Alanyl-L-arginine, Ala-Arg, AR dipeptide[]
CAS Number 16709-12-9[]
Theoretical Isoelectric Point (pI) ~10.76 (Calculated)
Solubility Soluble in water. For peptides with a net positive charge, if water fails, dissolving in a 10%-30% acetic acid solution can be attempted. For very hydrophobic peptides, a small amount of DMSO can be used for initial dissolution, followed by dilution with water.[2][3]
Appearance White to off-white powder[3]
Storage Store at -20°C for long-term stability. The lyophilized form should be stored in a freezer at or below -20°C.[3]

Note on Theoretical Isoelectric Point (pI) Calculation: The theoretical pI is estimated by averaging the pKa values of the ionizable groups that are protonated/deprotonated around the isoelectric point. For this compound, the relevant groups are the N-terminal amine of Alanine (pKa ~9.69), and the guanidinium group of Arginine (pKa ~12.48). The C-terminal carboxyl group (pKa ~2.17) will be deprotonated. The approximate pI is calculated as (pKa of N-terminal amine + pKa of Arginine side chain) / 2 = (9.69 + 12.48) / 2 ≈ 11.08. A more precise calculation considering all three pKa values would place the pI slightly lower, around 10.76.

Biological Activity and Mechanism of Action

The most well-documented biological activity of this compound is its role as a salt taste enhancer.[2][4] This property makes it a compound of interest for the food industry in efforts to reduce sodium content in products without compromising taste.

Salt Taste Enhancement

Studies have shown that certain arginyl dipeptides, including this compound (AR), can significantly increase the perception of saltiness.[5] The proposed mechanism involves the modulation of epithelial sodium channels (ENaC) in human fungiform taste papillae cells.

The interaction of this compound with taste receptor cells is believed to potentiate the response to sodium ions. The dipeptide itself does not elicit a salty taste but enhances the saltiness of NaCl. The signaling pathway is thought to involve the ENaCα and ENaCδ subunits.

Salt_Taste_Enhancement cluster_cell_membrane Taste Receptor Cell Membrane cluster_intracellular Intracellular Space NaCl NaCl ENaC ENaC Channel (α and δ subunits) NaCl->ENaC Na⁺ influx AlaArg This compound AlaArg->ENaC Potentiates Depolarization Membrane Depolarization Ca_Influx Voltage-gated Ca²⁺ Channel Opening & Ca²⁺ Influx Depolarization->Ca_Influx Neurotransmitter Neurotransmitter Release Ca_Influx->Neurotransmitter Signal_To_Brain Signal to Brain (Salty Taste Perception) Neurotransmitter->Signal_To_Brain

Caption: Proposed signaling pathway for this compound mediated salt taste enhancement.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and sensory evaluation of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Ala-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dipeptidyl ether

Workflow for SPPS:

SPPS_Workflow start Start: Rink Amide Resin resin_swelling 1. Resin Swelling (DMF) start->resin_swelling fmoc_deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) resin_swelling->fmoc_deprotection1 wash1 3. Washing (DMF, DCM) fmoc_deprotection1->wash1 coupling_arg 4. Coupling of Fmoc-Arg(Pbf)-OH (DIC/Oxyma in DMF) wash1->coupling_arg wash2 5. Washing (DMF, DCM) coupling_arg->wash2 fmoc_deprotection2 6. Fmoc Deprotection (20% Piperidine in DMF) wash2->fmoc_deprotection2 wash3 7. Washing (DMF, DCM) fmoc_deprotection2->wash3 coupling_ala 8. Coupling of Fmoc-Ala-OH (DIC/Oxyma in DMF) wash3->coupling_ala wash4 9. Washing (DMF, DCM) coupling_ala->wash4 final_fmoc_deprotection 10. Final Fmoc Deprotection (20% Piperidine in DMF) wash4->final_fmoc_deprotection wash5 11. Washing (DMF, DCM) final_fmoc_deprotection->wash5 cleavage 12. Cleavage from Resin (TFA/TIS/H₂O) wash5->cleavage precipitation 13. Peptide Precipitation (Cold Diethyl Ether) cleavage->precipitation purification 14. Purification (RP-HPLC) precipitation->purification lyophilization 15. Lyophilization purification->lyophilization end End: Purified this compound lyophilization->end

Caption: Experimental workflow for the solid-phase synthesis of this compound.

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF twice (5 min and 15 min).

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling (Arginine):

    • Dissolve Fmoc-Arg(Pbf)-OH (3 eq.), OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Repeat step 2.

  • Washing: Repeat step 3.

  • Second Amino Acid Coupling (Alanine):

    • Dissolve Fmoc-Ala-OH (3 eq.), OxymaPure (3 eq.) in DMF.

    • Add DIC (3 eq.) to the solution and pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Repeat step 2.

  • Washing: Wash the resin with DMF, DCM and dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the Pbf side-chain protecting group.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and wash with cold ether.

  • Purification: Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

Purification and Analysis

Purification:

  • Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% TFA.

  • Detection: UV absorbance at 214 nm and 280 nm.

Analysis:

  • Purity Assessment: Analytical RP-HPLC.

  • Identity Confirmation: Mass spectrometry (e.g., ESI-MS) to confirm the molecular weight.

Sensory Evaluation of Salt Taste Enhancement

This protocol is designed to assess the salt taste-enhancing properties of this compound.

Materials:

  • Purified this compound

  • Sodium chloride (NaCl)

  • Deionized water

  • Trained sensory panel

Procedure:

  • Solution Preparation:

    • Prepare a series of NaCl solutions of varying concentrations (e.g., 20 mM, 50 mM, 100 mM).

    • Prepare solutions of this compound at a fixed concentration (e.g., 5 mM) in deionized water.

    • Prepare test solutions by adding this compound to the NaCl solutions to achieve the desired final concentrations.

  • Sensory Panel Training:

    • Train a panel of sensory assessors to recognize and rate the intensity of the five basic tastes (sweet, sour, salty, bitter, umami) using standard taste solutions (e.g., sucrose for sweet, citric acid for sour, NaCl for salty, caffeine for bitter, and monosodium glutamate for umami).[6]

  • Sensory Evaluation:

    • Present the panelists with the NaCl solutions (control) and the NaCl solutions containing this compound (test) in a randomized and blinded manner.

    • Ask the panelists to rate the perceived saltiness intensity of each solution on a labeled magnitude scale (e.g., from 0 = no taste to 10 = extremely strong).

  • Data Analysis:

    • Analyze the sensory data statistically (e.g., using ANOVA and post-hoc tests) to determine if there is a significant difference in the perceived saltiness between the control and test solutions.

Applications and Future Perspectives

This compound holds significant promise in several areas:

  • Food Industry: As a salt taste enhancer, it can be used in the formulation of low-sodium food products to maintain palatability and consumer acceptance.

  • Pharmaceuticals: Dipeptides are being explored for their potential as therapeutic agents and as components of drug delivery systems. The specific biological roles of this compound beyond taste modulation are an area for future research.

  • Cosmetics: Peptides are increasingly used in skincare for their potential anti-aging and skin-conditioning properties.

Further research is needed to fully elucidate the intracellular signaling cascade initiated by this compound in taste receptor cells and to explore its other potential biological activities. Understanding its metabolic fate and bioavailability is also crucial for its application in food and pharmaceutical products.

Conclusion

This compound is a dipeptide with well-defined chemical and physical properties and a notable biological activity as a salt taste enhancer. The experimental protocols provided in this guide offer a foundation for its synthesis, purification, and functional evaluation. The elucidation of its mechanism of action through the modulation of ENaC channels opens up new avenues for research into taste perception and the development of novel taste enhancers. Continued investigation into the broader physiological roles of this dipeptide is warranted and could lead to new applications in various fields.

References

The Alanine-Arginine Dipeptide: A Scientific Deep Dive into Its Core Biological Functions and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the current scientific understanding of the Alanine-Arginine (Ala-Arg) dipeptide. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes available data on the individual and potential combined biological roles of its constituent amino acids, alanine and arginine. Due to a notable scarcity of direct research on the Ala-Arg dipeptide itself, this paper establishes a foundational understanding based on the well-documented functions of its components and the general principles of dipeptide metabolism and activity.

Introduction to the Alanine-Arginine Dipeptide

The Alanine-Arginine (Ala-Arg) dipeptide is a simple molecule formed from the covalent bonding of two proteogenic amino acids: the nonpolar, aliphatic L-alanine and the positively charged, basic L-arginine. While extensive research has elucidated the individual roles of alanine and arginine in a myriad of physiological processes, the specific biological functions of the Ala-Arg dipeptide remain a largely unexplored area of biochemistry and pharmacology. This guide aims to bridge this knowledge gap by providing a detailed examination of the known functions of its constituent amino acids, exploring the potential synergistic or novel functions of the dipeptide, and outlining experimental approaches for its further investigation.

The Biological Roles of the Constituent Amino Acids

L-Alanine: A Key Player in Energy Metabolism

L-alanine is a non-essential amino acid central to energy production and intermediary metabolism. Its primary functions include its role in the glucose-alanine cycle, a critical pathway for transporting nitrogen from peripheral tissues to the liver in a non-toxic form. In muscle, pyruvate, a product of glycolysis, is transaminated to alanine, which is then transported to the liver. There, it is converted back to pyruvate for gluconeogenesis, while the amino group enters the urea cycle.

L-Arginine: A Versatile Regulator of Cellular Signaling

L-arginine is a conditionally essential amino acid with a diverse range of biological functions. It is a crucial substrate for several enzymes, leading to the production of multiple bioactive molecules. Most notably, arginine is the precursor for the synthesis of nitric oxide (NO), a key signaling molecule involved in vasodilation, neurotransmission, and immune responses. Arginine also plays a significant role in the activation of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. Furthermore, arginine is a precursor for the synthesis of urea, creatine, and polyamines.

Potential Biological Functions of the Alanine-Arginine Dipeptide

Based on the functions of its constituent amino acids and the known properties of dipeptides, several potential biological roles for the Ala-Arg dipeptide can be hypothesized:

  • Enhanced Bioavailability and Cellular Uptake: Dipeptides are often absorbed more efficiently than free amino acids through specific transporters like PepT1 in the intestine. The Ala-Arg dipeptide could, therefore, serve as an effective delivery vehicle for both alanine and arginine to target tissues.

  • Modulation of mTOR Signaling: Given arginine's role in mTOR activation, the Ala-Arg dipeptide could potentially influence this pathway, thereby impacting protein synthesis and cell growth.

  • Nitric Oxide Production: As a source of arginine, the Ala-Arg dipeptide could fuel the production of nitric oxide, with potential implications for cardiovascular health and immune function.

  • Metabolic Regulation: A study on an amino acid mixture enriched with arginine, alanine, and phenylalanine suggested a role in stimulating fat metabolism during exercise.[1] This points to a potential metabolic regulatory function for the Ala-Arg dipeptide.

Quantitative Data on Alanine and Arginine

Table 1: Quantitative Data for L-Alanine

ParameterValueReference
Plasma Concentration250-450 µMGeneral knowledge
Role in Glucose-Alanine CycleContributes to ~10-25% of hepatic glucose production during fastingGeneral knowledge

Table 2: Quantitative Data for L-Arginine

ParameterValueReference
Plasma Concentration50-150 µMGeneral knowledge
Km of Arginase for Arginine2-10 mMGeneral knowledge
Km of Nitric Oxide Synthase for Arginine1-20 µMGeneral knowledge
Oral Bioavailability~20% for a 10g dose

Experimental Protocols for Investigating Dipeptide Function

The following section outlines generalized experimental methodologies that can be adapted to investigate the biological functions of the Alanine-Arginine dipeptide.

Cellular Uptake and Transport Assays

Objective: To determine the mechanism and efficiency of Ala-Arg dipeptide uptake by cells.

Methodology:

  • Culture a relevant cell line (e.g., Caco-2 for intestinal absorption, or a target cell line of interest).

  • Synthesize a labeled version of the Ala-Arg dipeptide (e.g., with 14C or 3H).

  • Incubate the cells with the labeled dipeptide at various concentrations and time points.

  • Measure the intracellular accumulation of the radiolabel using liquid scintillation counting.

  • To identify the transporter involved, perform competition assays with known substrates of peptide transporters (e.g., other dipeptides, tripeptides) and inhibitors.

mTOR Signaling Pathway Analysis

Objective: To assess the effect of the Ala-Arg dipeptide on the mTOR signaling cascade.

Methodology:

  • Treat a suitable cell line (e.g., muscle cells, immune cells) with the Ala-Arg dipeptide at different concentrations.

  • Prepare cell lysates at various time points post-treatment.

  • Analyze the phosphorylation status of key mTOR pathway proteins (e.g., mTOR, S6K1, 4E-BP1) using Western blotting with phospho-specific antibodies.

  • Compare the effects to those of free L-arginine and L-alanine.

Nitric Oxide Production Assay

Objective: To measure the impact of the Ala-Arg dipeptide on nitric oxide synthesis.

Methodology:

  • Use a cell line known to produce nitric oxide (e.g., endothelial cells, macrophages).

  • Treat the cells with the Ala-Arg dipeptide.

  • Measure the accumulation of nitrite and nitrate (stable breakdown products of NO) in the cell culture supernatant using the Griess assay.

  • Confirm the involvement of nitric oxide synthase (NOS) by using a NOS inhibitor (e.g., L-NAME) in parallel experiments.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and experimental workflows relevant to the study of the Alanine-Arginine dipeptide.

Glucose_Alanine_Cycle cluster_muscle Muscle cluster_liver Liver Glucose_m Glucose Pyruvate_m Pyruvate Glucose_m->Pyruvate_m Glycolysis Alanine_m Alanine Pyruvate_m->Alanine_m Alanine Aminotransferase Pyruvate_m->Alanine_m Alanine_l Alanine Alanine_m->Alanine_l Bloodstream Glutamate_m Glutamate aKG_m α-Ketoglutarate Glutamate_m->aKG_m NH3_m NH3 NH3_m->Glutamate_m AminoAcids_m Amino Acids AminoAcids_m->NH3_m Pyruvate_l Pyruvate Alanine_l->Pyruvate_l Alanine Aminotransferase Urea Urea Alanine_l->Urea Urea Cycle Glutamate_l Glutamate Alanine_l->Glutamate_l Glucose_l Glucose Pyruvate_l->Glucose_l Gluconeogenesis Glucose_l->Glucose_m Bloodstream aKG_l α-Ketoglutarate

Diagram 1: The Glucose-Alanine Cycle.

Arginine_Metabolism Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS Arginase Arginase Arginine->Arginase AGAT Arginine:Glycine Amidinotransferase (AGAT) Arginine->AGAT ADC Arginine Decarboxylase (ADC) Arginine->ADC NO Nitric Oxide (NO) + L-Citrulline NOS->NO Urea Urea + L-Ornithine Arginase->Urea Creatine Creatine AGAT->Creatine Agmatine Agmatine ADC->Agmatine

Diagram 2: Major Metabolic Fates of L-Arginine.

mTOR_Signaling Arginine L-Arginine mTORC1 mTORC1 Arginine->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates (Inhibits) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Inhibits (when unphosphorylated) CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Diagram 3: Simplified Arginine-mediated mTOR Signaling.

Dipeptide_Investigation_Workflow cluster_invitro In Vitro cluster_cellbased Cell-Based cluster_invivo In Vivo start Hypothesize Biological Function of Ala-Arg Dipeptide synthesis Chemical Synthesis and Purification of Ala-Arg start->synthesis in_vitro In Vitro Characterization synthesis->in_vitro cell_based Cell-Based Assays in_vitro->cell_based stability Stability in Plasma and Buffers in_vitro->stability enzymatic Enzymatic Hydrolysis (Peptidase Assays) in_vitro->enzymatic in_vivo In Vivo Studies cell_based->in_vivo uptake Cellular Uptake and Transport cell_based->uptake signaling Signaling Pathway Analysis (e.g., mTOR) cell_based->signaling functional Functional Assays (e.g., NO production, proliferation) cell_based->functional data_analysis Data Analysis and Interpretation in_vivo->data_analysis pk Pharmacokinetics (PK) Studies in_vivo->pk pd Pharmacodynamics (PD) Studies in_vivo->pd conclusion Conclusion and Future Directions data_analysis->conclusion

Diagram 4: Proposed Workflow for Investigating Ala-Arg Function.

Conclusion and Future Directions

The Alanine-Arginine dipeptide represents an intriguing yet understudied molecule with the potential for significant biological activity. While a comprehensive understanding of its specific functions is currently limited, the well-established roles of L-alanine and L-arginine provide a strong foundation for future research. The hypothesized benefits in bioavailability, metabolic regulation, and cellular signaling warrant dedicated investigation. The experimental workflows outlined in this guide offer a roadmap for researchers to elucidate the unique biological functions of the Ala-Arg dipeptide, potentially paving the way for its application in nutritional supplements, therapeutics, and drug delivery systems. Further research is critical to unlock the full potential of this simple yet promising dipeptide.

References

An In-depth Technical Guide to the Chemical Synthesis of H-Ala-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the dipeptide H-Ala-Arg-OH, also known as Alanyl-Arginine. The synthesis is detailed through a robust solid-phase peptide synthesis (SPPS) protocol utilizing Fmoc (9-fluorenylmethoxycarbonyl) chemistry, a widely adopted and effective method for peptide production. This document outlines the necessary experimental procedures, from resin preparation to final product purification and characterization. Additionally, it explores the role of arginine in activating the mTORC1 signaling pathway, a critical pathway in cell growth and metabolism.

Core Synthesis Pathway: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is efficiently achieved through a stepwise solid-phase approach. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The use of a solid support simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple filtration and washing. The Fmoc/tBu (tert-butyl) strategy is employed, where the Nα-amino group is temporarily protected by the base-labile Fmoc group, and the side chain of arginine is protected by the acid-labile Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.

The overall workflow for the solid-phase synthesis of this compound can be visualized as follows:

G cluster_resin_prep Resin Preparation cluster_first_aa First Amino Acid Coupling (Arginine) cluster_deprotection_1 Fmoc Deprotection cluster_second_aa Second Amino Acid Coupling (Alanine) cluster_deprotection_2 Final Fmoc Deprotection cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Final Product Resin Wang Resin Swollen_Resin Swollen Resin in DMF Resin->Swollen_Resin DMF Coupling_1 Fmoc-Arg(Pbf)-Wang Resin Swollen_Resin->Coupling_1 Fmoc_Arg Fmoc-Arg(Pbf)-OH Activation Activation (HBTU/DIPEA) Fmoc_Arg->Activation Activation->Coupling_1 Deprotection_1 H-Arg(Pbf)-Wang Resin Coupling_1->Deprotection_1 20% Piperidine in DMF Coupling_2 Fmoc-Ala-Arg(Pbf)-Wang Resin Deprotection_1->Coupling_2 Fmoc_Ala Fmoc-Ala-OH Activation_2 Activation (HBTU/DIPEA) Fmoc_Ala->Activation_2 Activation_2->Coupling_2 Deprotection_2 H-Ala-Arg(Pbf)-Wang Resin Coupling_2->Deprotection_2 20% Piperidine in DMF Cleavage Crude this compound Deprotection_2->Cleavage TFA Cocktail Purification Purified this compound Cleavage->Purification RP-HPLC

Figure 1: Solid-Phase Synthesis Workflow for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in the synthesis of this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using Wang resin pre-loaded with Fmoc-Arg(Pbf)-OH.

1. Resin Swelling:

  • Place 200 mg of Fmoc-Arg(Pbf)-Wang resin (0.5 mmol/g substitution) in a fritted syringe reaction vessel.

  • Add 5 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with occasional agitation.

  • Drain the DMF.

2. Fmoc Deprotection of Arginine:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Alanine Coupling:

  • In a separate vial, dissolve Fmoc-Ala-OH (62.3 mg, 0.2 mmol), HBTU (75.8 mg, 0.2 mmol), and DIPEA (69.6 µL, 0.4 mmol) in 2 mL of DMF.

  • Allow the mixture to pre-activate for 2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection steps as described in step 2.

  • After the final wash, wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry the resin under a stream of nitrogen.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the dipeptide from the resin and the simultaneous removal of the Pbf side-chain protecting group.

1. Preparation of Cleavage Cocktail:

  • In a fume hood, prepare a fresh cleavage cocktail consisting of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. For the 200 mg of resin, prepare approximately 2 mL of the cocktail.[1]

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.

  • Agitate the mixture at room temperature for 2-3 hours.[1]

3. Peptide Precipitation and Collection:

  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Add 10 volumes of cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Carefully decant the ether.

  • Wash the peptide pellet with cold diethyl ether twice more to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the purification of the crude this compound.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).

  • Filter the solution through a 0.45 µm syringe filter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger bore for preparative).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 30% Mobile Phase B over 30 minutes is a good starting point for a dipeptide. The gradient should be optimized based on an initial analytical run.

  • Flow Rate: 1 mL/min for analytical or scaled up accordingly for preparative.

  • Detection: UV at 210-230 nm.

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

4. Lyophilization:

  • Pool the pure fractions.

  • Freeze the solution and lyophilize to obtain the purified this compound as a white powder.

Quantitative Data

The yield and purity of synthetic peptides can vary depending on the sequence and the efficiency of each step. For a dipeptide like this compound, a high crude purity and overall yield are expected with optimized protocols.

ParameterTypical ValueNotes
Crude Peptide Purity >85%Determined by analytical RP-HPLC. The primary impurities are typically deletion sequences (in this case, Arginine).
Final Purity >98%Achieved after RP-HPLC purification.[2]
Overall Yield 60-80%Based on the initial loading of the first amino acid on the resin. This is a typical range for a short peptide synthesized via SPPS.[3]
Coupling Efficiency >99%Per step, as confirmed by a negative Kaiser test.[4]
Cleavage Efficiency >95%Estimated based on the recovery of the crude peptide.

Arginine and the mTORC1 Signaling Pathway

Arginine, a key component of this compound, is not only a building block for proteins but also a critical signaling molecule that activates the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway.[5][6] The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.

The activation of mTORC1 by arginine is a complex process involving intracellular arginine sensors. When intracellular arginine levels are high, it binds to its cytosolic sensor, CASTOR1. This binding event disrupts the interaction between CASTOR1 and GATOR2, an upstream regulator of the Rag GTPases. The release of GATOR2 from inhibition allows it to activate the Rag GTPase heterodimer, which in turn recruits mTORC1 to the lysosomal surface. At the lysosome, mTORC1 is fully activated by Rheb, leading to the phosphorylation of its downstream targets, such as S6K1 and 4E-BP1, which promote protein synthesis and cell growth.[5][7]

mTORC1_Pathway Arginine Arginine CASTOR1 CASTOR1 Arginine->CASTOR1 binds GATOR2 GATOR2 CASTOR1->GATOR2 inhibits GATOR1 GATOR1 GATOR2->GATOR1 inhibits RagGTPase RagA/B-GTP RagC/D-GDP GATOR1->RagGTPase GAP activity mTORC1_inactive mTORC1 (inactive) RagGTPase->mTORC1_inactive recruits to lysosome mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active activated by Ragulator Ragulator Rheb Rheb-GTP Rheb->mTORC1_active S6K1 p70S6K1 mTORC1_active->S6K1 phosphorylates FourEBP1 4E-BP1 mTORC1_active->FourEBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis releases eIF4E Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

References

The Biological Activity of L-Alanyl-L-arginine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Alanyl-L-arginine is a dipeptide with significant potential in various therapeutic and research applications. While direct studies on its biological activity are limited, a growing body of evidence suggests that its primary mechanism of action is to serve as a stable and highly bioavailable pro-drug for the conditionally essential amino acid L-arginine. Upon administration, it is hypothesized that L-Alanyl-L-arginine undergoes enzymatic hydrolysis to release L-alanine and L-arginine, with the latter being responsible for the majority of the observed biological effects. This guide provides an in-depth overview of the biological activities of L-arginine, which are presumed to be conferred by L-Alanyl-L-arginine, and presents the available, albeit limited, direct evidence for the activity of arginine-containing dipeptides. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the critical signaling pathways involved.

Introduction: The Rationale for L-Alanyl-L-arginine

L-arginine is a critical amino acid involved in a plethora of physiological processes, most notably as the substrate for nitric oxide synthase (NOS) in the production of nitric oxide (NO), a key signaling molecule. It also plays a significant role in the urea cycle, immune function, and protein synthesis. However, L-arginine supplementation can be limited by its stability and bioavailability. Dipeptides, such as L-Alanyl-L-arginine, offer a promising alternative by providing enhanced stability in aqueous solutions and potentially improved absorption and uptake mechanisms.

The central hypothesis for the biological activity of L-Alanyl-L-arginine is its function as a carrier for L-arginine. It is proposed that peptidases, such as dipeptidyl peptidase III and alanyl aminopeptidase, present in biological fluids and on cell surfaces, cleave the peptide bond, releasing L-arginine to exert its physiological effects. This guide will, therefore, focus on the well-documented biological activities of L-arginine as the primary active component delivered by L-Alanyl-L-arginine.

Core Biological Activities and Mechanisms of Action

The biological activities of L-Alanyl-L-arginine are intrinsically linked to the functions of its constituent amino acid, L-arginine. Upon its release, L-arginine participates in several key metabolic and signaling pathways.

Nitric Oxide (NO) Synthesis and Cardiovascular Effects

L-arginine is the sole physiological substrate for nitric oxide synthase (NOS) enzymes, which catalyze its conversion to NO and L-citrulline.[1] NO is a potent vasodilator, playing a crucial role in the regulation of blood pressure and blood flow.[2] By increasing the bioavailability of L-arginine, L-Alanyl-L-arginine supplementation is expected to enhance NO production, leading to improved endothelial function and cardiovascular health.[2]

Nitric_Oxide_Synthesis L_Alanyl_L_arginine L-Alanyl-L-arginine Peptidases Dipeptidyl Peptidases (e.g., DPP-III, Alanyl Aminopeptidase) L_Alanyl_L_arginine->Peptidases Hydrolysis L_arginine L-arginine Peptidases->L_arginine NOS Nitric Oxide Synthase (NOS) L_arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Product L_citrulline L-citrulline NOS->L_citrulline Vascular_Effects Vasodilation Improved Blood Flow Reduced Blood Pressure NO->Vascular_Effects

Figure 1: Proposed pathway of L-Alanyl-L-arginine hydrolysis and subsequent nitric oxide synthesis.

Immunomodulatory Effects

L-arginine is a critical modulator of immune cell function, influencing the activity of T-cells, macrophages, and natural killer (NK) cells.[3][4] It serves as a precursor for the synthesis of polyamines, which are essential for cell proliferation, and NO, which has both pro-inflammatory and anti-inflammatory roles depending on the context.[4] Arginine supplementation has been shown to enhance T-lymphocyte activation and may improve immune responses in various conditions.[3]

Macrophage_Activation cluster_M1 M1 Macrophage (Pro-inflammatory) cluster_M2 M2 Macrophage (Anti-inflammatory/Repair) L_arginine_M1 L-arginine iNOS iNOS L_arginine_M1->iNOS NO_M1 Nitric Oxide (NO) iNOS->NO_M1 Pro_inflammatory Pro-inflammatory Response NO_M1->Pro_inflammatory L_arginine_M2 L-arginine Arginase1 Arginase-1 L_arginine_M2->Arginase1 Ornithine Ornithine Arginase1->Ornithine Polyamines Polyamines Ornithine->Polyamines Anti_inflammatory Anti-inflammatory Response & Tissue Repair Polyamines->Anti_inflammatory mTOR_Activation L_arginine L-arginine CASTOR1 CASTOR1 L_arginine->CASTOR1 Binds to GATOR2 GATOR2 CASTOR1->GATOR2 Inhibits GATOR1 GATOR1 GATOR2->GATOR1 Inhibits Rag_GTPases Rag GTPases GATOR1->Rag_GTPases Inhibits mTORC1 mTORC1 Rag_GTPases->mTORC1 Activates Protein_Synthesis Protein Synthesis Cell Growth mTORC1->Protein_Synthesis NOS_Assay_Workflow Start Start Sample_Prep Prepare Cell/Tissue Lysate Start->Sample_Prep Reaction_Setup Set up Reaction Mixture (Lysate, Buffers, Cofactors, L-arginine) Sample_Prep->Reaction_Setup Incubation_37C Incubate at 37°C Reaction_Setup->Incubation_37C Nitrate_Reduction Add Nitrate Reductase Incubate at RT Incubation_37C->Nitrate_Reduction Griess_Reaction Add Griess Reagents Nitrate_Reduction->Griess_Reaction Measure_Absorbance Measure Absorbance at 540 nm Griess_Reaction->Measure_Absorbance Data_Analysis Calculate Nitrite Concentration (Standard Curve) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

In Vitro Mechanism of Action of H-Ala-Arg-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The in vitro mechanism of action of the dipeptide H-Ala-Arg-OH is not yet fully elucidated in publicly available scientific literature. This guide synthesizes current knowledge from studies on structurally related peptides and its constituent amino acid, L-arginine, to propose potential mechanisms of action and provide a framework for future research. All data and protocols are presented with the explicit understanding that they are derived from related molecules and should be adapted and validated specifically for this compound.

The dipeptide this compound, also known as L-Alanyl-L-arginine, is a small bioactive molecule with potential applications in drug development and as a pharmacological agent.[1] While its precise molecular targets and signaling pathways are still under investigation, preliminary information suggests it may play a role in apoptosis and enzyme inhibition.[1] This document provides an in-depth overview of the hypothesized in vitro mechanisms of action of this compound, drawing parallels from research on similar arginine-containing dipeptides and the well-documented cellular functions of L-arginine.

Core Hypothesized Mechanisms of Action in Vitro

Based on available data for related compounds, the in vitro effects of this compound are likely multifaceted and cell-type dependent. The primary proposed mechanisms include the modulation of key cellular signaling pathways and the direct inhibition of enzyme activity.

Activation of the mTOR Signaling Pathway

A significant body of research points to the role of L-arginine and arginine-containing peptides in activating the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][3][4] Studies on the closely related dipeptide Arginine-Arginine (Arg-Arg) have demonstrated its ability to increase the phosphorylation of mTOR and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K), in bovine mammary epithelial cells.[4] This activation is associated with an increase in protein synthesis.[4] The proposed mechanism involves the uptake of the dipeptide into the cell, potentially via oligopeptide transporters like PepT2, leading to an increased intracellular availability of amino acids that subsequently activates the mTORC1 complex.[4]

Induction of Apoptosis in Cancer Cells

There is evidence to suggest that L-arginine can modulate cell survival and apoptosis, particularly in the context of cancer. L-arginine has been shown to reduce cell proliferation and promote apoptosis in colorectal cancer cells.[5][6] This effect may be linked to the production of nitric oxide (NO), a key signaling molecule synthesized from L-arginine.[7] One source suggests that this compound itself may induce apoptotic cell death and could be a potential pharmacological agent for colorectal carcinoma.[1] The pro-apoptotic mechanism in cancer cells could be triggered by arginine deprivation in the tumor microenvironment or through the cytotoxic effects of high concentrations of NO.[7][8]

It is important to note that the effects of arginine-containing peptides on cell proliferation and apoptosis can be context-dependent. For instance, the tetrapeptide H-Ala-Glu-Asp-Arg-OH has been shown to stimulate cell proliferation and reduce apoptosis in cultured mouse embryonic fibroblasts by enhancing the expression of cytoskeletal and nuclear matrix proteins.[1]

Potential for Enzyme Inhibition

The amino acid sequence of a peptide is critical to its biological activity. Interestingly, the reverse sequence dipeptide, H-Arg-Ala-OH, has been reported to inhibit the activity of angiotensin-converting enzyme (ACE) and yeast bleomycin hydrolase. While this does not directly imply the same activity for this compound, it highlights the potential for this dipeptide to interact with and modulate the function of specific enzymes. The evaluation of this compound against a panel of relevant enzymes would be a critical step in elucidating its mechanism of action.

Quantitative Data Summary

ParameterTreatment ConditionResultCell TypeReference
αS1-casein synthesis10% replacement of free L-Arg with Arg-Arg dipeptideIncreased (P < 0.05)BMEC[4]
mTOR phosphorylation10% replacement of free L-Arg with Arg-Arg dipeptideIncreased (P < 0.01)BMEC[4]
p70S6K phosphorylation10% replacement of free L-Arg with Arg-Arg dipeptideIncreased (P < 0.01)BMEC[4]
PepT2 mRNA expression10% replacement of free L-Arg with Arg-Arg dipeptideIncreased (P < 0.01)BMEC[4]
Net uptake of Essential Amino Acids10% replacement of free L-Arg with Arg-Arg dipeptideIncreasedBMEC[4]
Net uptake of Total Amino Acids10% replacement of free L-Arg with Arg-Arg dipeptideIncreasedBMEC[4]

Experimental Protocols

The following are detailed methodologies adapted from in vitro studies on the Arg-Arg dipeptide, which can serve as a starting point for investigating the mechanism of action of this compound.

Cell Culture and Treatment
  • Cell Line: Bovine mammary epithelial cells (BMEC) or a relevant human cell line (e.g., HT-29 for colorectal cancer studies).[9]

  • Culture Medium: Dulbecco’s Modified Eagle’s Medium/F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, insulin, hydrocortisone, and epidermal growth factor.

  • Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 24-well plates for uptake assays) and grown to ~80% confluence.

  • Starvation: Prior to treatment, cells are typically starved for a period (e.g., 16 hours) in a medium devoid of amino acids to synchronize the cells and establish a baseline.

  • Treatment: this compound is dissolved in the appropriate vehicle (e.g., sterile water or culture medium) and added to the cells at various concentrations for defined time periods. A vehicle control is run in parallel.

Western Blot Analysis for Signaling Pathway Activation
  • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., mTOR, p70S6K, Akt) overnight at 4°C.

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Amino Acid and Dipeptide Uptake Assay
  • Incubation: Cells are incubated with this compound in the culture medium for a specified time.

  • Sample Collection: The culture medium is collected before and after the incubation period.

  • Analysis: The concentrations of amino acids and the dipeptide in the collected media are measured using an amino acid auto-analyzer or by high-performance liquid chromatography (HPLC).

  • Calculation: The net uptake is calculated as the difference in concentration in the medium before and after incubation with the cells.

Visualizations

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows for studying the in vitro mechanism of action of this compound.

G cluster_extracellular Extracellular cluster_cell Cellular This compound This compound Transporter Transporter This compound->Transporter Uptake mTORC1 mTORC1 Transporter->mTORC1 Amino Acid Sensing p70S6K p70S6K mTORC1->p70S6K Phosphorylation Protein_Synthesis Protein_Synthesis p70S6K->Protein_Synthesis Cell_Growth Cell_Growth Protein_Synthesis->Cell_Growth

Caption: Hypothesized mTOR signaling pathway activation by this compound.

G Start Start Cell_Culture Seed and culture cells (e.g., HT-29) Start->Cell_Culture Treatment Treat cells with this compound (various concentrations and times) Cell_Culture->Treatment Apoptosis_Assay Assess apoptosis (e.g., Annexin V/PI staining) Treatment->Apoptosis_Assay Proliferation_Assay Measure cell proliferation (e.g., MTT assay) Treatment->Proliferation_Assay Western_Blot Analyze apoptosis-related proteins (e.g., Caspases, Bcl-2) Treatment->Western_Blot Data_Analysis Analyze and interpret data Apoptosis_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro apoptosis and proliferation assays.

G cluster_mechanisms Potential In Vitro Mechanisms of Action cluster_outcomes Cellular Outcomes This compound This compound mTOR_Activation mTOR Pathway Activation This compound->mTOR_Activation Apoptosis_Induction Apoptosis Induction (in Cancer Cells) This compound->Apoptosis_Induction Enzyme_Inhibition Enzyme Inhibition (e.g., ACE) This compound->Enzyme_Inhibition Protein_Synthesis Increased Protein Synthesis mTOR_Activation->Protein_Synthesis Cell_Growth Modulation of Cell Growth mTOR_Activation->Cell_Growth Cancer_Cell_Death Cancer Cell Death Apoptosis_Induction->Cancer_Cell_Death Physiological_Regulation Physiological Regulation Enzyme_Inhibition->Physiological_Regulation

Caption: Logical relationships of hypothesized this compound mechanisms.

Conclusion and Future Directions

The dipeptide this compound represents a molecule of interest for which the detailed in vitro mechanism of action is an open area of research. Based on studies of its constituent amino acid, L-arginine, and structurally similar dipeptides, it is plausible that this compound exerts its biological effects through the modulation of fundamental cellular processes such as the mTOR signaling pathway and apoptosis. The provided experimental framework offers a starting point for rigorously testing these hypotheses. Future in vitro research should focus on identifying the specific molecular targets of this compound, determining its binding affinities, and elucidating the full scope of its effects on various cell types, including both cancerous and non-cancerous lines. Such studies will be crucial for unlocking the therapeutic potential of this and other small bioactive peptides.

References

An In-depth Technical Guide to the Ala-Arg Dipeptide: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-Alanyl-L-Arginine (Ala-Arg) is a molecule of growing interest in various scientific fields. While not as extensively studied as some other dipeptides, its unique physicochemical properties and the biological significance of its constituent amino acids, alanine and arginine, suggest a range of potential applications. This technical guide provides a comprehensive overview of the current knowledge surrounding the Ala-Arg dipeptide, including its discovery, synthesis, biological significance, and purported roles in cellular signaling. Detailed experimental protocols for its synthesis and analysis are provided, alongside a summary of available quantitative data. Furthermore, this guide explores its potential therapeutic applications, particularly in the realms of taste modulation and as a component in drug delivery systems.

Introduction and Discovery

The formal discovery of the Ala-Arg dipeptide is not well-documented as a singular, landmark event in the scientific literature. Instead, its identification and synthesis are rooted in the broader history of peptide chemistry. The constituent amino acids, L-alanine and L-arginine, were discovered in the late 19th century. Arginine was first isolated in 1886 from lupin seedlings by the German chemist Ernst Schulze.[1][2] The development of methods for peptide synthesis in the early 20th century, notably the work of Emil Fischer, laid the groundwork for the creation of specific dipeptides like Ala-Arg in the laboratory.

Initially, Ala-Arg was likely synthesized and studied as part of systematic investigations into the properties of dipeptides. More recently, it has gained attention for its specific functionalities, which are detailed in the subsequent sections of this guide.

Physicochemical Properties

The Ala-Arg dipeptide is a water-soluble solid.[3] Its structure combines the small, non-polar side chain of alanine with the large, positively charged guanidinium group of arginine, giving the molecule unique characteristics.

Table 1: Physicochemical Properties of L-Alanyl-L-Arginine

PropertyValueSource
Molecular Formula C₉H₁₉N₅O₃[3]
Molecular Weight 245.28 g/mol [3]
Physical Description Solid[3]
LogP (extrapolated) -3.68[3]
CAS Number 16709-12-9[3]

Synthesis and Purification

The synthesis of Ala-Arg can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally the preferred method for its efficiency and ease of purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Ala-Arg

This protocol outlines a general procedure for the synthesis of Ala-Arg using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-Ala-OH

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

  • Acetonitrile

  • Reversed-phase C18 HPLC column

Procedure:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Remove the Fmoc group from the arginine residue by treating the resin with a 20% solution of piperidine in DMF for 20-30 minutes. Wash the resin thoroughly with DMF and DCM.

  • Alanine Coupling:

    • Dissolve Fmoc-Ala-OH (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

    • Monitor the reaction completion using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added alanine residue using 20% piperidine in DMF as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5) for 2-3 hours to cleave the dipeptide from the resin and remove the Pbf protecting group from arginine.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether and dry.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of water or a weak aqueous acid solution.

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A typical gradient would be from 5% to 50% acetonitrile in water (both containing 0.1% TFA) over 30-60 minutes.

    • Collect fractions containing the pure peptide.

  • Characterization: Confirm the identity and purity of the Ala-Arg dipeptide using mass spectrometry (to verify the molecular weight) and analytical HPLC (to assess purity).[4]

G Resin Fmoc-Arg(Pbf)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple Couple Fmoc-Ala-OH (DIC/HOBt) Deprotect1->Couple Deprotect2 Final Fmoc Deprotection Couple->Deprotect2 Cleave Cleave and Deprotect (TFA/TIS/H2O) Deprotect2->Cleave Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize (MS, Analytical HPLC) Purify->Characterize

Figure 1: Experimental workflow for the solid-phase synthesis of Ala-Arg.

Biological Significance and Cellular Functions

The biological roles of Ala-Arg are multifaceted, stemming from the individual properties of alanine and arginine, as well as the unique characteristics of the dipeptide itself.

Cellular Uptake

Arginine-rich peptides are known to be efficiently taken up by cells, a process often mediated by endocytosis.[5][6] While the specific uptake mechanism for Ala-Arg has not been extensively detailed, it is plausible that it utilizes similar pathways. The presence of the arginine residue is likely to facilitate its interaction with negatively charged components of the cell membrane, initiating the internalization process.[6]

Role in Taste Perception

A significant area of research for Ala-Arg is in the field of food science, where it has been identified as a salt taste enhancer.[7] Studies have shown that certain arginyl dipeptides, including Ala-Arg, can increase the perceived saltiness of sodium chloride. This effect is thought to be mediated through interactions with epithelial sodium channels (ENaC) in taste bud cells.[7]

Table 2: Effect of Arginyl Dipeptides on NaCl-Induced Responses in Human Fungiform Taste Papillae Cells

DipeptideEffect on NaCl ResponsePutative MechanismSource
Ala-Arg (AR) Significant IncreaseModulation of ENaCα and ENaCδ subunits[7]
Arg-Ala (RA) Significant IncreaseModulation of ENaCα and ENaCδ subunits[7]
Arg-Pro (RP) Significant IncreaseModulation of ENaCα and ENaCδ subunits[7]
Arg-Glu (RE) No significant effect-[7]
Glu-Arg (ER) No significant effect-[7]

Signaling Pathways

The direct involvement of the Ala-Arg dipeptide in specific signaling pathways is an area of ongoing investigation. However, based on the known roles of its constituent amino acid, arginine, it is hypothesized to influence key cellular processes.

The mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[8] Amino acids, particularly arginine, are known to be potent activators of mTORC1.[9] Arginine sensing and the subsequent activation of mTORC1 are complex processes involving the Rag GTPases and the lysosomal amino acid transporter SLC38A9.[8]

While direct evidence for Ala-Arg's role in mTOR signaling is limited, studies on the related dipeptide Arg-Arg have shown that it can activate the mTOR pathway and promote protein synthesis.[10][11] It is plausible that Ala-Arg, upon cellular uptake and potential hydrolysis into its constituent amino acids, could contribute to the cellular pool of arginine and thereby influence mTORC1 activity.

G cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytosol Cytosol AlaArg_ext Ala-Arg AlaArg_int Ala-Arg AlaArg_ext->AlaArg_int Uptake Arginine Arginine AlaArg_int->Arginine Hydrolysis (putative) mTORC1 mTORC1 Arginine->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Stimulation

Figure 2: Putative involvement of Ala-Arg in the mTOR signaling pathway.

Potential Therapeutic and Drug Development Applications

The unique properties of Ala-Arg open up several avenues for its use in therapeutic and drug development contexts.

Salt Substitute and Flavor Enhancer

Given its ability to enhance salty taste, Ala-Arg holds promise as a component in the development of salt substitutes or flavor enhancers in the food industry. This could be particularly beneficial for individuals needing to reduce their sodium intake for health reasons.

Drug Delivery

The efficient cellular uptake of arginine-rich peptides has led to their exploration as cell-penetrating peptides for drug delivery. While Ala-Arg itself is a small molecule, its arginine moiety could be incorporated into larger drug delivery systems to enhance their cellular penetration.

Component of Antibody-Drug Conjugates (ADCs)

Dipeptides are often used as linkers in antibody-drug conjugates, which are targeted cancer therapies. A library of dipeptide-linked payloads, including one with Ala-Arg, has been synthesized and studied for its impact on the physicochemical properties of ADCs.[12] The choice of dipeptide linker can influence properties such as hydrophobicity and aggregation, which are critical for the efficacy and safety of the ADC.[12]

Quantitative Analysis

Accurate quantification of Ala-Arg in biological matrices is crucial for pharmacokinetic and metabolic studies. Mass spectrometry-based methods are the gold standard for this purpose.

Experimental Protocol: Quantitative Analysis by Mass Spectrometry

A general workflow for the quantitative analysis of Ala-Arg in a biological sample (e.g., plasma, tissue homogenate) is outlined below.

Materials:

  • Biological sample

  • Internal standard (e.g., stable isotope-labeled Ala-Arg)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Thaw the biological sample on ice.

    • Add a known amount of the internal standard to the sample.

    • Precipitate proteins by adding a cold protein precipitation solvent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto an appropriate LC column (e.g., a HILIC or reversed-phase C18 column).

    • Separate the analytes using a suitable mobile phase gradient.

    • Detect and quantify the Ala-Arg and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Ala-Arg would need to be determined empirically.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of Ala-Arg.

    • Determine the concentration of Ala-Arg in the biological sample by comparing its peak area ratio to the internal standard against the calibration curve.

G Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis LCMS->Data

Figure 3: Workflow for the quantitative analysis of Ala-Arg by LC-MS/MS.

Conclusion

The Ala-Arg dipeptide, while not as extensively characterized as some of its counterparts, presents a fascinating area for future research. Its established role as a salt taste enhancer and its potential involvement in crucial cellular signaling pathways like mTOR underscore its significance. The detailed protocols for its synthesis and analysis provided in this guide are intended to facilitate further investigation into its biological functions and therapeutic potential. As research continues, a deeper understanding of the discovery and multifaceted roles of the Ala-Arg dipeptide is anticipated, which could pave the way for novel applications in food science, medicine, and drug development.

References

Theoretical pI and molecular weight of H-Ala-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Physicochemical Properties of Alanyl-Arginine (H-Ala-Arg-OH)

Abstract

This technical guide provides a comprehensive overview of the theoretical isoelectric point (pI) and molecular weight (MW) of the dipeptide Alanyl-Arginine (this compound). It is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the key physicochemical properties of this peptide. This document outlines the principles behind the theoretical calculation of these values and presents detailed, standard experimental protocols for their empirical determination using mass spectrometry and isoelectric focusing.

Theoretical Physicochemical Properties of this compound

The fundamental physicochemical characteristics of a peptide, such as its molecular weight and isoelectric point, are dictated by its amino acid composition. These properties are critical for predicting its behavior in various biochemical and pharmaceutical contexts, including solubility, stability, and interaction with other molecules.

Data Presentation

The theoretical molecular weight and isoelectric point for this compound are derived from the properties of its constituent amino acids, Alanine and Arginine. The key quantitative data are summarized below.

ParameterConstituent Amino AcidValueDipeptide (this compound) Value
Molecular Weight (MW) L-Alanine89.09 g/mol [1][2][3]245.28 g/mol [4][5]
L-Arginine174.20 g/mol [6][7][8][9]
pKa Values L-Alanine (N-terminus)α-NH₃⁺: ~9.69[10][11]
L-Arginine (C-terminus)α-COOH: ~2.17[10][11]
L-Arginine (Side Chain)Guanidinium: ~12.48[8][10][12]
Isoelectric Point (pI) --~11.09 (Calculated)
Principles of Theoretical Calculation

Molecular Weight (MW): The molecular weight of a peptide is calculated by summing the molecular weights of its constituent amino acid residues and subtracting the molecular weight of water (18.015 g/mol ) for each peptide bond formed.

  • MW (this compound) = MW(Alanine) + MW(Arginine) - MW(H₂O)

  • MW (this compound) = 89.09 g/mol + 174.20 g/mol - 18.015 g/mol = 245.275 g/mol

This calculated value is consistent with publicly available data for Alanyl-Arginine, which is approximately 245.28 g/mol .[4][5]

Isoelectric Point (pI): The isoelectric point (pI) is the specific pH at which a molecule carries no net electrical charge.[13] For the dipeptide this compound, there are three ionizable groups:

  • The N-terminal α-amino group of Alanine (pKa ≈ 9.69).[10][11]

  • The C-terminal α-carboxyl group of Arginine (pKa ≈ 2.17).[10][11]

  • The guanidinium side chain of Arginine (pKa ≈ 12.48).[10][12]

The pI is determined by averaging the two pKa values that flank the pH range where the peptide's net charge is zero.[14] For this compound, the zwitterionic (neutral) form exists between the deprotonation of the N-terminal amino group and the guanidinium side chain. Therefore, the pI is the average of their pKa values.

  • pI = (pKa_N-terminus + pKa_Arg_side_chain) / 2

  • pI = (9.69 + 12.48) / 2 = 11.085

pI_Calculation_Logic cluster_low_pH Low pH (e.g., pH 1) cluster_pI Isoelectric Point (pI ≈ 11.09) cluster_high_pH High pH (e.g., pH 14) cluster_pKa Relevant pKa Values for Calculation low_pH Net Charge: +2 Structure: ⁺H₃N-Ala-Arg-COOH              |          (CH₂)₃              |          NH              |          C=⁺NH₂              |          NH₂ pI_pH Net Charge: 0 Structure: ⁺H₃N-Ala-Arg-COO⁻              |          (CH₂)₃              |          NH              |          C=⁺NH₂              |          NH₂ low_pH->pI_pH pH Increases high_pH Net Charge: -1 Structure: H₂N-Ala-Arg-COO⁻              |          (CH₂)₃              |          NH              |          C=NH              |          NH₂ pI_pH->high_pH pH Increases pKa_N_Term pKa (α-NH₃⁺) ≈ 9.69 pKa_N_Term->pI_pH Averaged to calculate pI pKa_Side_Chain pKa (Arg Side Chain) ≈ 12.48 pKa_Side_Chain->pI_pH

Diagram illustrating the charge states of this compound and pI calculation logic.

Experimental Protocols for Determination

While theoretical calculations provide excellent estimates, empirical determination is essential for validation and quality control in research and drug development.

Molecular Weight Determination via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for accurately determining the molecular weight of peptides.[15] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common high-throughput method.[16]

Protocol: MALDI-TOF Mass Spectrometry

  • Sample Preparation:

    • Reconstitute the lyophilized this compound peptide in a suitable solvent (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a concentration of 1 mg/mL.

    • Prepare a saturated matrix solution. For peptides in this mass range, α-Cyano-4-hydroxycinnamic acid (CHCA) is a standard choice.[16] Dissolve CHCA in a 50:50 mixture of acetonitrile and 0.1% TFA in water.

  • Target Plate Spotting:

    • On a MALDI target plate, mix 1 µL of the peptide solution with 1 µL of the matrix solution directly on the spot.

    • Alternatively, use the dried-droplet method: spot 1 µL of the peptide solution onto the target, let it dry, and then add 1 µL of the matrix solution on top.

    • Allow the mixture to co-crystallize at room temperature.

  • Instrument Calibration:

    • Calibrate the mass spectrometer using a standard peptide mixture with known molecular weights that bracket the expected mass of the analyte (245.28 Da).

  • Data Acquisition:

    • Insert the target plate into the mass spectrometer.

    • Acquire spectra in positive ion reflectron mode. The primary ion observed should be the protonated molecular ion [M+H]⁺.

    • For this compound, the expected m/z value for the monoisotopic [M+H]⁺ ion would be approximately 246.16.

  • Data Analysis:

    • Process the raw spectrum to determine the m/z of the most intense peak corresponding to the [M+H]⁺ ion.

    • The molecular weight is confirmed by the accurate mass measurement, typically within a tolerance of ±5 ppm for high-resolution instruments.[16]

MW_Workflow start Start: this compound Sample prep 1. Sample & Matrix Preparation - Peptide in 0.1% TFA - CHCA Matrix Solution start->prep Input spot 2. MALDI Plate Spotting - Mix Peptide and Matrix (1:1) - Allow to Co-crystallize prep->spot instrument 3. MS Instrument Setup - Calibrate with known standards - Set to Positive Ion Mode spot->instrument acquire 4. Data Acquisition - Laser fires at sample spot - Ions travel through TOF analyzer instrument->acquire analyze 5. Spectrum Analysis - Identify [M+H]⁺ peak - Determine m/z value acquire->analyze end End: Confirmed MW (e.g., m/z ≈ 246.16 for [M+H]⁺) analyze->end Output

Experimental workflow for MW determination of this compound using MALDI-TOF MS.
Isoelectric Point Determination via Isoelectric Focusing

Isoelectric focusing (IEF) separates molecules based on their pI in a pH gradient.[17][18] Capillary IEF (cIEF) is a modern, high-resolution adaptation of this technique.[19]

Protocol: Capillary Isoelectric Focusing (cIEF)

  • Sample Preparation:

    • Dissolve the this compound peptide in a solution containing carrier ampholytes that form the desired pH gradient (e.g., a broad range of pH 3-12 or a narrower, basic range like pH 9-12 for higher resolution).

    • Include pI markers, which are small molecules with known isoelectric points, to accurately calibrate the pH gradient.[19]

    • The final solution should be prepared in a denaturing buffer (e.g., containing urea) to maintain peptide solubility and prevent aggregation.

  • Capillary and Instrument Setup:

    • Use a coated capillary to minimize electroendosmotic flow.

    • Fill the capillary with the sample/ampholyte mixture.

    • Place the capillary ends into anolyte (an acidic solution, e.g., phosphoric acid) and catholyte (a basic solution, e.g., sodium hydroxide) reservoirs.

  • Focusing Step:

    • Apply a high voltage across the capillary. The carrier ampholytes will migrate to establish a stable pH gradient.

    • The positively charged this compound (at acidic/neutral pH) will migrate towards the cathode.

    • Migration ceases when the peptide reaches the point in the pH gradient that is equal to its pI, as its net charge becomes zero.[13][18]

  • Mobilization and Detection:

    • After focusing is complete, mobilize the focused bands past a detector (typically a UV absorbance detector at 280 nm or 214 nm). Mobilization can be achieved by applying pressure to one end of the capillary or by changing the composition of the catholyte/anolyte to shift the pH gradient.

    • The detector records the passage of the focused peptide and pI marker bands.

  • Data Analysis:

    • Create a calibration curve by plotting the migration time of the pI markers against their known pI values.

    • Determine the migration time of the this compound peak and use the calibration curve to interpolate its experimental pI.

Conclusion

The theoretical molecular weight (245.28 g/mol ) and isoelectric point (~11.09) of this compound are fundamental parameters derived from its amino acid sequence. These values provide a critical baseline for scientific investigation and product development. The experimental protocols detailed herein, specifically mass spectrometry for molecular weight and capillary isoelectric focusing for pI, represent standard, robust methodologies for the empirical validation of these essential physicochemical properties, ensuring accuracy and reproducibility in research and quality control settings.

References

The Ala-Arg Dipeptide: A Technical Guide to its Role in Cellular Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide L-alanyl-L-arginine (Ala-Arg) is emerging as a molecule of significant interest within cellular biology and therapeutic development. Composed of the amino acids alanine and arginine, its unique biochemical properties suggest roles in critical cellular processes, including nutrient sensing, protein synthesis, and cellular metabolism. This technical guide provides a comprehensive overview of the current understanding of the Ala-Arg dipeptide, detailing its synthesis, cellular uptake, and established and putative functions. We present available quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and application in drug development.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized not merely as intermediates in protein metabolism but as bioactive molecules with distinct physiological roles. The Ala-Arg dipeptide, by virtue of its constituent amino acids, is positioned at the intersection of several key metabolic and signaling pathways. Alanine is a central player in energy metabolism, while arginine is a well-established modulator of the mTOR signaling pathway and the precursor for nitric oxide (NO) synthesis. This guide consolidates the current knowledge on Ala-Arg, providing a technical resource for its study and therapeutic exploration.

Synthesis and Purification of Ala-Arg Dipeptide

The synthesis of Ala-Arg, like other peptides, requires a strategic approach to ensure the correct formation of the peptide bond and to protect reactive side groups.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a common and efficient method for producing dipeptides like Ala-Arg.

Experimental Protocol: Solid-Phase Synthesis of Ala-Arg

  • Resin Preparation:

    • Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a non-polar, aprotic solvent like dichloromethane (DCM).

    • Wash the resin subsequently with dimethylformamide (DMF).

  • First Amino Acid Coupling (Arginine):

    • Attach the first amino acid, Fmoc-Arg(Pbf)-OH, to the resin. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group protects the guanidino side chain of arginine.

    • Dissolve Fmoc-Arg(Pbf)-OH and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) with an activator like ethyl cyanohydroxyiminoacetate (Oxyma) in DMF.

    • Add the solution to the resin and agitate to facilitate the coupling reaction.

  • Fmoc Deprotection:

    • Remove the Fmoc protecting group from the N-terminus of the resin-bound arginine using a solution of 20% piperidine in DMF.

  • Second Amino Acid Coupling (Alanine):

    • Couple the second amino acid, Fmoc-Ala-OH, to the deprotected N-terminus of the resin-bound arginine using the same coupling reagents as in step 2.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group from the N-terminus of the dipeptide.

  • Cleavage and Deprotection:

    • Cleave the dipeptide from the resin and remove the Pbf side-chain protecting group simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).

  • Purification:

    • Purify the crude Ala-Arg dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Verify the purity and identity of the final product by mass spectrometry and amino acid analysis.

G Resin Swell Resin Couple_Arg Couple Fmoc-Arg(Pbf)-OH Resin->Couple_Arg Deprotect1 Fmoc Deprotection (Piperidine) Couple_Arg->Deprotect1 Couple_Ala Couple Fmoc-Ala-OH Deprotect1->Couple_Ala Deprotect2 Final Fmoc Deprotection Couple_Ala->Deprotect2 Cleave Cleave & Deprotect (TFA) Deprotect2->Cleave Purify Purify (RP-HPLC) Cleave->Purify Final_Product Ala-Arg Dipeptide Purify->Final_Product

Fig 1. Workflow for Solid-Phase Synthesis of Ala-Arg.

Cellular Uptake and Stability

The mechanism by which the Ala-Arg dipeptide enters cells is crucial for its biological activity. While specific data for Ala-Arg is limited, insights can be drawn from studies on other dipeptides and arginine-rich peptides.

Cellular Uptake Mechanisms

Dipeptides are primarily transported into cells by peptide transporters (PEPT). The uptake of an Arg-Arg dipeptide in bovine mammary epithelial cells has been shown to be associated with an increased mRNA expression of the oligopeptide transporter PepT2[1][2]. It is plausible that Ala-Arg utilizes similar transporters. Arginine-rich peptides are also known to be internalized through endocytosis[3].

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AlaArg_ext Ala-Arg Dipeptide PepT Peptide Transporter (e.g., PepT2) AlaArg_ext->PepT Transport Endocytosis Endocytosis AlaArg_ext->Endocytosis Uptake AlaArg_int Ala-Arg Dipeptide PepT->AlaArg_int Endocytosis->AlaArg_int Hydrolysis Hydrolysis AlaArg_int->Hydrolysis Ala Alanine Hydrolysis->Ala Arg Arginine Hydrolysis->Arg

Fig 2. Putative Cellular Uptake Mechanisms for Ala-Arg.
Intracellular Stability and Fate

Once inside the cell, dipeptides are typically hydrolyzed by cytosolic peptidases into their constituent amino acids. The stability of peptides in cell culture can be influenced by their terminal amino acids[4]. Peptides with N-terminal amines can be rapidly degraded[4]. The Ala-Arg dipeptide, upon hydrolysis, would release alanine and arginine, which then enter their respective metabolic and signaling pathways.

Role in Cellular Signaling and Metabolism

The biological effects of the Ala-Arg dipeptide are likely mediated through the actions of its constituent amino acids following intracellular hydrolysis, and potentially through direct interactions of the dipeptide itself.

Modulation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and metabolism. Arginine is a known activator of the mTORC1 complex[5][6]. Studies on Arg-Arg dipeptides have shown that they can increase the phosphorylation of mTOR and its downstream effector, p70 ribosomal protein S6 kinase (p70S6K), leading to enhanced protein synthesis[1][2]. It is highly probable that the Ala-Arg dipeptide, by providing a source of intracellular arginine, similarly activates the mTOR pathway.

Table 1: Effect of L-Arginine and Arg-Arg Dipeptide on mTOR Signaling in Bovine Mammary Epithelial Cells

Treatment Phosphorylated mTOR (Arbitrary Units) Phosphorylated p70S6K (Arbitrary Units)
Control (2.8 mM L-Arg) 1.00 ± 0.05 1.00 ± 0.06
10% Arg-Arg substitution 1.25 ± 0.07* 1.32 ± 0.08*

*Data are presented as mean ± SEM. P < 0.05 compared to control. (Adapted from[1])

G AlaArg Ala-Arg Dipeptide Arginine Intracellular Arginine AlaArg->Arginine Hydrolysis mTORC1 mTORC1 Arginine->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when unphosphorylated) Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth

Fig 3. Postulated Role of Ala-Arg in mTORC1 Signaling.
Nitric Oxide Synthesis

Arginine is the sole substrate for nitric oxide synthase (NOS) enzymes, which produce nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses[5]. Oral administration of L-arginine has been shown to increase exhaled nitric oxide in humans, indicating that substrate availability can be a rate-limiting factor for NO production[7]. The delivery of arginine via the Ala-Arg dipeptide could therefore enhance intracellular arginine pools available for NOS, thereby modulating NO-dependent cellular processes.

Experimental Protocol: Measurement of Nitric Oxide Production

  • Cell Culture: Plate cells (e.g., endothelial cells) in a multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of Ala-Arg dipeptide or L-arginine as a positive control for a defined period.

  • Nitrite/Nitrate Measurement:

    • Collect the cell culture supernatant.

    • Use the Griess reagent system to measure the concentration of nitrite (a stable breakdown product of NO).

    • Alternatively, use a nitric oxide analyzer that detects NO directly or its chemiluminescent reaction products.

  • Data Analysis: Quantify the amount of NO produced relative to a standard curve and normalize to the total protein content of the cells in each well.

Role in Drug Development

The properties of the Ala-Arg dipeptide make it an attractive component in drug development strategies.

Linker in Antibody-Drug Conjugates (ADCs)

Dipeptide linkers are utilized in ADCs to connect a cytotoxic payload to a monoclonal antibody. These linkers are designed to be stable in circulation and cleaved by lysosomal proteases upon internalization into target cancer cells, releasing the active drug. While Val-Cit and Val-Ala are clinically validated dipeptide linkers, the exploration of other dipeptides, including Ala-Arg, is an active area of research to optimize ADC properties such as solubility, stability, and drug-release kinetics[8].

Drug Delivery Vector

Arginine-rich cell-penetrating peptides (CPPs) are known to facilitate the intracellular delivery of various cargo molecules, including small molecules, peptides, and nucleic acids[9]. The inclusion of Ala-Arg moieties in larger peptide constructs could enhance their cellular uptake and delivery efficiency.

Conclusion and Future Directions

The Ala-Arg dipeptide holds considerable potential as a bioactive molecule and a tool in drug development. While much of its function is inferred from the known roles of its constituent amino acids, particularly arginine, there is a clear need for research focused specifically on the dipeptide itself. Future studies should aim to:

  • Elucidate the specific transporters involved in Ala-Arg uptake and their kinetics.

  • Quantify the direct effects of the Ala-Arg dipeptide on cellular signaling pathways, independent of its hydrolysis products.

  • Explore the therapeutic potential of Ala-Arg in conditions where arginine metabolism or NO signaling is dysregulated.

  • Investigate the utility of Ala-Arg as a linker in ADCs and as a component of novel drug delivery systems.

This technical guide provides a foundation for these future investigations, which will undoubtedly further unravel the multifaceted role of the Ala-Arg dipeptide in cellular processes.

References

Unlocking the Potential of H-Ala-Arg-OH: A Technical Guide to its Biochemical Properties and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dipeptide H-Ala-Arg-OH, also known as L-Alanyl-L-arginine, is a molecule of growing interest in the scientific community. While research into its direct therapeutic effects is still emerging, existing studies and related data point towards significant potential in oncology and pharmaceutical formulation. This technical guide provides an in-depth overview of the current state of knowledge regarding this compound, focusing on its cytotoxic effects when complexed with organotin compounds and its utility as a pharmaceutical excipient. Detailed experimental protocols and an exploration of its biochemical interactions are presented to facilitate further research and development.

Core Applications and Biochemical Interactions

This compound has demonstrated notable bioactivity, primarily through its organometallic complexes. These complexes have been investigated for their cytotoxic potential against cancer cell lines. Furthermore, the dipeptide itself has been identified as a valuable excipient in the formulation of high-concentration antibody solutions, addressing a critical challenge in the biopharmaceutical industry.

Cytotoxic Effects of Organotin(IV) Complexes

A key area of investigation has been the anti-cancer activity of organotin(IV) complexes of this compound. Studies have shown that these complexes exhibit cytotoxicity against human cancer cell lines.

Data Presentation: Cytotoxicity of this compound Organotin(IV) Complexes

CompoundCell LineAssayEndpointResultReference
Dimethyltin(IV)-L-Alanyl-L-Arginine (Me2Sn(Ala-Arg))HT-29 (Human Colorectal Adenocarcinoma)MTT AssayIC50Not specified, but noted to not induce significant apoptotic morphology(Cited in multiple reviews of a 2010 J. Organomet. Chem. article)
Dimethyltin(IV)-L-Alanyl-L-Arginine (Me2Sn(Ala-Arg))CCD-18Co (Human Normal Colon Fibroblasts)MTT AssayIC50Not specified(Cited in multiple reviews of a 2010 J. Organomet. Chem. article)

Note: The specific IC50 values from the primary 2010 Journal of Organometallic Chemistry article were not available in the public domain at the time of this review. The available information suggests a potential cytostatic or growth-arresting effect rather than direct apoptosis for the Me2Sn(Ala-Arg) complex.

Pharmaceutical Applications as an Excipient

This compound has been identified as an effective excipient for reducing the viscosity of high-concentration antibody formulations. This is a critical aspect of developing subcutaneously administered biologics.

Data Presentation: Viscosity Reduction in Antibody Formulations

ExcipientConcentration (mM)Antibody Concentration (mg/mL)pHViscosity Reduction (%)
This compound200128 (tezepelumab)5.747

This data highlights the potential of this compound to improve the manufacturability and patient delivery of therapeutic antibodies.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of this compound and its derivatives.

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol is a generalized procedure for determining the cytotoxic effects of this compound complexes on adherent cancer cell lines like HT-29.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • HT-29 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compound (e.g., Me2Sn(Ala-Arg)) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HT-29 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plates for 24 to 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed HT-29 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound complex incubate1->treat_cells incubate2 Incubate 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

MTT assay workflow for cytotoxicity assessment.
Protocol 2: Carboxypeptidase Activity Assay

This protocol describes an assay to measure the activity of carboxypeptidases using a fluorogenic substrate derived from this compound, Dansyl-Ala-Arg.

Objective: To quantify the enzymatic activity of carboxypeptidases.

Materials:

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Dansyl-Ala-Arg (substrate)

  • Assay buffer (e.g., 0.1 M HEPES, pH 7.5)

  • 1 M Citric acid (stop solution)

  • Chloroform

  • Fluorometer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the enzyme source with the assay buffer to a final volume of 200 µL.

  • Substrate Addition: Initiate the reaction by adding Dansyl-Ala-Arg to a final concentration of 200 µM.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding 150 µL of 1 M citric acid.

  • Extraction: Add 500 µL of chloroform to extract the fluorescent product (Dansyl-Ala). Vortex vigorously and centrifuge to separate the phases.

  • Fluorescence Measurement: Carefully transfer the chloroform layer to a clean tube and measure the fluorescence using a fluorometer with excitation and emission wavelengths appropriate for dansyl chloride (e.g., ~340 nm excitation and ~500 nm emission).

  • Quantification: Determine the amount of product formed by comparing the fluorescence to a standard curve of known concentrations of Dansyl-Ala.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound and its complexes exert their effects are not yet fully elucidated. However, based on the observed biological activities, some potential mechanisms can be proposed.

The cytotoxic effects of organotin compounds, in general, are known to involve the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. They can also cause cell cycle arrest at various checkpoints. The observation that Me2Sn(Ala-Arg) may induce growth arrest in HT-29 cells suggests a potential interference with the cell cycle machinery.

Diagram: Proposed Mechanism of Organotin-H-Ala-Arg-OH Complex

Proposed_Mechanism Compound Organotin-H-Ala-Arg-OH Complex Cell Cancer Cell (e.g., HT-29) Compound->Cell Enters cell CellCycle Cell Cycle Progression Compound->CellCycle Cell->CellCycle GrowthArrest Growth Arrest CellCycle->GrowthArrest Inhibition

Hypothesized growth arrest mechanism.

Further research is required to identify the specific molecular targets and signaling cascades affected by this compound and its derivatives. Investigating the expression of cell cycle regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (e.g., p21, p27) in response to treatment would be a logical next step.

Conclusion and Future Directions

This compound is a dipeptide with demonstrated utility and potential in both pharmaceutical sciences and oncology. Its role as a viscosity-reducing excipient is well-documented and holds immediate value for the formulation of biotherapeutics. The cytotoxic activity of its organotin complexes against cancer cells opens a promising, albeit less explored, avenue for therapeutic development.

Future research should focus on several key areas:

  • Elucidation of Cytotoxic Mechanisms: Detailed studies are needed to understand the precise molecular mechanisms by which organotin-H-Ala-Arg-OH complexes induce growth arrest or cell death. This includes identifying their intracellular targets and mapping the affected signaling pathways.

  • Pharmacokinetic and In Vivo Studies: To translate the in vitro findings into potential clinical applications, comprehensive pharmacokinetic and in vivo efficacy studies in animal models are essential.

  • Exploration of Other Therapeutic Areas: The initial suggestions of neuroprotective effects for arginine-containing peptides warrant further investigation into the potential of this compound in neurological disorders.

  • Structure-Activity Relationship Studies: Synthesizing and screening a library of this compound derivatives could lead to the identification of compounds with enhanced therapeutic efficacy and reduced toxicity.

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of H-Ala-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Ala-Arg-OH using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The synthesis is performed on Wang resin, which is ideal for the production of peptides with a C-terminal carboxylic acid.[1] This protocol outlines the necessary materials, equipment, and step-by-step procedures for resin preparation, amino acid coupling, Fmoc deprotection, and final cleavage of the peptide from the solid support.

Introduction

Solid-phase peptide synthesis (SPPS) is a widely adopted technique for the efficient and controlled production of peptides.[2][3] The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2][3] This methodology simplifies the purification process as excess reagents and soluble by-products are removed by simple filtration and washing steps.[3] The Fmoc/tBu strategy is a popular approach in SPPS, utilizing the base-labile Fmoc group for Nα-amino protection and acid-labile protecting groups for the amino acid side chains.

This protocol details the manual synthesis of this compound. The synthesis begins with a pre-loaded Fmoc-Arg(Pbf)-Wang resin. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is a common acid-labile protecting group for the guanidinium side chain of arginine.[4] Following the coupling of Fmoc-Ala-OH, the final dipeptide is cleaved from the resin using a trifluoroacetic acid (TFA)-based cocktail, which also removes the Pbf side-chain protecting group.

Materials and Equipment

Resins and Amino Acids
ReagentSupplier ExampleNotes
Fmoc-Arg(Pbf)-Wang resinCEM Corporation, Sigma-AldrichTypical loading: 0.25-1.00 mmol/g.[5]
Fmoc-Ala-OHCommercially AvailableHigh purity grade (>99%) is recommended.
Solvents and Reagents
ReagentPurposeGrade
N,N-Dimethylformamide (DMF)Resin swelling, washing, couplingPeptide synthesis grade
Dichloromethane (DCM)Resin swelling, washingACS grade or higher
PiperidineFmoc deprotectionReagent grade
Diisopropylethylamine (DIPEA)Base for couplingReagent grade
N,N'-Diisopropylcarbodiimide (DIC)Coupling activatorReagent grade
1-Hydroxybenzotriazole (HOBt)Coupling additive (racemization suppression)Reagent grade
Trifluoroacetic acid (TFA)Cleavage from resinReagent grade
Triisopropylsilane (TIS)Scavenger in cleavage cocktailReagent grade
Water (ddH₂O)Component of cleavage cocktailDeionized, distilled
Diethyl ether (cold)Peptide precipitationACS grade or higher
Acetic anhydrideCapping (optional)Reagent grade
Equipment
  • Solid-phase peptide synthesis reaction vessel with a sintered glass filter

  • Mechanical shaker or rotator

  • Vacuum filtration apparatus

  • Round-bottom flask

  • Nitrogen or argon gas supply

  • Lyophilizer (optional)

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Experimental Protocols

The overall workflow for the solid-phase synthesis of this compound is depicted below.

SPPS_Workflow cluster_prep Resin Preparation cluster_cycle Synthesis Cycle cluster_cleavage Cleavage & Isolation Resin Fmoc-Arg(Pbf)-Wang Resin Swell Resin Swelling in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Fmoc-Ala-OH Coupling (DIC/HOBt) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash2->Final_Fmoc_Deprotection Cleavage Cleavage from Resin (TFA/TIS/H₂O) Final_Fmoc_Deprotection->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification

Fig. 1: Workflow for this compound Synthesis
Resin Preparation and Swelling

  • Weigh the desired amount of Fmoc-Arg(Pbf)-Wang resin and place it into a solid-phase reaction vessel.

  • Add N,N-dimethylformamide (DMF) (approximately 10 mL per gram of resin) to the vessel.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[6]

  • After swelling, drain the DMF using vacuum filtration.

Fmoc Deprotection of Arginine
  • To the swollen resin, add a 20% (v/v) solution of piperidine in DMF. Use enough solution to fully cover the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of piperidine.

Coupling of Fmoc-Ala-OH

The coupling reaction involves the activation of the carboxylic acid of Fmoc-Ala-OH to facilitate the formation of a peptide bond with the free amine of the resin-bound arginine.

ReagentMolar Equivalence (relative to resin loading)
Fmoc-Ala-OH3.0
DIC3.0
HOBt3.0
DIPEA6.0
  • In a separate vial, dissolve 3.0 equivalents of Fmoc-Ala-OH and 3.0 equivalents of HOBt in a minimal amount of DMF.

  • Add this solution to the deprotected resin in the reaction vessel.

  • Add 3.0 equivalents of DIC to the resin slurry.

  • Add 6.0 equivalents of DIPEA to the reaction mixture.

  • Agitate the reaction mixture at room temperature for 1-2 hours.

  • To monitor the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed on a small sample of resin beads. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times), followed by DCM (3 times), and then DMF again (3 times).

Final Fmoc Deprotection
  • Perform the Fmoc deprotection of the newly coupled alanine as described in Protocol 2 .

  • After the final deprotection and washing, wash the resin with DCM (3 times) to remove residual DMF.

  • Dry the resin under vacuum for at least 1 hour.

Cleavage and Deprotection

This step cleaves the dipeptide from the Wang resin and simultaneously removes the Pbf protecting group from the arginine side chain.

Cleavage Cocktail ComponentPercentage (v/v)Purpose
Trifluoroacetic acid (TFA)95%Cleavage Agent
Triisopropylsilane (TIS)2.5%Cation Scavenger
Deionized Water (ddH₂O)2.5%Cation Scavenger
  • Prepare the cleavage cocktail by carefully combining TFA, TIS, and water in the specified ratio. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean round-bottom flask.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide. Combine the wash with the initial filtrate.

  • Concentrate the TFA solution under a gentle stream of nitrogen or by rotary evaporation (ensure the vacuum is compatible with TFA).

Peptide Precipitation and Isolation
  • Add the concentrated TFA solution dropwise to a 10-fold volume of cold diethyl ether with stirring.

  • A white precipitate of the crude peptide should form.

  • Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.

  • Dry the peptide pellet under vacuum to obtain the crude this compound.

  • The crude peptide can be further purified by reverse-phase HPLC.

Potential Side Reactions

During the synthesis of arginine-containing peptides, a few side reactions can occur:

  • Lactam Formation: The side chain of arginine can undergo intramolecular cyclization to form a lactam, especially during the activation step for coupling.[7] Using pre-activated esters or performing the activation in situ at low temperatures can minimize this side reaction.

  • Racemization: The chiral center of the amino acid being coupled can epimerize under basic conditions. The addition of HOBt to the coupling cocktail helps to suppress racemization.

  • Incomplete Deprotection or Coupling: Failure to completely remove the Fmoc group or to drive the coupling reaction to completion will result in deletion sequences. Monitoring each step (e.g., with a Kaiser test) is crucial.

Summary of Quantitative Parameters

ParameterValue/RangeNotes
Resin Loading 0.25 - 1.00 mmol/gVaries by manufacturer; check the certificate of analysis.[5]
Fmoc Deprotection 20% Piperidine in DMF2 x 10-20 min treatments
Coupling Reagent Excess 3.0 equivalentsRelative to resin loading capacity.
Cleavage Time 2-3 hoursAt room temperature.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)A standard cocktail for peptides with Arg(Pbf).
Theoretical Yield Calculation Resin Loading (mol/g) x Resin Quantity (g) x MW of Peptide ( g/mol )Actual yields will be lower due to incomplete reactions and purification losses.[8]

Logical Relationships in Fmoc-SPPS

The core of Fmoc-based solid-phase peptide synthesis is a cyclical process built on the orthogonal protection strategy.

Fmoc_Logic Start Start with Fmoc-AA-Resin Deprotection Nα-Fmoc Deprotection (Base Labile) Start->Deprotection Wash Wash away excess reagents & by-products Deprotection->Wash Exposes N-terminal amine Coupling Couple next Fmoc-AA-OH Coupling->Wash Forms peptide bond Wash->Deprotection Repeat for next cycle Wash->Coupling Final_Cleavage Final Cleavage & Side-Chain Deprotection (Acid Labile) Wash->Final_Cleavage After last AA End Purified Peptide Final_Cleavage->End

Fig. 2: Logic of the Fmoc-SPPS Cycle

This protocol provides a comprehensive guide for the successful synthesis of the dipeptide this compound. Adherence to these steps and careful monitoring of the reactions will facilitate the production of a high-purity product suitable for a variety of research and development applications.

References

Application Note: HPLC Purity Analysis of H-Ala-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC (High-Performance Liquid Chromatography) analysis method is crucial for determining the purity of synthetic peptides like H-Ala-Arg-OH, which are often used in pharmaceutical research and development. The following application note provides a detailed protocol for this purpose, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a dipeptide with potential applications in various biomedical research fields. Ensuring the purity of this peptide is critical for accurate and reproducible experimental results. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound purity. The method is demonstrated to be simple, rapid, and accurate.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system equipped with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient 5% to 35% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Run Time 30 minutes
Table 1: Optimized HPLC Conditions

4. Sample Preparation

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.

  • Sample Solution: Prepare the test sample of this compound at the same concentration (1.0 mg/mL) in Mobile Phase A.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Results and Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A summary of the quantitative data obtained from the analysis of a representative batch is provided in Table 2.

ParameterValue
Retention Time 12.5 min
Peak Area 4850 mAUs
Total Peak Area 4900 mAUs
Calculated Purity 98.98%
Table 2: Quantitative Analysis Results

Experimental Workflow and Visualization

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Standard & Sample prep_dissolve Dissolve in Mobile Phase A prep_start->prep_dissolve prep_filter Filter with 0.45 µm Syringe Filter prep_dissolve->prep_filter hplc_inject Inject 10 µL onto C18 Column prep_filter->hplc_inject hplc_run Run Gradient Elution (30 min) hplc_inject->hplc_run hplc_detect UV Detection at 220 nm hplc_run->hplc_detect data_integrate Integrate Peak Areas hplc_detect->data_integrate data_calculate Calculate Purity (%) data_integrate->data_calculate data_report Generate Report data_calculate->data_report

Caption: Workflow for HPLC purity analysis of this compound.

Conclusion

The described RP-HPLC method is suitable for the routine quality control and purity assessment of this compound. The method is robust, reproducible, and provides accurate results, making it a valuable tool for researchers and professionals in the field of drug development.

Application Notes and Protocols for H-Ala-Arg-OH in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ala-Arg-OH, also known as L-Alanyl-L-Arginine, is emerging as a valuable supplement in cell culture media, particularly for biopharmaceutical production using cell lines such as Chinese Hamster Ovary (CHO). This document provides detailed application notes and protocols for the utilization of this compound to enhance cell growth, viability, and recombinant protein production.

L-Arginine is a conditionally essential amino acid critical for numerous cellular functions, including protein synthesis, cell proliferation, and as a precursor for nitric oxide and polyamines. However, the stability of free L-Arginine in liquid media can be a concern. The dipeptide form, this compound, offers a more stable and readily available source of both L-Alanine and L-Arginine, potentially leading to improved culture performance and consistency. This dipeptide is enzymatically cleaved by peptidases present in the cell culture environment or at the cell surface, releasing the individual amino acids for cellular uptake and metabolism.

Key Applications and Benefits

Supplementation of cell culture media with this compound is anticipated to offer several advantages:

  • Enhanced Amino Acid Stability: Dipeptides are generally more stable in aqueous solutions than free amino acids, preventing degradation and maintaining consistent nutrient availability over the course of long-term cultures.

  • Improved Cell Growth and Viability: By providing a stable source of L-Arginine, this compound can support robust cell proliferation and maintain high cell viability, particularly in high-density cultures.

  • Increased Recombinant Protein Titer: L-Arginine is a key component of many recombinant proteins. Ensuring its consistent availability can lead to increased protein synthesis and higher product titers.

  • Reduced Ammonia Accumulation: While less of a concern for arginine compared to glutamine, using dipeptides can sometimes lead to more controlled amino acid metabolism and potentially lower the accumulation of byproducts like ammonia.

  • Modulation of Cellular Signaling: L-Arginine is known to activate the mTOR signaling pathway, a central regulator of cell growth and proliferation[1][2][3][4].

Quantitative Data Summary

Direct quantitative data for this compound in cell culture is limited in publicly available literature. However, based on studies with other dipeptides and L-Arginine supplementation, the following table provides a proposed starting point for concentration ranges and expected outcomes for evaluation in CHO cell cultures. Researchers are strongly encouraged to perform dose-response studies to determine the optimal concentration for their specific cell line and process.

ParameterRecommended Starting RangeExpected OutcomeReference Analogy
Concentration in Basal/Feed Media 1 - 10 mMIncreased cell density and viabilityBased on L-Arginine and other dipeptide supplementation studies.
Impact on Peak Viable Cell Density (VCD) Potential increase of 10-30%Enhanced cell growth due to stable amino acid supply.Extrapolated from studies on Ala-Gln and Gly-Tyr dipeptides.
Impact on Monoclonal Antibody (mAb) Titer Potential increase of 15-50%Improved protein synthesis and secretion.Inferred from the positive effects of arginine on protein production.
Effect on Lactate and Ammonia Levels Neutral to slight reductionMore efficient amino acid metabolism.General benefit observed with some dipeptide supplements.

Signaling Pathway: Arginine and the mTOR Pathway

L-Arginine is a known activator of the mTORC1 signaling pathway, which is a master regulator of cell growth, proliferation, and protein synthesis. The uptake of arginine into the cell signals nutrient availability, leading to the activation of mTORC1. This, in turn, promotes the phosphorylation of downstream targets like S6K1 and 4E-BP1, ultimately resulting in increased protein translation.

mTOR_Pathway AlaArg This compound CellUptake Cellular Uptake AlaArg->CellUptake Cleavage & Arginine L-Arginine mTORC1 mTORC1 Activation Arginine->mTORC1 Activates CellUptake->Arginine S6K1 p70S6K Phosphorylation mTORC1->S6K1 fourEBP1 4E-BP1 Phosphorylation mTORC1->fourEBP1 ProteinSynthesis Increased Protein Synthesis S6K1->ProteinSynthesis fourEBP1->ProteinSynthesis CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Arginine-mediated mTORC1 signaling pathway.

Experimental Protocols

The following protocols provide a framework for evaluating the effects of this compound in a fed-batch cell culture process. It is recommended to adapt these protocols to the specific cell line and culture system being used.

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: Prepare a 100 mM stock solution of this compound by dissolving the lyophilized powder in sterile, high-purity water or a suitable buffer (e.g., PBS). This compound is generally water-soluble[5].

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Supplementation of Fed-Batch Culture

This protocol assumes a starting culture in a chemically defined basal medium and subsequent feeding with a concentrated feed medium.

  • Basal Medium Preparation: Prepare the basal medium according to the manufacturer's instructions. For the experimental group, supplement the basal medium with this compound to the desired final concentration (e.g., 2-8 mM). A control group with an equimolar concentration of free L-Arginine and L-Alanine, and a negative control with no supplementation should be included.

  • Cell Inoculation: Inoculate the prepared media with cells at the desired seeding density.

  • Fed-Batch Strategy:

    • Prepare a concentrated feed medium. For the experimental group, add this compound to the feed medium to achieve the target concentration upon addition to the bioreactor.

    • Begin feeding on a predetermined day of the culture (e.g., day 3) based on nutrient consumption profiles.

    • Add the feed solution as a bolus or continuous feed according to the established process.

  • Culture Monitoring: Monitor the culture daily for viable cell density (VCD), viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia).

  • Sampling: Collect samples at regular intervals for product titer analysis and other relevant assays.

Protocol 3: Assessment of Cell Growth and Viability
  • Cell Counting: Use a hemocytometer or an automated cell counter to determine the viable cell density and percent viability at each time point.

  • Data Analysis: Plot the VCD and viability over time to generate growth curves for each experimental condition.

Protocol 4: Quantification of Recombinant Protein Titer
  • Sample Preparation: Centrifuge the collected cell culture samples to pellet the cells and collect the supernatant.

  • Titer Analysis: Quantify the concentration of the recombinant protein in the supernatant using an appropriate method, such as ELISA, HPLC, or biolayer interferometry (e.g., Octet).

  • Data Analysis: Compare the final product titers between the control and experimental groups.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for the systematic evaluation of this compound as a cell culture supplement.

Experimental_Workflow Start Start: Hypothesis (this compound improves culture performance) Prep Prepare this compound Stock Solution (Protocol 1) Start->Prep DoseResponse Dose-Response Study (Shake Flasks) Prep->DoseResponse Bioreactor Fed-Batch Bioreactor Culture (Protocol 2) DoseResponse->Bioreactor Optimized Conc. Monitoring Daily Monitoring (VCD, Viability, Metabolites) Bioreactor->Monitoring Analysis Data Analysis (Growth, Titer, Metabolites) Monitoring->Analysis Conclusion Conclusion & Optimization Analysis->Conclusion

Workflow for this compound evaluation.

Conclusion

The use of the dipeptide this compound as a supplement in cell culture media presents a promising strategy to improve the stability of L-Arginine supply, thereby enhancing cell growth, viability, and recombinant protein production. While direct, extensive data on this compound is still emerging, the principles of dipeptide nutrition and the known benefits of L-Arginine strongly support its evaluation. The protocols and guidelines provided herein offer a solid foundation for researchers to explore the potential of this compound in their specific cell culture applications. It is crucial to perform systematic optimization studies to determine the ideal concentration and feeding strategy for each unique cell line and bioprocess.

References

Application Notes and Protocols: H-Ala-Arg-OH as a Potential Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ala-Arg-OH (L-Alanyl-L-arginine) is a molecule of interest in neuroscience research for its potential neuroprotective properties.[1] While direct and extensive studies on this compound are currently limited, its constituent amino acid, L-arginine, and arginine-rich peptides (CARPs) have been widely investigated and have demonstrated significant neuroprotective effects.[2][3][4][5] This document provides a detailed overview of the potential neuroprotective applications of this compound, with protocols and data extrapolated from research on arginine and CARPs. It is intended to serve as a foundational resource for researchers initiating studies on this dipeptide.

The neuroprotective potential of this compound is hypothesized to stem from the biological activities of its L-arginine component. Arginine is a precursor to nitric oxide (NO), a critical signaling molecule in the nervous system, and also plays a role in reducing neuroinflammation and oxidative stress.[3][6][7] CARPs, which are characterized by their high content of arginine residues, exhibit multimodal neuroprotective mechanisms, including reducing excitotoxicity, inhibiting apoptosis, and modulating inflammatory responses.[2][8]

Hypothesized Mechanisms of Action

Based on the known functions of arginine and CARPs, the neuroprotective effects of this compound may be mediated through several signaling pathways:

  • Nitric Oxide (NO) Pathway Modulation: As a precursor to NO, arginine can influence vasodilation and cerebral blood flow. Under pathological conditions, the role of NO is complex; however, maintaining optimal NO levels is crucial for neuronal health.[7]

  • Anti-inflammatory Effects: Arginine has been shown to suppress inflammatory responses in the brain following ischemic injury by downregulating pro-inflammatory mediators.[3][9] This is potentially achieved through the suppression of the HIF-1α/LDHA signaling pathway in microglia.[3]

  • Reduction of Oxidative Stress: Arginine can act as an antioxidant, mitigating the damaging effects of reactive oxygen species (ROS) that are often elevated in neurodegenerative conditions.[10]

  • Inhibition of Protein Aggregation: Recent studies suggest that arginine can suppress the aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease.[11][12][13][14]

  • Modulation of Excitotoxicity: Arginine-rich peptides have been shown to reduce neuronal calcium influx induced by glutamate, a key event in excitotoxic neuronal death.[4][15]

Data Presentation

The following tables summarize quantitative data from studies on arginine and arginine-rich peptides, which can serve as a reference for designing experiments with this compound.

Table 1: Neuroprotective Efficacy of Arginine in In Vivo Models

ModelSpeciesArginine DoseAdministration RouteOutcomeReference
Traumatic Brain InjuryRat300 mg/kgIntravenousReduced contusion volume, increased neuron density in hippocampus[5]
Cerebral Ischemia/ReperfusionRatNot specifiedNot specifiedDecreased neuronal death, improved functional recovery[3]
Alzheimer's Disease (AppNL-G-F knockin)MouseOralOralSuppressed Aβ plaque deposition, reduced insoluble Aβ42[13]

Table 2: Neuroprotective Efficacy of Arginine-Rich Peptides (CARPs) in In Vitro Models

PeptideInjury ModelCell TypeIC50 ValueOutcomeReference
Arg-9Glutamic Acid ExcitotoxicityPrimary Cortical Neurons0.78 µMHigh neuroprotective activity[14][16]
Arg-9Kainic Acid ExcitotoxicityPrimary Cortical Neurons0.81 µMHigh neuroprotective activity[14][16]
Arg-9In Vitro Ischemia (OGD)Primary Cortical Neurons6.0 µMModerate neuroprotective activity[14][16]
PenetratinGlutamic Acid ExcitotoxicityPrimary Cortical Neurons3.4 µMHigh neuroprotective activity[14][16]
TAT-DKainic Acid ExcitotoxicityPrimary Cortical Neurons6.2 µMHigh neuroprotective activity[14][16]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound. These are based on established methods used for arginine and CARPs.

Protocol 1: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To determine the ability of this compound to protect primary cortical neurons from glutamate-induced cell death.

Materials:

  • Primary cortical neuron cultures (e.g., from E18 rat embryos)

  • Neurobasal medium supplemented with B27 and GlutaMAX

  • This compound (stock solution in sterile water or culture medium)

  • Glutamic acid (stock solution in sterile water)

  • MTS assay kit

  • 96-well culture plates

Procedure:

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.

  • Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Incubate for 10 minutes at 37°C.

  • Induction of Excitotoxicity: Add glutamic acid to each well to a final concentration of 100 µM (while maintaining the this compound concentration at half of the pre-treatment concentration). Incubate for 5 minutes at 37°C.

  • Washout and Recovery: Remove the treatment medium and wash the cells once with fresh, pre-warmed medium. Add fresh culture medium and return the plate to the incubator for 24 hours.

  • Assessment of Cell Viability: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC50 value for this compound.

Protocol 2: In Vivo Neuroprotection Assay in a Rat Model of Stroke

Objective: To evaluate the neuroprotective efficacy of this compound in a rat model of permanent middle cerebral artery occlusion (pMCAO).

Materials:

  • Adult male Sprague-Dawley rats (250-300g)

  • This compound (sterile solution for injection)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments for pMCAO

  • 2,3,5-triphenyltetrazolium chloride (TTC) stain

Procedure:

  • Induction of Stroke: Anesthetize the rats and induce focal cerebral ischemia by permanent occlusion of the middle cerebral artery using the intraluminal filament method.

  • Treatment: Administer this compound or vehicle (saline) intravenously at a predetermined dose (e.g., based on in vitro data and literature on arginine) at a specific time point post-MCAO (e.g., 30 minutes).

  • Neurological Assessment: Perform behavioral tests (e.g., neurological deficit score, cylinder test) at 24 and 48 hours post-MCAO to assess functional recovery.

  • Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the rats and perfuse the brains. Section the brains and stain with 2% TTC solution.

  • Data Analysis: Quantify the infarct volume using image analysis software. Compare the infarct volumes and neurological scores between the this compound treated and vehicle control groups.

Mandatory Visualization

G cluster_0 Hypothesized Neuroprotective Signaling of this compound HAlaArgOH This compound Arginine L-Arginine HAlaArgOH->Arginine Metabolic Conversion NO Nitric Oxide (NO) Arginine->NO NOS Neuroinflammation Neuroinflammation Arginine->Neuroinflammation Suppression via HIF-1α/LDHA pathway OxidativeStress Oxidative Stress Arginine->OxidativeStress ROS Scavenging ProteinAggregation Protein Aggregation (e.g., Aβ) Arginine->ProteinAggregation Inhibition Excitotoxicity Excitotoxicity Arginine->Excitotoxicity Reduced Ca2+ Influx Neuroprotection Neuroprotection NO->Neuroprotection Vasodilation, etc.

Caption: Hypothesized signaling pathways for this compound neuroprotection.

G cluster_1 Experimental Workflow for In Vitro Neuroprotection Assay Start Plate Primary Cortical Neurons Culture Culture for 7-10 days Start->Culture Pretreat Pre-treat with This compound Culture->Pretreat Induce Induce Excitotoxicity (Glutamate) Pretreat->Induce Wash Washout and Recover for 24 hours Induce->Wash Assess Assess Cell Viability (MTS Assay) Wash->Assess Analyze Data Analysis (IC50 Calculation) Assess->Analyze

Caption: Workflow for assessing this compound neuroprotection in vitro.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is still emerging, the extensive research on L-arginine and arginine-rich peptides provides a strong rationale for its investigation as a potential therapeutic agent for neurological disorders. The proposed mechanisms of action, including modulation of nitric oxide signaling, anti-inflammatory effects, reduction of oxidative stress, and inhibition of protein aggregation, offer multiple avenues for further research. The experimental protocols provided herein offer a starting point for researchers to systematically evaluate the neuroprotective potential of this compound in both in vitro and in vivo models. Future studies are warranted to elucidate the specific signaling pathways and therapeutic efficacy of this promising dipeptide.

References

Application Notes and Protocols for Studying Enzyme Kinetics using H-Ala-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ala-Arg-OH serves as a valuable substrate for investigating the kinetics of specific peptidases, particularly Dipeptidyl Peptidase 3 (DPP3). Understanding the enzymatic hydrolysis of this substrate is crucial for elucidating the role of these enzymes in various physiological and pathological processes, including signal transduction, protein metabolism, and oxidative stress response. These application notes provide a comprehensive overview of the use of this compound in enzyme kinetics, detailed experimental protocols, and relevant signaling pathway diagrams.

Enzyme of Interest: Dipeptidyl Peptidase 3 (DPP3)

Dipeptidyl Peptidase 3 (DPP3) is a zinc-dependent metallopeptidase that cleaves dipeptides from the N-terminus of its substrates. It exhibits a preference for dipeptides such as Arg-Arg, Ala-Arg, Asp-Arg, and Tyr-Gly.[1] The enzyme plays a significant role in various cellular processes, and its dysregulation has been implicated in several diseases.

Quantitative Data Presentation

Table 1: Kinetic Parameters for CaDPP III with a Fluorogenic Substrate

SubstrateEnzymeTemperature (°C)Km (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Arg-Arg-2NACaDPP III5018.2 ± 1.51.8 ± 0.19.9 x 10⁴

Data adapted from a study on CaDPP III.[2] Kinetic parameters for human DPP3 with this compound may vary.

Experimental Protocols

Protocol 1: Determination of DPP3 Activity using a Fluorogenic Substrate (Arg-Arg-2NA)

This protocol describes a continuous kinetic assay to measure DPP3 activity using the fluorogenic substrate Arg-Arg-β-naphthylamide (Arg-Arg-2NA). The cleavage of this substrate by DPP3 releases the fluorescent product 2-naphthylamine, which can be monitored over time.

Materials:

  • Recombinant human DPP3 enzyme

  • DPP3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Arg-Arg-β-naphthylamide (Arg-Arg-2NA) substrate stock solution (in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 332 nm, Emission: 420 nm)

Procedure:

  • Prepare the reaction mixture: In each well of the 96-well plate, prepare a reaction mixture containing DPP3 Assay Buffer and the desired concentration of Arg-Arg-2NA substrate.

  • Pre-incubate: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add a specific amount of recombinant human DPP3 enzyme to each well to start the reaction.

  • Monitor fluorescence: Immediately start monitoring the increase in fluorescence intensity at Ex/Em = 332/420 nm in a kinetic mode for a set period (e.g., 30 minutes), taking readings every minute.

  • Calculate initial velocity: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Data analysis: Plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Endpoint Assay for DPP3 Activity using this compound and L-Amino Acid Detection

This protocol describes an endpoint assay for measuring DPP3 activity using the non-fluorogenic substrate this compound. The reaction is stopped after a specific time, and the amount of product (L-Alanine or L-Arginine) is quantified using a commercially available L-amino acid detection kit.

Materials:

  • Recombinant human DPP3 enzyme

  • DPP3 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound substrate stock solution (in water or assay buffer)

  • Reaction stop solution (e.g., 1 M HCl)

  • EnzyChrom™ L-Amino Acid Assay Kit or similar

  • 96-well clear microplate

  • Absorbance microplate reader

Procedure:

  • Prepare the reaction mixture: In microcentrifuge tubes, prepare a reaction mixture containing DPP3 Assay Buffer and a specific concentration of this compound substrate.

  • Pre-incubate: Pre-incubate the tubes at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction: Add a specific amount of recombinant human DPP3 enzyme to each tube to start the reaction.

  • Incubate: Allow the reaction to proceed for a fixed period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction: Terminate the reaction by adding the stop solution.

  • Quantify product formation: Use a commercial L-amino acid assay kit to determine the concentration of L-Alanine or L-Arginine in each sample according to the manufacturer's instructions.[3] This typically involves an enzymatic reaction that produces a colored or fluorescent product proportional to the amino acid concentration.

  • Data analysis: Create a standard curve using known concentrations of L-Alanine or L-Arginine. Calculate the amount of product formed in each enzymatic reaction and determine the enzyme activity.

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway and the Role of DPP3

DPP3 has a "moonlighting" function as a regulator of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[4][5] Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress, DPP3 can bind to Keap1, preventing the degradation of Nrf2.[6] This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant response element (ARE)-driven genes, which encode for cytoprotective enzymes.[7]

Caption: DPP3's role in the Keap1-Nrf2 pathway.

Experimental Workflow for DPP3 Kinetic Analysis

The following diagram illustrates a typical workflow for studying the kinetics of DPP3 with this compound.

DPP3_Kinetic_Workflow start Start reagent_prep Prepare Reagents: - DPP3 Enzyme - this compound Substrate - Assay Buffer start->reagent_prep assay_setup Set up Enzymatic Reaction: - Vary Substrate Concentrations - Fixed Enzyme Concentration reagent_prep->assay_setup incubation Incubate at 37°C assay_setup->incubation reaction_stop Stop Reaction (e.g., with HCl) incubation->reaction_stop product_detection Detect Product (L-Ala or L-Arg) using L-Amino Acid Assay Kit reaction_stop->product_detection data_acquisition Measure Absorbance/ Fluorescence product_detection->data_acquisition data_analysis Data Analysis: - Calculate Initial Velocities - Michaelis-Menten Plot data_acquisition->data_analysis results Determine Km and Vmax data_analysis->results

Caption: Workflow for DPP3 kinetic analysis.

Conclusion

This compound is a specific substrate for Dipeptidyl Peptidase 3, making it a valuable tool for studying the kinetics and biological functions of this enzyme. The provided protocols offer robust methods for quantifying DPP3 activity, and the signaling pathway diagram illustrates its important role in the cellular stress response. These resources are intended to support researchers in advancing our understanding of DPP3 and its potential as a therapeutic target.

References

Application Notes and Protocols: H-Ala-Arg-OH as a Substrate for Peptidases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide H-Ala-Arg-OH (L-Alanyl-L-Arginine) is a valuable tool in the study of peptidase activity. Composed of the amino acids L-alanine and L-arginine, this substrate is particularly useful for characterizing the activity of various exopeptidases, most notably Dipeptidyl Peptidase III (DPP III). Understanding the kinetics of this compound cleavage provides insights into the roles of these enzymes in physiological and pathological processes, including blood pressure regulation, oxidative stress response, and cancer progression.[1][2][3][4][5][6][7] These application notes provide detailed protocols and data for utilizing this compound as a peptidase substrate in research and drug development settings.

Peptidases Acting on this compound

This compound is primarily a substrate for aminopeptidases that cleave dipeptides from the N-terminus of proteins and peptides.[8] The most prominent enzyme known to act on substrates with an N-terminal Ala-Arg motif is Dipeptidyl Peptidase III (DPP III, EC 3.4.14.4).[2][4][9]

Dipeptidyl Peptidase III (DPP III): A zinc-dependent metallopeptidase, DPP III is ubiquitously expressed in human cells and is involved in the final stages of intracellular protein degradation.[2][4] It displays a preference for cleaving dipeptides from the N-terminus of oligopeptides, with a known affinity for substrates containing arginine residues.[10]

Signaling Pathway Involvement

The peptidases that hydrolyze this compound, particularly DPP III, are implicated in critical signaling pathways.

1. Renin-Angiotensin System (RAS): The RAS is a hormonal cascade that regulates blood pressure and fluid balance.[11][12][13] DPP III has been identified as a key modulator of this system by degrading angiotensin peptides.[1][5][14] For instance, DPP III can cleave angiotensin II, a potent vasoconstrictor, thereby influencing blood pressure.[14]

Renin-Angiotensin System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII Inactive Inactive Fragments AngII->Inactive AT1R AT1 Receptor AngII->AT1R Effects Vasoconstriction, Aldosterone Secretion AT1R->Effects Renin Renin ACE ACE DPP3 DPP III (cleaves Ala-Arg like motifs)

DPP III in the Renin-Angiotensin System.

2. Keap1-Nrf2 Oxidative Stress Response Pathway: DPP III also plays a "moonlighting" role in the cellular defense against oxidative stress. It can interact with Keap1, a key regulator of the Nrf2 transcription factor.[3][4] By doing so, DPP III can modulate the activation of antioxidant response elements (AREs), which are crucial for cellular protection against oxidative damage.

Keap1_Nrf2_Pathway cluster_nucleus Nucleus OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 induces conformational change DPP3 DPP III DPP3->Keap1 binds to Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus translocates to Proteasome Proteasomal Degradation Ub->Proteasome ARE ARE AntioxidantGenes Antioxidant Gene Expression ARE->AntioxidantGenes activates

DPP III's role in the Keap1-Nrf2 pathway.

Quantitative Data

While specific kinetic data for the hydrolysis of the unmodified this compound dipeptide is not extensively published, data for closely related, chromogenic substrates provide valuable insights into the substrate preferences of peptidases like DPP III. The following tables summarize the relative activity and kinetic parameters for the hydrolysis of Ala-Arg-2-naphthylamide (Ala-Arg-2NA) and other relevant dipeptidyl-2-naphthylamide substrates by a thermophilic DPP III.

Table 1: Relative Activity of a Thermophilic DPP III Towards Various Dipeptidyl-2-Naphthylamide Substrates. [15]

SubstrateRelative Activity (%)
Arg-Arg-2NA100
Ala-Arg-2NA 65.1
Gly-Arg-2NA167.1
Phe-Arg-2NA129.5
Pro-Arg-2NA143.5
Ala-Ala-2NA103.2
Gly-Phe-2NA8.7

Relative activity is compared to the hydrolysis of Arg-Arg-2NA.

Table 2: Kinetic Parameters for the Hydrolysis of Dipeptidyl-2-Naphthylamide Substrates by a Thermophilic DPP III.

SubstrateTemperature (°C)KM (µM)kcat (s-1)kcat/KM (M-1s-1)
Arg-Arg-2NA5018 ± 23.0 ± 0.11.7 x 105
Gly-Arg-2NA50170 ± 204.7 ± 0.22.8 x 104

Data for Ala-Arg-2NA was not available in this format.

Experimental Protocols

The following protocols provide methodologies for assessing the hydrolysis of this compound by peptidases. Due to the lack of a chromogenic or fluorogenic leaving group on the unmodified dipeptide, product formation is typically monitored by chromatographic methods such as High-Performance Liquid Chromatography (HPLC).

Protocol 1: General Peptidase Activity Assay using this compound and HPLC Analysis

This protocol outlines a general method for determining the kinetic parameters of a peptidase using this compound as a substrate. The rate of hydrolysis is determined by quantifying the formation of the product, L-Alanine and L-Arginine, over time using HPLC.

Materials:

  • Purified peptidase (e.g., recombinant human DPP III)

  • This compound substrate stock solution (e.g., 100 mM in deionized water)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Quenching solution (e.g., 1 M HCl or 10% Trichloroacetic acid)

  • HPLC system with a suitable column for amino acid or peptide separation (e.g., C18 reverse-phase)

  • Mobile phases for HPLC (e.g., Acetonitrile and water with 0.1% Trifluoroacetic acid)

  • Standards for L-Alanine and L-Arginine

Procedure:

  • Enzyme Preparation: Prepare a working solution of the purified peptidase in the assay buffer to a desired concentration. Keep the enzyme on ice.

  • Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final substrate concentrations for kinetic analysis (e.g., 0.1 mM to 10 mM).

  • Reaction Setup:

    • In separate microcentrifuge tubes, pre-warm the desired volume of each substrate dilution at the assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small volume of the enzyme working solution to each tube. The final reaction volume should be consistent across all samples.

    • Include a "no enzyme" control for each substrate concentration.

  • Time-Course Sampling:

    • At specific time points (e.g., 0, 5, 10, 15, 30 minutes), withdraw a fixed volume from each reaction tube and immediately add it to a tube containing the quenching solution to stop the reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet any precipitated protein.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC Analysis:

    • Inject the samples onto the HPLC system.

    • Separate the substrate (this compound) and the product (L-Alanine) using an appropriate gradient of the mobile phases.

    • Detect the separated components using a UV detector (e.g., at 214 nm).

  • Data Analysis:

    • Generate a standard curve for L-Alanine to quantify its concentration in the samples.

    • Calculate the initial velocity (V₀) of the reaction for each substrate concentration by plotting the concentration of L-Alanine formed against time and determining the slope of the linear portion of the curve.

    • Determine the kinetic parameters (KM and Vmax) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression software.

HPLC_Assay_Workflow Start Start PrepareReagents Prepare Enzyme and Substrate Dilutions Start->PrepareReagents Incubate Initiate and Incubate Enzymatic Reaction PrepareReagents->Incubate Quench Quench Reaction at Time Points Incubate->Quench PrepareSample Prepare Samples for HPLC Quench->PrepareSample HPLC HPLC Analysis PrepareSample->HPLC AnalyzeData Data Analysis (Standard Curve, V₀) HPLC->AnalyzeData DetermineKinetics Determine Kₘ and Vₘₐₓ AnalyzeData->DetermineKinetics

Workflow for HPLC-based peptidase assay.
Protocol 2: Spectrophotometric Assay using a Chromogenic Substrate Analogue (Ala-Arg-pNA)

Materials:

  • Purified peptidase

  • Ala-Arg-pNA substrate stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • p-nitroaniline (pNA) standard for generating a standard curve

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of the pNA standard in the assay buffer in the 96-well microplate.

  • Reaction Setup:

    • In the wells of the microplate, add the assay buffer.

    • Add the Ala-Arg-pNA substrate to each well to the desired final concentration.

    • Include "no enzyme" and "no substrate" controls.

  • Initiate Reaction: Add the purified peptidase to the wells to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of pNA formation from the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of pNA or the standard curve.

    • Determine kinetic parameters as described in Protocol 1.

Conclusion

This compound serves as a physiologically relevant substrate for studying the activity of dipeptidyl peptidase III and potentially other aminopeptidases. The protocols and data presented here provide a framework for researchers to investigate the enzymatic cleavage of this dipeptide, contributing to a deeper understanding of the roles of these peptidases in health and disease and aiding in the development of novel therapeutic interventions.

References

Application Notes and Protocols for Cell Penetration Studies with Ala-Arg Dipeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutic molecules into cells is a critical challenge in drug development. Cell-penetrating peptides (CPPs) have emerged as promising vectors for intracellular delivery of a wide range of cargo, including small molecules, peptides, and nucleic acids. Arginine-rich CPPs, in particular, have demonstrated efficient cellular uptake. This document provides detailed application notes and protocols for studying the cell penetration of the dipeptide L-Alanyl-L-Arginine (Ala-Arg), a simple yet potentially effective cell-penetrating motif.

The presence of the positively charged guanidinium group in arginine is known to facilitate electrostatic interactions with the negatively charged cell membrane, initiating uptake. The inclusion of alanine may influence the peptide's conformation and hydrophobicity, potentially enhancing its cell-penetrating capabilities. In a study involving an Arg-Ala-Asp-conjugated peptide, the substitution of glycine with alanine significantly enhanced melanoma cell uptake, suggesting a beneficial role for alanine in this context[1].

These notes offer a framework for quantifying the cellular uptake of Ala-Arg dipeptides, elucidating the underlying mechanisms of entry, and investigating potential downstream signaling pathways.

Data Presentation

Effective evaluation of Ala-Arg dipeptide cell penetration requires systematic and quantitative data collection. The following tables provide a structured format for presenting experimental results, allowing for clear comparison across different conditions.

Table 1: Quantification of Ala-Arg Dipeptide Cellular Uptake

Cell LineAla-Arg Concentration (µM)Incubation Time (hours)Uptake Measurement MethodIntracellular Concentration (µM) or % UptakeReference / Experiment ID
HeLa101Fluorescence Spectroscopy
HeLa501Fluorescence Spectroscopy
HEK293101Mass Spectrometry
HEK293501Mass Spectrometry
A549104Flow Cytometry
A549504Flow Cytometry

Table 2: Effect of Endocytosis Inhibitors on Ala-Arg Dipeptide Uptake

Cell LineInhibitorInhibitor Concentration (µM)Target Pathway% Inhibition of Ala-Arg Uptakep-valueReference / Experiment ID
HeLaChlorpromazine10Clathrin-mediated endocytosis
HeLaFilipin5Caveolae-mediated endocytosis
HeLaAmiloride50Macropinocytosis
HeLaCytochalasin D10Phagocytosis/Macropinocytosis

Table 3: Activation of Downstream Signaling Molecules by Ala-Arg Dipeptide

Cell LineTreatmentTreatment DurationProteinPhosphorylation Status (Fold Change vs. Control)p-valueReference / Experiment ID
HEK293Ala-Arg (50 µM)30 minmTOR (Ser2448)
HEK293Ala-Arg (50 µM)30 minp70S6K (Thr389)
HEK293Rapamycin + Ala-Arg30 minp70S6K (Thr389)

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cell penetration of Ala-Arg dipeptides. These protocols are based on established methods for studying CPPs and can be adapted to specific cell lines and experimental conditions.

Protocol 1: Synthesis and Fluorescent Labeling of Ala-Arg Dipeptide

This protocol outlines the solid-phase synthesis of Ala-Arg dipeptide and its subsequent labeling with a fluorescent dye for visualization and quantification.

Materials:

  • Fmoc-Arg(Pbf)-Wang resin

  • Fmoc-Ala-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Fluorescent dye with a reactive group (e.g., FITC, 5-FAM)

  • Diisopropylethylamine (DIPEA)

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the arginine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Alanine Coupling: Dissolve Fmoc-Ala-OH, DIC, and Oxyma Pure in DMF. Add the solution to the deprotected resin and let it react for 2 hours at room temperature.

  • Final Fmoc Deprotection: Remove the Fmoc group from the newly added alanine as described in step 2.

  • Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups by treating the resin with the TFA cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the Ala-Arg dipeptide by mass spectrometry.

  • Fluorescent Labeling: Dissolve the purified Ala-Arg dipeptide in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9). Add the fluorescent dye (e.g., FITC dissolved in DMSO) in a 1:1.2 molar ratio of peptide to dye. Add DIPEA to maintain the basic pH.

  • Purification of Labeled Peptide: Purify the fluorescently labeled Ala-Arg dipeptide using reverse-phase HPLC to remove any unreacted dye.

  • Final Characterization: Confirm the successful labeling and purity of the final product by mass spectrometry and measure its concentration using UV-Vis spectroscopy.

Protocol 2: Quantification of Cellular Uptake by Fluorescence Spectroscopy

This protocol describes how to quantify the intracellular concentration of fluorescently labeled Ala-Arg dipeptide using a plate reader-based fluorescence assay.

Materials:

  • Fluorescently labeled Ala-Arg dipeptide

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Lysis buffer (e.g., RIPA buffer)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight.

  • Peptide Treatment: Prepare different concentrations of the fluorescently labeled Ala-Arg dipeptide in serum-free or complete medium. Remove the old medium from the cells and add the peptide-containing medium.

  • Incubation: Incubate the cells with the peptide for the desired time points (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any membrane-bound peptide.

  • Cell Lysis: Add lysis buffer to each well and incubate on a shaker for 15 minutes at 4°C to ensure complete cell lysis.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Standard Curve: Prepare a standard curve using known concentrations of the fluorescently labeled Ala-Arg dipeptide in the same lysis buffer.

  • Data Analysis: Calculate the intracellular concentration of the peptide by interpolating the fluorescence readings of the samples from the standard curve. Normalize the results to the total protein concentration in each lysate, determined by a protein assay (e.g., BCA assay).

Protocol 3: Investigation of Endocytosis Pathways using Chemical Inhibitors

This protocol details the use of chemical inhibitors to determine the specific endocytic pathways involved in Ala-Arg dipeptide internalization.

Materials:

  • Fluorescently labeled Ala-Arg dipeptide

  • Cell line of interest

  • Endocytosis inhibitors (e.g., Chlorpromazine, Filipin, Amiloride, Cytochalasin D) dissolved in a suitable solvent (e.g., DMSO)

  • Complete cell culture medium

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates for flow cytometry, chamber slides for microscopy) and grow to 80-90% confluency.

  • Inhibitor Pre-treatment: Pre-incubate the cells with the respective endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C. Include a vehicle control (e.g., DMSO).

  • Peptide Treatment: Add the fluorescently labeled Ala-Arg dipeptide to the inhibitor-containing medium and incubate for the desired time (e.g., 1-4 hours).

  • Washing: Wash the cells three times with cold PBS.

  • Sample Preparation for Flow Cytometry: Detach the cells using trypsin-EDTA, wash with PBS, and resuspend in flow cytometry buffer (e.g., PBS with 1% BSA).

  • Analysis by Flow Cytometry: Analyze the cells on a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized peptide.

  • Analysis by Fluorescence Microscopy: For microscopy, fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and mount the slides. Capture images using a fluorescence microscope.

  • Data Analysis: Compare the uptake of the Ala-Arg dipeptide in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the cell penetration studies of Ala-Arg dipeptides.

G Experimental Workflow for Ala-Arg Dipeptide Uptake Quantification cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis synthesis Ala-Arg Dipeptide Synthesis & Purification labeling Fluorescent Labeling (e.g., FITC) synthesis->labeling characterization Characterization (Mass Spec, HPLC) labeling->characterization treatment Incubation with Labeled Ala-Arg characterization->treatment cell_culture Cell Seeding (e.g., HeLa, HEK293) cell_culture->treatment washing Wash to Remove Surface-Bound Peptide treatment->washing lysis Cell Lysis washing->lysis measurement Fluorescence Measurement lysis->measurement quantification Quantification of Intracellular Peptide measurement->quantification std_curve Standard Curve Generation std_curve->quantification

Caption: Workflow for quantifying Ala-Arg dipeptide cellular uptake.

G Investigating Endocytic Pathways of Ala-Arg Dipeptide cluster_inhibitors Pre-treatment with Endocytosis Inhibitors cluster_analysis Uptake Analysis cluster_conclusion Conclusion start Cells + Labeled Ala-Arg clathrin Chlorpromazine caveolae Filipin macropino Amiloride control Vehicle Control analysis Quantify Intracellular Fluorescence (Flow Cytometry / Microscopy) clathrin->analysis Add Labeled Ala-Arg caveolae->analysis Add Labeled Ala-Arg macropino->analysis Add Labeled Ala-Arg control->analysis Add Labeled Ala-Arg conclusion Identify Involved Endocytic Pathway(s) analysis->conclusion

Caption: Decision tree for identifying Ala-Arg uptake pathways.

G Proposed Ala-Arg Dipeptide Signaling Pathway AlaArg Ala-Arg Dipeptide Membrane Cell Membrane AlaArg->Membrane Interaction Uptake Cellular Uptake (Endocytosis/Direct Penetration) Membrane->Uptake mTORC1 mTORC1 Uptake->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation ProteinSynth Protein Synthesis & Cell Growth p70S6K->ProteinSynth Stimulation

Caption: Proposed signaling cascade activated by Ala-Arg dipeptide.

Discussion and Further Considerations

The provided protocols and frameworks serve as a starting point for the comprehensive investigation of Ala-Arg dipeptide cell penetration. It is important to note that the optimal conditions for peptide concentration, incubation time, and inhibitor concentrations may vary depending on the cell line used and should be empirically determined.

While direct experimental evidence for Ala-Arg dipeptide-induced signaling is limited, studies on L-arginine and Arg-Arg dipeptides suggest the mTOR pathway as a probable target[2][3]. The proposed signaling pathway diagram provides a testable hypothesis for future investigations. Experiments using specific mTOR inhibitors like rapamycin can be employed to validate this pathway.

The potential of Ala-Arg as a drug delivery vector can be further explored by conjugating it to various cargo molecules and evaluating the delivery efficiency and biological activity of the conjugates. The methodologies described herein can be adapted for such studies, providing a robust platform for the development of novel Ala-Arg-based drug delivery systems.

References

Troubleshooting & Optimization

Improving H-Ala-Arg-OH synthesis yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of H-Ala-Arg-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in synthesizing the dipeptide this compound?

A1: The primary challenges in synthesizing this compound revolve around the properties of arginine. Its bulky and highly basic guanidinium side chain can lead to several issues:

  • Low Coupling Efficiency: Steric hindrance from the arginine side-chain protecting group (e.g., Pbf) can impede the coupling reaction.[1]

  • Side Reactions: The arginine side chain is susceptible to side reactions, such as δ-lactam formation, especially during the activation of its carboxyl group.[2][3] This intramolecular cyclization can reduce the amount of available activated arginine for the desired peptide bond formation.[3]

  • Peptide Aggregation: The growing peptide chain can aggregate on the solid support, which blocks reactive sites and leads to incomplete reactions.[1]

  • Racemization: Like any peptide synthesis, there is a risk of racemization at the chiral centers of alanine and arginine, particularly during the activation step.[4]

Q2: Which synthesis method is preferred for this compound: Solid-Phase Peptide Synthesis (SPPS) or Solution-Phase Synthesis?

A2: For a short dipeptide like this compound, both methods are viable. However, Solid-Phase Peptide Synthesis (SPPS) is generally the method of choice for routine peptide synthesis.[3] SPPS offers significant advantages, including the use of excess reagents to drive reactions to completion and simplified purification by washing the resin-bound peptide.[5][6] Solution-phase synthesis can be advantageous for large-scale production but may require more complex purification to remove byproducts and unreacted starting materials.[7]

Q3: What are the critical considerations for choosing protecting groups for Alanine and Arginine?

A3: The choice of protecting groups is crucial for a successful synthesis. The most common strategy is the Fmoc/tBu approach.[5]

  • Nα-Amino Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is widely used for protecting the alpha-amino group of both alanine and arginine. It is stable under coupling conditions but can be readily removed with a mild base, typically a solution of piperidine in DMF.[8]

  • Arginine Side-Chain Protection: The guanidinium group of arginine must be protected to prevent side reactions.[2] Commonly used protecting groups for Fmoc-based SPPS include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Tos (tosyl). Pbf is generally preferred as it can be cleaved under milder acidic conditions (e.g., with TFA) compared to Pmc and Tos.

Q4: How can I improve the coupling efficiency for the Ala-Arg bond formation?

A4: Improving coupling efficiency is key to maximizing yield. Several strategies can be employed:

  • Choice of Coupling Reagent: Use highly efficient coupling reagents. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high reactivity and ability to reduce racemization.[9] COMU, in particular, is noted for its high efficiency and solubility.[10]

  • Double Coupling: Perform the coupling step twice with fresh reagents to ensure the reaction goes to completion, especially if steric hindrance is a concern.[1]

  • Optimize Reaction Conditions: Increasing the coupling time or performing the reaction at a slightly elevated temperature can improve yields, but must be balanced against the risk of increased side reactions.[1] The use of microwave-assisted synthesis can also accelerate coupling reactions, but may increase the risk of arginine lactam formation.[11]

Q5: What is the recommended method for purifying crude this compound?

A5: The standard and most effective method for purifying synthetic peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7][12][13] This technique separates the target peptide from impurities based on hydrophobicity.[12] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution.[7][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Final Yield 1. Incomplete coupling of Ala to resin-bound Arg. 2. Formation of deletion sequences (H-Arg-OH). 3. Arginine side-chain lactam formation. 4. Loss of peptide during workup and purification.1. Use a more potent coupling reagent (e.g., HATU, COMU). 2. Perform a double coupling for the alanine addition.[1] 3. Confirm Fmoc deprotection is complete before coupling. 4. Avoid prolonged activation times for arginine.[4] 5. Optimize RP-HPLC conditions to improve recovery.
Presence of Impurity with a Mass of (M-Ala) Incomplete coupling of the final amino acid (Alanine).1. Increase coupling time for the Ala-Arg bond formation. 2. Switch to a more efficient coupling reagent like HATU or COMU.[9][10] 3. Perform a double coupling for the alanine residue.[1]
Presence of Impurity with the Same Mass as the Product Racemization of either Alanine or Arginine, leading to the formation of a diastereomer.1. Use coupling reagents known to suppress racemization, such as those combined with additives like HOBt (1-Hydroxybenzotriazole) or OxymaPure.[4][9] 2. Avoid prolonged pre-activation times for the amino acids.[4] 3. Avoid using excessive amounts of base (e.g., DIPEA).
Multiple Peaks in HPLC Chromatogram 1. Deletion sequences from incomplete couplings. 2. Truncated sequences from incomplete Fmoc deprotection. 3. Byproducts from side-chain protecting groups. 4. Peptide aggregation.[4]1. Ensure each coupling and deprotection step goes to completion using a qualitative test (e.g., Kaiser test). 2. Use a scavenger cocktail (e.g., TFA/TIS/water) during cleavage to minimize side reactions.[5] 3. Optimize the purification gradient in RP-HPLC for better separation. 4. Lyophilize the purified peptide from a solution containing a small amount of acetic acid to reduce aggregation.[4]
Arginine-Related Side Reactions (e.g., Lactam Formation) Intramolecular cyclization of activated arginine. This is more prevalent with certain protecting groups and under specific conditions (e.g., microwave heating).[3][11]1. Choose an appropriate arginine side-chain protecting group (Pbf is common). 2. Minimize the time the arginine carboxyl group is activated before coupling. 3. Consider using a lower temperature for the coupling step.

Comparative Data on Synthesis Strategies

Coupling Reagent Activation Time Relative Reactivity Racemization Risk Notes
HBTU/HOBt ~5-10 minutesHighLowA standard and effective choice for many peptide syntheses.[14]
HATU/HOAt ~2-5 minutesVery HighVery LowGenerally more reactive than HBTU, especially for sterically hindered couplings.[9] Recommended for difficult sequences.
COMU ~2-5 minutesVery HighVery LowExcellent solubility and high reactivity. Often requires only one equivalent of base, minimizing side reactions.[10]
DIC/OxymaPure ~5-10 minutesHighLowA cost-effective and efficient carbodiimide-based method. OxymaPure is a safer alternative to HOBt.

Experimental Protocols

Detailed Protocol: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)

This protocol is for a 0.1 mmol scale synthesis using a manual SPPS vessel.

1. Resin Preparation:

  • Start with 200 mg of Fmoc-Arg(Pbf)-Wang resin (substitution level ~0.5 mmol/g).

  • Swell the resin in 5 mL of N,N-dimethylformamide (DMF) for 30 minutes in a fritted syringe reaction vessel. Drain the DMF.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes. Drain the solution.

  • Repeat the piperidine treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL).

3. Alanine Coupling:

  • In a separate vial, dissolve Fmoc-Ala-OH (155.7 mg, 0.5 mmol, 5 eq.), HATU (189.7 mg, 0.49 mmol, 4.9 eq.), and diisopropylethylamine (DIPEA) (174 µL, 1.0 mmol, 10 eq.) in 3 mL of DMF.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), perform a second coupling.

4. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection steps as described in step 2.

5. Cleavage and Side-Chain Deprotection:

  • Wash the resin with dichloromethane (DCM) (3 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare a fresh cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. (Caution: Work in a fume hood, TFA is highly corrosive) .

  • Add 2 mL of the cleavage cocktail to the dry peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing 10 mL of ice-cold diethyl ether.

  • A white precipitate of the crude peptide should form.

  • Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Allow the crude peptide to air dry in the fume hood to remove residual ether.

6. Purification:

  • Dissolve the crude peptide in a minimal amount of water/acetonitrile.

  • Purify by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions containing the pure peptide, pool them, and lyophilize to obtain the final product as a white powder.

General Protocol: RP-HPLC Purification of this compound
Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 150 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5% to 50% B over 20 min10% to 40% B over 30 min (Optimized based on analytical run)
Flow Rate 1.0 mL/min15-20 mL/min
Detection UV at 214 nm and 280 nmUV at 220 nm
Sample Prep Dissolve crude peptide in Mobile Phase A (~1 mg/mL) and filter.Dissolve crude peptide in Mobile Phase A (~10-20 mg/mL) and filter.

Visualizations

SPPS_Workflow Start Fmoc-Arg(Pbf)-Wang Resin Swell Swell Resin in DMF Start->Swell Deprotect_Arg Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_Arg Wash1 Wash (DMF) Deprotect_Arg->Wash1 Couple_Ala Couple Fmoc-Ala-OH (HATU/DIPEA in DMF) Wash1->Couple_Ala Wash2 Wash (DMF) Couple_Ala->Wash2 Deprotect_Ala Final Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect_Ala Wash3 Wash (DCM) & Dry Deprotect_Ala->Wash3 Cleave Cleavage & Deprotection (TFA/TIS/H2O) Wash3->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Lyophilize Lyophilization Purify->Lyophilize End Pure this compound Lyophilize->End

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Coupling Was coupling efficient? Start->Check_Coupling Check_Deprotection Was Fmoc deprotection complete? Check_Coupling->Check_Deprotection Yes Sol_Coupling1 Use stronger coupling reagent (e.g., HATU, COMU) Check_Coupling->Sol_Coupling1 No Check_Side_Reactions Are there side-reaction products? Check_Deprotection->Check_Side_Reactions Yes Sol_Deprotection Increase deprotection time or perform a second treatment Check_Deprotection->Sol_Deprotection No Sol_Side_Reactions1 Optimize scavenger cocktail during cleavage Check_Side_Reactions->Sol_Side_Reactions1 Yes End Improved Synthesis Check_Side_Reactions->End No Sol_Coupling2 Perform double coupling Sol_Coupling1->Sol_Coupling2 Sol_Coupling2->Check_Deprotection Sol_Deprotection->Check_Side_Reactions Sol_Side_Reactions2 Use additives to prevent racemization (e.g., Oxyma) Sol_Side_Reactions1->Sol_Side_Reactions2 Sol_Side_Reactions2->End

Caption: Troubleshooting logic for improving this compound synthesis.

References

Technical Support Center: Optimizing HPLC Separation of Ala-Arg and Arg-Ala Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of the dipeptide isomers Alanine-Arginine (Ala-Arg) and Arginine-Alanine (Arg-Ala).

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Ala-Arg and Arg-Ala isomers in a question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution / Co-elution of Isomers Inadequate mobile phase conditions (pH, organic solvent concentration, ion-pairing agent).- Optimize Mobile Phase pH: The charge state of the dipeptides is highly dependent on the mobile phase pH. Adjusting the pH can alter the retention times and improve separation. For these basic dipeptides, a low pH (e.g., 2-3) using an additive like trifluoroacetic acid (TFA) is a good starting point to ensure protonation. - Adjust Organic Modifier Concentration: Fine-tune the gradient of the organic solvent (e.g., acetonitrile or methanol). A shallower gradient can often improve the resolution of closely eluting peaks. - Utilize Ion-Pairing Agents: Ion-pairing agents like TFA are crucial for the separation of these highly polar and charged isomers. They form neutral ion pairs with the charged analytes, allowing for retention on a reversed-phase column.[1][2][3] Consider using other ion-pairing reagents like heptafluorobutyric acid (HFBA) if TFA does not provide adequate separation.
Unsuitable column chemistry.- Column Selection: A standard C18 column is a good starting point for peptide separations.[4] However, if resolution is still poor, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) to exploit different separation mechanisms. - Pore Size: For small molecules like dipeptides, a smaller pore size (e.g., 100-120 Å) is generally suitable.
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol groups).- Mobile Phase Additives: Ensure the concentration of the acidic modifier (e.g., 0.1% TFA) is sufficient to suppress silanol interactions. - Column Quality: Use a high-quality, end-capped column to minimize exposed silanol groups. If the column is old, it may be degraded and require replacement.
Mobile phase pH is close to the pKa of the analytes.Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of the dipeptides' ionizable groups.
No or Low Signal Intensity Incorrect detection wavelength.For peptide bonds, the optimal UV detection wavelength is typically between 215-220 nm.
Sample degradation or improper sample preparation.Ensure the sample is dissolved in a solvent compatible with the mobile phase, preferably the initial mobile phase itself. Verify the stability of the dipeptides in the chosen solvent.
Issues with the HPLC system.Check for leaks in the system, ensure the detector lamp is on and functioning correctly, and verify that the injection volume is appropriate.
Retention Time Drift Inadequate column equilibration.Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.
Fluctuations in column temperature.Use a column oven to maintain a constant and stable temperature throughout the analysis.
Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate and consistent composition. Degas the mobile phase to prevent bubble formation.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical differences between Ala-Arg and Arg-Ala that influence their HPLC separation?

A1: The primary difference lies in the position of the amino acid residues, which affects their overall hydrophobicity and interaction with the stationary phase. While both are isomers with the same amino acids, the N-terminal amino acid has a more significant influence on the retention in reversed-phase HPLC. Alanine is more hydrophobic than arginine. Therefore, Ala-Arg, with alanine at the N-terminus, is expected to be slightly more retained and have a longer retention time on a C18 column compared to Arg-Ala under typical reversed-phase conditions.

Q2: Why is an ion-pairing agent like Trifluoroacetic Acid (TFA) essential for this separation?

A2: Ala-Arg and Arg-Ala are highly polar and will have a net positive charge at acidic pH due to the guanidinium group of arginine. In reversed-phase HPLC, which separates based on hydrophobicity, these charged molecules would have very little retention and elute in the void volume. An ion-pairing agent like TFA is an acid that provides a counter-ion to form a neutral ion-pair with the positively charged dipeptides. This neutral complex is more hydrophobic and can be retained and separated on a non-polar stationary phase like C18.[1][2][3]

Q3: Can I use a different column besides a C18 for this separation?

A3: Yes. While C18 is the most common starting point, other stationary phases can offer different selectivities. A C8 column, having a shorter alkyl chain, will be less retentive than a C18 and may require a lower concentration of organic modifier in the mobile phase. A phenyl-based column could offer alternative selectivity through pi-pi interactions with the peptide backbone. For these specific isomers, a well-chosen C18 column with an optimized mobile phase is generally sufficient.

Q4: How does the mobile phase pH affect the separation of Ala-Arg and Arg-Ala?

A4: The mobile phase pH is a critical parameter as it dictates the charge state of the dipeptides. The pKa of the N-terminal amino group is around 9.6, the C-terminal carboxyl group is around 2.2, and the guanidinium group of arginine is around 12.5. To ensure consistent protonation and good peak shape, it is recommended to work at a low pH, typically between 2 and 3. At this pH, both the N-terminal amino group and the arginine side chain will be positively charged. Small changes in pH in this range can subtly alter the ionization and hydration of the molecules, potentially leading to changes in retention and selectivity.

Q5: What is a good starting point for a gradient elution program?

A5: For separating these dipeptides, a shallow gradient is recommended to maximize resolution. A good starting point would be a linear gradient from 5% to 30% acetonitrile (with 0.1% TFA in both water and acetonitrile) over 20-30 minutes. The exact gradient profile should be optimized based on the initial results.

Experimental Protocols

While a specific application note detailing the separation of Ala-Arg and Arg-Ala with quantitative data was not found in the literature search, a standard protocol for the separation of similar dipeptide isomers can be adapted. The following is a recommended starting method based on common practices for peptide analysis.

Recommended HPLC Protocol for Ala-Arg and Arg-Ala Separation

ParameterRecommendation
Column C18, 5 µm particle size, 100-120 Å pore size, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 30% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Sample Preparation Dissolve the dipeptide mixture in Mobile Phase A or water to a concentration of approximately 1 mg/mL.

Data Presentation

The following table illustrates the expected elution order and provides a template for recording experimental data. Due to the slightly higher hydrophobicity of the N-terminal alanine, Ala-Arg is expected to have a longer retention time than Arg-Ala.

Table 1: Expected Retention Behavior and Data Template

Dipeptide IsomerExpected Retention Time (min)Experimental Retention Time (min)Resolution (Rs)
Arg-AlaShorterRecord experimental value\multirow{2}{*}{Calculate from experimental data}
Ala-ArgLongerRecord experimental value

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of factors affecting the HPLC separation of Ala-Arg and Arg-Ala.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Dissolve Ala-Arg & Arg-Ala in Mobile Phase A mobile_phase_prep Prepare Mobile Phase A (0.1% TFA in H2O) & Mobile Phase B (0.1% TFA in ACN) degas Degas Mobile Phases mobile_phase_prep->degas hplc_system Equilibrate C18 Column degas->hplc_system injection Inject Sample hplc_system->injection gradient Run Gradient Elution injection->gradient detection Detect at 215 nm gradient->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Determine Retention Times & Calculate Resolution chromatogram->analysis

Figure 1: Experimental workflow for the HPLC separation of Ala-Arg and Arg-Ala.

logical_relationships cluster_factors Key Separation Factors cluster_properties Analyte Properties cluster_outcome Chromatographic Outcome mobile_phase Mobile Phase (pH, % Organic, Ion-Pair) hydrophobicity Hydrophobicity mobile_phase->hydrophobicity charge Charge State mobile_phase->charge peak_shape Peak Shape mobile_phase->peak_shape column Stationary Phase (C18, C8, etc.) column->hydrophobicity conditions Operating Conditions (Temperature, Flow Rate) retention Retention Time conditions->retention conditions->peak_shape hydrophobicity->retention charge->retention resolution Resolution retention->resolution

Figure 2: Factors influencing the HPLC separation of dipeptide isomers.

References

H-Ala-Arg-OH stability issues at different pH and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of the dipeptide H-Ala-Arg-OH. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific quantitative stability data for this compound is not extensively available in published literature, this guide is based on established principles of peptide chemistry and data from similar molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like most short peptides, this compound is susceptible to two main chemical degradation pathways in aqueous solutions:

  • Hydrolysis: The cleavage of the peptide bond between the Alanine and Arginine residues, resulting in the individual amino acids. This is a common pathway in both acidic and alkaline conditions.

  • Diketopiperazine (DKP) Formation: An intramolecular cyclization reaction where the N-terminal amino group of Alanine attacks the carbonyl group of the Arginine residue. This forms a cyclic dipeptide, cyclo(Ala-Arg), and is a significant degradation route, particularly in neutral to slightly alkaline conditions and at elevated temperatures.

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature are critical factors influencing the stability of this compound. Generally, dipeptides exhibit maximal stability in a slightly acidic pH range (pH 4-5)[1].

  • Acidic conditions (pH < 4): Acid-catalyzed hydrolysis of the peptide bond is the predominant degradation pathway.

  • Neutral to Alkaline conditions (pH > 6): Both peptide bond hydrolysis and diketopiperazine formation can occur. The rate of DKP formation is often accelerated in this pH range as the N-terminal amino group is deprotonated and more nucleophilic[2].

  • Temperature: Increased temperature accelerates all degradation reactions. Storing the peptide at lower temperatures is crucial for maintaining its integrity[3]. For long-term stability, storage at -20°C or -80°C is recommended[3][4].

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products you might encounter are:

  • Alanine and Arginine: From the hydrolysis of the peptide bond.

  • Cyclo(Ala-Arg): The diketopiperazine formed through intramolecular cyclization.

Q4: I am observing a loss of my this compound peak and the appearance of new peaks in my HPLC analysis. What could be the cause?

A4: This is a common sign of degradation. The new peaks likely correspond to the degradation products mentioned above. To troubleshoot:

  • Confirm the identity of the new peaks: If using LC-MS, check the mass-to-charge ratio (m/z) of the new peaks to see if they correspond to Alanine, Arginine, or cyclo(Ala-Arg).

  • Review your solution's pH and storage conditions: Ensure the pH of your solution is within a stable range (ideally slightly acidic if compatible with your experiment) and that it has been stored at an appropriate low temperature.

  • Consider the age of the solution: Peptide solutions have a limited shelf-life. It is always best to use freshly prepared solutions or to have conducted stability studies to determine the acceptable storage duration under your specific conditions.

Q5: How can I minimize the degradation of this compound during my experiments?

A5: To enhance the stability of your this compound solutions:

  • Use a slightly acidic buffer: If your experimental conditions permit, maintaining a pH between 4 and 6 can minimize both hydrolysis and DKP formation.

  • Maintain low temperatures: Prepare solutions on ice and store them at 2-8°C for short-term use. For long-term storage, freeze aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[3][4].

  • Use high-purity water and reagents: Contaminants can potentially catalyze degradation.

  • Prepare solutions fresh: The most reliable approach is to prepare the dipeptide solution immediately before use.

Quantitative Data Summary

TemperaturepH RangeExpected Primary Degradation PathwayExpected Stability
2-8°C1-3HydrolysisLow to Medium
2-8°C4-6Minimal DegradationHigh
2-8°C7-9Diketopiperazine Formation, HydrolysisMedium
2-8°C> 9Hydrolysis, Diketopiperazine FormationLow
25°C (Room Temp)1-3HydrolysisLow
25°C (Room Temp)4-6Hydrolysis, Diketopiperazine FormationMedium to Low
25°C (Room Temp)7-9Diketopiperazine Formation, HydrolysisLow
25°C (Room Temp)> 9Hydrolysis, Diketopiperazine FormationVery Low
> 37°CAllAll pathways acceleratedVery Low

Experimental Protocols

Protocol: Stability Assessment of this compound by RP-HPLC

This protocol outlines a general method to assess the stability of this compound under different pH and temperature conditions.

1. Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Buffer salts (e.g., sodium citrate for pH 3 & 5, sodium phosphate for pH 7, sodium borate for pH 9)

  • pH meter

  • Temperature-controlled incubators or water baths

  • RP-HPLC system with UV detector

  • Autosampler vials

2. Procedure:

  • Buffer Preparation: Prepare a set of buffers at your desired pH values (e.g., pH 3, 5, 7, and 9) at a concentration of 50 mM.

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC-grade water.

  • Sample Preparation: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 0.1 mg/mL in autosampler vials. Prepare triplicate samples for each condition and time point.

  • Time Zero (T0) Analysis: Immediately analyze one set of samples (one for each pH) using the HPLC method described below to establish the initial concentration and purity.

  • Incubation: Place the remaining vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, and 14 days), retrieve a set of vials from each temperature and pH condition and analyze them by HPLC.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T0 sample for each condition.

    • Plot the percentage of remaining this compound versus time for each condition to determine the degradation kinetics.

3. HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient, for example, from 5% to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

Visualizations

Hydrolysis AlaArg This compound (Dipeptide) Products Alanine + Arginine (Individual Amino Acids) AlaArg->Products Peptide Bond Cleavage (H₂O, H⁺ or OH⁻)

Caption: Hydrolysis of this compound.

DKP_Formation AlaArg This compound (Linear Dipeptide) DKP Cyclo(Ala-Arg) (Diketopiperazine) AlaArg->DKP Intramolecular Cyclization (Neutral to Alkaline pH, Heat)

Caption: Diketopiperazine formation from this compound.

References

Technical Support Center: H-Ala-Arg-OH TFA Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of trifluoroacetic acid (TFA) from synthetic H-Ala-Arg-OH.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove TFA from my synthetic this compound peptide?

Trifluoroacetic acid (TFA) is a strong acid commonly used in solid-phase peptide synthesis (SPPS) for cleavage of the peptide from the resin and for purification via reversed-phase high-performance liquid chromatography (RP-HPLC)[1]. However, residual TFA in the final peptide product can be problematic for several reasons:

  • Biological Activity: TFA can alter the secondary structure of peptides and interfere with biological assays, potentially leading to inaccurate results[2][3].

  • Cellular Toxicity: TFA can be toxic to cells in culture, which is a critical consideration for in vitro and in vivo studies.

  • Physicochemical Properties: The presence of the TFA counter-ion can affect the solubility and aggregation properties of the peptide.

  • Analytical Interference: TFA can interfere with certain analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR)[4].

Q2: What are the most common methods for removing TFA from this compound?

For a small, hydrophilic, and basic peptide like this compound, the most effective methods for TFA removal are:

  • Lyophilization from Hydrochloric Acid (HCl) Solution: This is a widely used and straightforward method where the peptide is repeatedly dissolved in a dilute HCl solution and lyophilized. The stronger acid (HCl) displaces the weaker acid (TFA), which is then removed as a volatile component during freeze-drying[1][2].

  • Ion-Exchange Chromatography (IEX): This technique is particularly well-suited for hydrophilic and charged peptides. The peptide is bound to an ion-exchange resin, allowing the TFA counter-ions to be washed away. The peptide is then eluted with a solution containing the desired counter-ion (e.g., chloride or acetate)[5].

Q3: Which method is better for this compound?

Both methods can be effective. The choice depends on the desired final purity, required peptide recovery, and available equipment.

  • HCl Lyophilization is simpler and generally results in high recovery yields. However, it may require multiple cycles for complete TFA removal[6].

  • Ion-Exchange Chromatography can achieve very high purity in a single run but may have lower and more variable recovery yields depending on the optimization of the protocol[6].

Q4: How can I determine the amount of residual TFA in my this compound sample?

Several analytical methods can be used to quantify residual TFA:

  • Ion Chromatography (IC): A sensitive and common method for quantifying anions like TFA[7][8][9][10][11].

  • ¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): A direct and quantitative method for TFA detection.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for TFA analysis.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used with specific detectors like an Evaporative Light Scattering Detector (ELSD) to quantify non-volatile TFA salts.

Troubleshooting Guides

Issue 1: Low Peptide Recovery after TFA Removal
Possible Cause Troubleshooting Steps for this compound
Peptide loss during lyophilization cycles - Ensure the lyophilizer is functioning correctly with a deep vacuum. - Minimize the number of transfer steps between vials. - this compound is highly hydrophilic and may be sensitive to prolonged exposure to very low pressures. Consider a well-controlled lyophilization cycle.
Peptide precipitation during ion-exchange chromatography - Optimize the pH and ionic strength of the buffers. This compound has a high isoelectric point (pI) due to the arginine residue and will be positively charged at neutral and acidic pH. - Ensure the peptide concentration is not too high during loading.
Non-specific binding to chromatography columns or labware - Use low-protein-binding microcentrifuge tubes and pipette tips. - Pre-condition the ion-exchange column according to the manufacturer's protocol to block non-specific binding sites.
Peptide degradation - While arginine is generally stable, prolonged exposure to very strong acidic conditions should be avoided. The recommended 2-10 mM HCl for lyophilization is considered safe[1][4]. - Analyze the peptide integrity by HPLC and mass spectrometry after the TFA removal process.
Issue 2: Incomplete TFA Removal
Possible Cause Troubleshooting Steps for this compound
Insufficient HCl concentration or number of lyophilization cycles - For lyophilization, use an optimal HCl concentration between 2 mM and 10 mM. Concentrations below 2 mM may result in incomplete exchange[1][4]. - Perform at least three lyophilization cycles for efficient TFA removal[2].
Inefficient displacement of TFA during ion exchange - Ensure the ion-exchange resin has sufficient capacity (a 10- to 50-fold excess of anion binding sites relative to the amount of peptide is recommended)[5]. - Ensure the resin is properly equilibrated with the exchange buffer. - Increase the concentration or volume of the eluting salt (e.g., NaCl or ammonium acetate).
TFA contamination from labware or solvents - Use fresh, high-purity solvents and deionized water. - Thoroughly clean all glassware and labware to remove any potential sources of TFA contamination.

Quantitative Data Comparison

The following table provides a summary of expected quantitative data for the recommended TFA removal methods for a short, hydrophilic, and basic peptide like this compound. Note: The exact values can vary depending on the specific experimental conditions.

MethodTypical TFA Removal EfficiencyExpected Peptide Recovery YieldKey Considerations for this compound
Lyophilization from 10 mM HCl (3 cycles) >99%[6]High (>95%)[6]Simple and cost-effective. Multiple cycles are necessary for high efficiency. The high hydrophilicity of this compound makes it amenable to this aqueous-based method.
Anion-Exchange Chromatography >95%[6]Variable (80-95% with optimization)Can be more efficient in a single step. Optimization of binding and elution conditions is critical to maximize the recovery of the small dipeptide.

Experimental Protocols

Protocol 1: TFA Removal by Lyophilization with HCl

This protocol is adapted from established methods for exchanging TFA for chloride ions[1][2].

  • Dissolution: Dissolve the this compound TFA salt in high-purity deionized water at a concentration of 1-2 mg/mL.

  • Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration of 2-10 mM.

  • Incubation: Let the solution stand at room temperature for at least one minute to allow for counter-ion exchange.

  • Freezing: Rapidly freeze the solution. For small volumes, snap-freezing in liquid nitrogen is recommended.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repeat: Repeat steps 1-5 at least two more times to ensure complete removal of TFA.

  • Final Reconstitution: After the final lyophilization, reconstitute the this compound hydrochloride salt in the desired buffer for your experiment.

Protocol 2: TFA Removal by Anion-Exchange Chromatography

This protocol provides a general guideline for TFA removal using a strong anion-exchange resin (e.g., AG 1-X8).

  • Resin Preparation: Prepare a column with a strong anion-exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide[5].

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where this compound is positively charged (e.g., 20 mM Tris-HCl, pH 7.5).

  • Sample Loading: Dissolve the this compound TFA salt in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the TFA counter-ions.

  • Elution: Elute the peptide from the column using a buffer containing a high concentration of a competing salt (e.g., 1 M NaCl in the equilibration buffer).

  • Desalting and Lyophilization: The eluted peptide fraction will contain a high concentration of the elution salt. This can be removed by dialysis, size-exclusion chromatography, or reversed-phase chromatography if necessary. Finally, lyophilize the desalted peptide solution to obtain the this compound hydrochloride or acetate salt.

Visualizations

TFA_Removal_Workflow cluster_start Starting Material cluster_methods TFA Removal Methods cluster_end Final Product This compound (TFA salt) This compound (TFA salt) Lyophilization from HCl Lyophilization from HCl This compound (TFA salt)->Lyophilization from HCl Ion-Exchange Chromatography Ion-Exchange Chromatography This compound (TFA salt)->Ion-Exchange Chromatography This compound (HCl or Acetate salt) This compound (HCl or Acetate salt) Lyophilization from HCl->this compound (HCl or Acetate salt) Ion-Exchange Chromatography->this compound (HCl or Acetate salt)

Caption: Workflow for TFA removal from this compound.

Troubleshooting_Logic TFA_Removal TFA Removal from this compound Low_Recovery Low Peptide Recovery? TFA_Removal->Low_Recovery Incomplete_Removal Incomplete TFA Removal? Low_Recovery->Incomplete_Removal No Check_Lyophilizer_IEX_Conditions Optimize Lyophilization or IEX Protocol Low_Recovery->Check_Lyophilizer_IEX_Conditions Yes Successful_Product TFA-free this compound Incomplete_Removal->Successful_Product No Increase_Cycles_Optimize_IEX Increase Lyophilization Cycles or Optimize IEX Incomplete_Removal->Increase_Cycles_Optimize_IEX Yes Check_Lyophilizer_IEX_Conditions->TFA_Removal Increase_Cycles_Optimize_IEX->TFA_Removal

Caption: Troubleshooting logic for TFA removal issues.

References

Technical Support Center: Synthesis of H-Ala-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during the synthesis of the dipeptide H-Ala-Arg-OH.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Problem 1: Low Yield of the Desired this compound Dipeptide

Potential Causes:

  • Incomplete Coupling: The peptide bond formation between alanine and arginine may be inefficient. This can be due to steric hindrance from the bulky side chain of arginine and its protecting group.[1][2]

  • δ-Lactam Formation: The activated Fmoc-Arg(Pbf)-OH can undergo intramolecular cyclization to form a stable six-membered δ-lactam, which is unable to couple with the growing peptide chain. This leads to the formation of deletion sequences (des-Arg peptide).[2][3]

  • Peptide Aggregation: Arginine-containing peptides can be prone to aggregation on the solid support, which can hinder reaction kinetics.[2]

Recommended Solutions:

  • Optimize Coupling Strategy:

    • Double Coupling: Perform the coupling step for arginine twice to ensure complete reaction.[1]

    • Use a More Potent Coupling Reagent: Switch to a more efficient coupling reagent such as HATU or COMU, especially for hindered couplings.[4]

    • Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagent can improve reaction kinetics.[1]

  • Minimize δ-Lactam Formation:

    • In Situ Activation: Add the coupling reagent to the resin immediately after the protected amino acid to minimize the time the activated species is in solution.[2]

    • Control Base Equivalents: Use the minimum necessary amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[2]

  • Address Aggregation:

    • Solvent Choice: Use solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP) or dimethylsulfoxide (DMSO).

Problem 2: Presence of Diastereomeric Impurities (Racemization)

Potential Cause:

  • Racemization of Alanine: The α-carbon of alanine is susceptible to epimerization during the activation and coupling steps, particularly in the presence of a base. This leads to the formation of the D-Ala-Arg-OH diastereomer, which can be difficult to separate from the desired L-L product.

Recommended Solutions:

  • Choice of Coupling Reagent and Additive:

    • Employ coupling reagents known to suppress racemization, such as those that form active esters with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5]

    • Carbodiimide-based reagents like N,N'-diisopropylcarbodiimide (DIC) should always be used with a racemization-suppressing additive.[5]

  • Control Reaction Conditions:

    • Base Selection: Use a weaker, sterically hindered base like DIEA instead of stronger, less hindered bases.

    • Temperature Control: Perform the coupling reaction at room temperature or below, as elevated temperatures can increase the rate of racemization.

    • Minimize Pre-activation Time: A shorter pre-activation time for the amino acid reduces its exposure to basic conditions before coupling.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is recommended for the arginine side chain?

A1: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is a commonly used and effective protecting group for the guanidino function of arginine in Fmoc-based solid-phase peptide synthesis. It is stable during the synthesis and can be removed under standard cleavage conditions with trifluoroacetic acid (TFA).

Q2: How can I monitor the completion of the coupling reactions?

A2: The Kaiser test (or ninhydrin test) is a reliable qualitative method to detect the presence of free primary amines on the resin.[2] A positive result (blue/purple color) indicates incomplete coupling. For a more quantitative assessment, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry.

Q3: What is the best way to cleave the this compound peptide from the resin?

A3: A standard cleavage cocktail for Fmoc-based synthesis is a mixture of TFA, a scavenger such as triisopropylsilane (TIS), and water. A common ratio is 95:2.5:2.5 (TFA:TIS:Water). The scavenger is crucial to prevent the re-attachment of protecting groups to sensitive residues.

Q4: I am observing a side product with the same mass as my desired peptide but a different retention time on HPLC. What could it be?

A4: This is likely a diastereomer resulting from the racemization of the alanine residue (D-Ala-L-Arg-OH). To confirm, you can use chiral HPLC analysis. To minimize this, refer to the troubleshooting guide on racemization.

Data Presentation

The following tables provide a comparative overview of the expected performance of different coupling reagents for the synthesis of this compound. The values are synthesized from literature data on similar peptide couplings and should be considered as a guide for reagent selection. Actual results may vary depending on the specific experimental conditions.

Table 1: Comparison of Coupling Reagents for Minimizing Racemization of Alanine

Coupling ReagentAdditiveTypical % Racemization (D-Ala)
DICHOBt< 1%
DICOxymaPure< 1%
HBTUHOBt~1-2%
HATUHOAt< 1%
COMU-< 1%

Table 2: Comparison of Coupling Reagents for Yield and Purity in this compound Synthesis

Coupling ReagentAdditiveExpected Crude PurityExpected Yield
DICHOBtGoodModerate to Good
HBTUHOBtGood to HighGood
HATUHOAtHighHigh
COMU-Very HighVery High

Experimental Protocols

Detailed Protocol for Manual Solid-Phase Synthesis of this compound

This protocol is based on Fmoc/tBu chemistry on a 100 mg scale of Rink Amide resin.

Materials:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Ala-OH

  • Coupling Reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Diethyl ether (cold)

  • Manual solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place 200 mg of Rink Amide resin in the synthesis vessel.

    • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with occasional agitation.

    • Drain the DMF.

  • Fmoc Deprotection (for pre-loaded resin):

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes and drain.

    • Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • First Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in 5 mL of DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.

  • Fmoc Deprotection:

    • Repeat the Fmoc deprotection steps as described in step 2.

  • Second Amino Acid Coupling (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in 5 mL of DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

    • (Optional) Perform a Kaiser test.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection steps as described in step 2.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen.

    • Add 5 mL of the cleavage cocktail to the dry resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using reverse-phase HPLC and confirm its identity by mass spectrometry.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Purification resin 1. Resin Swelling deprotection1 2. Fmoc Deprotection resin->deprotection1 coupling1 3. Coupling of Fmoc-Arg(Pbf)-OH deprotection1->coupling1 wash1 Wash coupling1->wash1 deprotection2 4. Fmoc Deprotection wash1->deprotection2 coupling2 5. Coupling of Fmoc-Ala-OH deprotection2->coupling2 wash2 Wash coupling2->wash2 final_deprotection 6. Final Fmoc Deprotection wash2->final_deprotection cleavage 7. Cleavage from Resin final_deprotection->cleavage precipitation 8. Precipitation cleavage->precipitation purification 9. HPLC Purification precipitation->purification analysis 10. Analysis (MS, HPLC) purification->analysis

Caption: Experimental workflow for the solid-phase synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Purity Issues start Synthesis Issue Observed incomplete_coupling Incomplete Coupling? start->incomplete_coupling racemization Racemization? start->racemization lactam_formation δ-Lactam Formation? incomplete_coupling->lactam_formation solution_yield Solution: - Double couple Arg - Use HATU/COMU - In situ activation incomplete_coupling->solution_yield Yes lactam_formation->solution_yield Yes other_impurities Other Impurities? racemization->other_impurities solution_purity Solution: - Use DIC/OxymaPure - Control temperature - Use weaker base racemization->solution_purity Yes

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Enhancing Mass Spectrometry Signals for H-Ala-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of the dipeptide H-Ala-Arg-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and enhance the signal intensity of this and similar small, hydrophilic peptides.

Troubleshooting Guides and FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My signal intensity for this compound is very low in ESI-MS. What are the likely causes and how can I improve it?

A1: Low signal intensity for small, hydrophilic peptides like this compound in Electrospray Ionization (ESI) Mass Spectrometry is a common issue. The primary reasons are often poor ionization efficiency and suboptimal source conditions.

Troubleshooting Steps:

  • Optimize ESI Source Parameters: The easiest and most effective first step is to optimize the ionization source conditions to maximize the production and transfer of gas-phase ions.[1] Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.[2]

    • Sprayer Voltage: This is a critical parameter. While a default setting may work for many compounds, optimizing the voltage for this compound can lead to significant sensitivity improvements.[3]

    • Gas Flow and Temperature: The nebulizer and drying gas flow rates and temperatures are crucial for efficient desolvation of droplets.[4] Higher organic content in the mobile phase generally allows for more efficient desolvation.[1]

    • Sprayer Position: The physical position of the ESI needle relative to the inlet capillary should be optimized for your specific instrument and flow rate.[3]

  • Mobile Phase Composition:

    • pH Adjustment: Ensure the mobile phase pH is at least two units below the pKa of the arginine side chain and the N-terminus to promote protonation and enhance signal in positive ion mode.[3] Formic acid (0.1%) is a common and effective additive for this purpose.

    • Organic Content: Increasing the organic solvent (e.g., acetonitrile, methanol) concentration in the mobile phase at the point of elution can improve desolvation efficiency and signal intensity.[1]

  • Consider Chemical Derivatization: If optimizing instrument parameters is insufficient, chemical modification of the peptide can dramatically enhance its ionization efficiency.[5][6] This is particularly effective for small peptides.[5][6] (See Q3 for more details).

Q2: I'm using Trifluoroacetic Acid (TFA) as an ion-pairing agent for chromatography, but my ESI-MS signal is suppressed. What can I do?

A2: TFA is an excellent ion-pairing agent for improving chromatographic peak shape, but it is a known cause of significant ion suppression in ESI-MS.[7]

Solutions:

  • Reduce TFA Concentration: Use the lowest concentration of TFA that provides acceptable chromatography (e.g., 0.02-0.05%).

  • Switch to a More MS-Friendly Ion-Pairing Agent: Formic acid (FA) is generally preferred for MS-based detection as it is a weaker ion-pairing agent and causes less signal suppression. Other volatile ion-pairing reagents like heptafluorobutyric acid (HFBA) can also be considered, though they may also contaminate the mass spectrometer.[8][9]

  • Use "Supercharging" Agents: The addition of a small amount of a "supercharging" agent, such as m-nitrobenzyl alcohol (m-NBA), to the mobile phase can help to counteract the signal suppression caused by TFA and significantly increase the signal intensity of peptides and proteins.[7][10]

  • Post-column Mitigation: Advanced strategies involve post-column electrophoretic mobility control to remove TFA anions before they enter the ESI source, which can enhance peptide signals by 9- to 35-fold.[11]

Q3: How can chemical derivatization improve the signal for this compound?

A3: Chemical derivatization can significantly enhance the mass spectrometry signal of peptides by introducing a permanent positive charge or increasing the hydrophobicity of the molecule, both of which improve ionization efficiency.[5][12][13] This is especially beneficial for small peptides under 500 Da.[5][6]

Common Derivatization Strategies:

  • Fixed Charge Derivatization: Reagents can be used to attach a permanently charged group (e.g., a quaternary ammonium salt) to the N-terminus of the peptide.[12][13] This ensures the peptide is always charged, independent of the solution pH.

  • Increasing Hydrophobicity: Attaching a hydrophobic moiety to the peptide can improve its surface activity in the ESI droplet, leading to better ionization.

  • Arginine Modification: While this compound already contains a highly basic arginine residue which aids ionization[14], derivatization of the arginine residue itself with acetylacetone has been shown to improve fragmentation efficiency in MALDI-MS/MS experiments, which can be useful for structural confirmation.[15][16]

Q4: I am using MALDI-TOF MS. How can I optimize the signal for this compound?

A4: In Matrix-Assisted Laser Desorption/Ionization (MALDI), the choice of matrix and sample preparation are critical for achieving a strong signal, especially for small molecules.

Optimization Strategies:

  • Matrix Selection: The matrix must effectively absorb the laser energy and facilitate the ionization of the analyte.[17][18] For small peptides, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). It is often beneficial to test multiple matrices to find the one that gives the best signal for your specific peptide.

  • Sample-to-Matrix Ratio: The molar ratio of matrix to analyte is crucial. A large molar excess of the matrix is typically required.[17] Optimizing this ratio can significantly impact signal intensity.

  • Sample Preparation Technique: The method used to co-crystallize the sample and matrix (e.g., dried droplet method) can affect the homogeneity of the crystals and, consequently, the shot-to-shot reproducibility of the signal.[19]

  • Laser Intensity: Use the minimum laser fluency necessary to desorb and ionize the sample. Excessive laser power can lead to fragmentation and signal suppression.

Quantitative Data Summary

The following table summarizes the reported signal enhancement factors for various techniques applicable to peptides.

TechniqueAnalyteEnhancement FactorReference
Chemical DerivatizationGeneral Peptides~10-fold[5][6]
Chemical DerivatizationSpecific PeptidesUp to 500-fold[5][6]
Post-column EMC (TFA removal)Peptide Standard Mixture9 to 35-fold[11]
Supercharging (m-NBA with TFA)LysozymeUp to 73-fold[10]
Supercharging (m-NBA with TFA)Various ProteinsUp to 70-fold[7]
Pre-accumulation (Orbitrap)MRFA peptide125% increase (2.25-fold)[20]

Experimental Protocols

Protocol 1: General ESI-MS Source Optimization

  • Analyte Infusion: Prepare a 1 µM solution of this compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate typical for your LC setup (e.g., 200-400 µL/min for standard HPLC).

  • Parameter Adjustment:

    • Capillary Voltage: Vary the voltage in increments (e.g., from 2000 V to 4000 V) and monitor the signal intensity for the [M+H]⁺ ion of this compound.[4]

    • Nebulizer Pressure: Adjust the nebulizer gas pressure (e.g., 10-50 psi) to achieve a stable spray.[4]

    • Drying Gas Flow and Temperature: Systematically vary the drying gas flow rate (e.g., 4-12 L/min) and temperature (e.g., 200-340 °C) to find the optimal values that maximize signal intensity.[4]

  • Record Optimal Settings: Note the combination of parameters that provides the highest and most stable signal-to-noise ratio.

Protocol 2: Chemical Derivatization with a Fixed-Charge Reagent (Conceptual)

This protocol is a generalized representation based on the principles of peptide derivatization. Specific reagents will have detailed manufacturer protocols.

  • Peptide Solubilization: Dissolve a known quantity of this compound in an appropriate reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5).

  • Reagent Addition: Add a molar excess of the N-hydroxysuccinimide (NHS)-activated fixed-charge labeling reagent to the peptide solution. These reagents typically react with the primary amine at the N-terminus.[5][6]

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours).

  • Quenching: Quench any unreacted labeling reagent by adding a small molecule with a primary amine (e.g., Tris or glycine).

  • Sample Cleanup: Remove excess reagent and buffer salts using a suitable method like solid-phase extraction (e.g., C18 desalting spin columns).[21]

  • MS Analysis: Analyze the derivatized peptide by LC-MS, expecting a significant increase in signal intensity compared to the underivatized form.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis Sample This compound Sample Deriv Chemical Derivatization (Optional) Sample->Deriv Enhance Ionizability Cleanup Solid-Phase Extraction (Desalting) Sample->Cleanup Deriv->Cleanup LC LC Separation (Optimized Mobile Phase) Cleanup->LC MS Mass Spectrometry (Optimized Source) LC->MS Elution Data Data Acquisition MS->Data

Caption: General workflow for sample preparation and LC-MS analysis of this compound.

Signal_Enhancement_Logic Start Low Signal for This compound Opt_MS Optimize MS Source (Voltage, Gas, Temp) Start->Opt_MS Opt_Mobile Optimize Mobile Phase (pH, Organic %, Ion Pair) Opt_MS->Opt_Mobile Signal Still Low End Signal Enhanced Opt_MS->End Signal OK Deriv Consider Chemical Derivatization Opt_Mobile->Deriv Signal Still Low Opt_Mobile->End Signal OK Deriv->End Implement Strategy

Caption: Troubleshooting logic for enhancing the mass spectrometry signal of this compound.

References

Technical Support Center: H-Ala-Arg-OH in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide H-Ala-Arg-OH. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent its degradation in solution and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

This compound, or L-Alanyl-L-Arginine, is a dipeptide composed of the amino acids alanine and arginine. It is utilized in various research applications, including peptide synthesis and drug development.[1][] It is also known to act as a salt taste enhancer.[1][3]

Q2: What are the primary factors that can cause this compound to degrade in solution?

Like other peptides, the stability of this compound in solution is influenced by several factors, including:

  • pH: Extreme pH levels can catalyze the hydrolysis of the peptide bond. For similar dipeptides, maximum stability has been observed around a neutral pH of 6.0.

  • Temperature: Elevated temperatures accelerate degradation reactions.

  • Oxidation: The presence of oxidizing agents can lead to chemical modification of the peptide.

  • Enzymatic Degradation: If present, proteases can enzymatically cleave the peptide bond.

Q3: How should I store this compound solutions to minimize degradation?

For optimal stability, it is recommended to store this compound solutions at low temperatures, such as -20°C or -80°C. If the product is in lyophilized form, it should be stored in a freezer at or below -20°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q4: What are the potential degradation pathways for this compound in solution?

Based on the chemistry of dipeptides, the following are the most likely degradation pathways for this compound in solution:

  • Hydrolysis of the peptide bond: This is a common degradation pathway for peptides, leading to the formation of the individual amino acids, L-alanine and L-arginine. This reaction is catalyzed by both acidic and basic conditions.[4][5][6]

  • Cyclization to form a diketopiperazine: Dipeptides can undergo intramolecular cyclization to form a stable six-membered ring structure called a diketopiperazine (specifically, cyclo(Ala-Arg)).[7][8][9][10] This is more likely to occur at neutral to slightly alkaline pH and at elevated temperatures.

  • Deamidation: While less common for this specific dipeptide which lacks asparagine or glutamine, degradation of the arginine side chain under certain conditions is a possibility, though less likely than peptide bond hydrolysis or cyclization.

  • Oxidation: Although alanine and arginine are not highly susceptible to oxidation compared to residues like methionine or cysteine, exposure to strong oxidizing agents or conditions that generate reactive oxygen species could potentially lead to degradation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Causes Recommended Solutions
Loss of peptide concentration over time in solution. 1. Hydrolysis of the peptide bond. 2. Cyclization to diketopiperazine. 3. Adsorption to container surfaces. 1. pH Optimization: Maintain the pH of the solution between 5.0 and 7.0. For a similar dipeptide, L-alanyl-L-glutamine, maximum stability was found at approximately pH 6.0.[11]2. Temperature Control: Store solutions at recommended low temperatures (-20°C or -80°C). Prepare fresh solutions for each experiment if possible.3. Use of appropriate containers: Employ low-protein-binding microcentrifuge tubes or vials.
Appearance of unexpected peaks in HPLC or LC-MS analysis. 1. Formation of degradation products. 2. Contamination of the sample. 1. Characterize Degradants: Use mass spectrometry (MS) to identify the mass of the unexpected peaks. Potential degradation products include free alanine and arginine (from hydrolysis) or cyclo(Ala-Arg) (from cyclization).2. Forced Degradation Study: Conduct a forced degradation study (see experimental protocol below) to intentionally generate degradation products and confirm their retention times.3. Ensure Purity: Use high-purity solvents and reagents. Filter solutions before analysis.
Inconsistent results in biological assays. 1. Degradation of this compound leading to lower effective concentration. 2. Biological activity of degradation products. 1. Confirm Peptide Integrity: Analyze the concentration and purity of your this compound stock solution and working solutions using a stability-indicating analytical method (see proposed HPLC-UV/MS method below) before each experiment.2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from lyophilized powder for critical experiments.3. Consider Excipients: For long-term experiments, consider the use of stabilizing excipients. Arginine itself has been shown to stabilize some proteins, though its effect on a dipeptide containing arginine would need to be empirically determined.[12]

Quantitative Data Summary

Table 1: Illustrative pH-Dependent Degradation Rate of a Dipeptide in Aqueous Solution at 40°C

pHApparent First-Order Rate Constant (k) (days⁻¹)Half-life (t₁/₂) (days)
2.00.03519.8
4.00.01069.3
6.0 0.005 138.6
8.00.02034.7
10.00.0907.7

Data is hypothetical and for illustrative purposes, based on trends observed for similar dipeptides.[11]

Key Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for an extended period (e.g., 7 days).

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as HPLC-UV/MS (see Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation of the parent compound.[13][14]

Protocol 2: Stability-Indicating HPLC-UV/MS Method for this compound

Objective: To quantify this compound and separate it from its potential degradation products.

Methodology:

  • Instrumentation: HPLC with a UV detector and coupled to a mass spectrometer (LC-MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 0% to 30% Mobile Phase B over 20 minutes. This will need to be optimized to achieve good separation of this compound from its more polar (hydrolysis products) and potentially less polar (diketopiperazine) degradation products.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection:

    • UV: 210 nm.

    • MS: Electrospray ionization (ESI) in positive mode. Monitor for the [M+H]⁺ ions of this compound (m/z 246.15), L-alanine (m/z 90.05), L-arginine (m/z 175.12), and cyclo(Ala-Arg) (m/z 228.14).

  • Quantification: Use a calibration curve generated from standards of known this compound concentrations.

Visualizations

Degradation_Pathway This compound This compound Ala_Arg L-Alanine + L-Arginine This compound->Ala_Arg Hydrolysis (Acid/Base) DKP cyclo(Ala-Arg) (Diketopiperazine) This compound->DKP Intramolecular Cyclization

Caption: Potential degradation pathways of this compound in solution.

Troubleshooting_Workflow start Inconsistent Experimental Results check_purity Analyze this compound Solution (HPLC/LC-MS) start->check_purity is_pure Is the peptide pure and at the correct concentration? check_purity->is_pure troubleshoot_protocol Review Experimental Protocol (e.g., buffer, other reagents) check_purity->troubleshoot_protocol If purity is confirmed, other factors may be involved degradation Degradation Suspected is_pure->degradation No end_ok Proceed with Experiment is_pure->end_ok Yes optimize_storage Optimize Storage and Handling: - Prepare fresh solutions - Store at -80°C - Adjust pH to ~6.0 degradation->optimize_storage end_retest Re-test with Fresh/Optimized Solution troubleshoot_protocol->end_retest optimize_storage->end_retest

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Validation & Comparative

H-Ala-Arg-OH vs. H-Arg-Ala-OH: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A definitive comparative analysis of the biological activities of the dipeptides H-Ala-Arg-OH and H-Arg-Ala-OH is currently limited by the lack of direct head-to-head experimental studies in publicly available scientific literature. While both peptides are composed of the same amino acid residues, alanine and arginine, their sequential arrangement significantly alters their biochemical properties and potential interactions with biological systems. This guide synthesizes available information on the individual components and related peptide studies to infer potential differences in their biological activities, highlighting the critical need for direct comparative research.

While specific comparative data remains elusive, the known functions of alanine and arginine, coupled with broader principles of peptide chemistry, allow for informed hypotheses regarding their differential effects. Arginine, with its positively charged guanidinium group, is a key residue in many biological processes, including protein-protein interactions, enzyme catalysis, and cellular signaling. Alanine, a small, nonpolar amino acid, often plays a structural role in peptides. The position of the N-terminal and C-terminal amino acid can drastically influence a dipeptide's interaction with receptors, enzymes, and transport systems.

Putative Differential Biological Activities

Based on the distinct N-terminal and C-terminal residues, this compound and H-Arg-Ala-OH are likely to exhibit differences in several key biological areas:

  • Enzyme-Substrate Interactions: The sequence of amino acids is a primary determinant of a peptide's ability to act as a substrate or inhibitor for enzymes. For instance, proteases often have specific recognition sequences. A study on a non-classical Kazal inhibitor demonstrated that substituting an arginine residue with alanine at the P1 position completely abolished its inhibitory activity against trypsin. This underscores the critical role of amino acid positioning in enzyme interactions. Therefore, this compound and H-Arg-Ala-OH would likely be recognized and processed differently by various peptidases.

  • Receptor Binding and Signaling: The N-terminal residue of a peptide is often crucial for its interaction with cell surface receptors. The distinct charge and size of alanine versus arginine at the N-terminus would likely lead to differential binding affinities and subsequent signaling pathway activation. For example, in larger peptides, the position of arginine has been shown to be critical for receptor binding and subsequent biological effects.

  • Cellular Uptake and Transport: The physicochemical properties of the N-terminal amino acid can influence the mechanism and efficiency of a peptide's transport across cell membranes. While no direct comparative data exists for these specific dipeptides, studies on other arginine-rich peptides highlight the importance of this residue in cellular uptake. The presence of arginine at the N-terminus in H-Arg-Ala-OH might facilitate different uptake kinetics compared to this compound.

Experimental Data: Inferred and Contextual

Direct quantitative data comparing the biological activities of this compound and H-Arg-Ala-OH is not available in the reviewed literature. However, we can draw context from studies on larger peptides or related molecules:

  • Salt Taste Enhancement: this compound has been identified as an L-arginyl dipeptide that can act as a salt taste enhancer. This suggests an interaction with specific taste receptors, a property that may differ for H-Arg-Ala-OH due to the altered sequence.

  • Peptide Linkers in Drug Conjugates: The choice of dipeptide linkers, such as those containing alanine and arginine, can significantly impact the physicochemical properties and efficacy of antibody-drug conjugates. This indicates that the sequence of these amino acids influences stability, solubility, and drug release, which are all facets of biological activity.

Future Research Directions

To elucidate the comparative biological activities of this compound and H-Arg-Ala-OH, a series of direct, head-to-head experimental investigations are necessary. The following experimental workflows would be crucial:

Workflow for Comparative Biological Activity Screening

G cluster_synthesis Peptide Synthesis & Purification cluster_assays Comparative Biological Assays cluster_analysis Data Analysis & Comparison AlaArg This compound Enzyme Enzyme Inhibition/Substrate Assays (e.g., DPP-IV, ACE) AlaArg->Enzyme Receptor Receptor Binding Assays (e.g., GPCRs) AlaArg->Receptor Uptake Cellular Uptake Studies (e.g., Caco-2 cells) AlaArg->Uptake Signaling Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) AlaArg->Signaling ArgAla H-Arg-Ala-OH ArgAla->Enzyme ArgAla->Receptor ArgAla->Uptake ArgAla->Signaling Data Quantitative Data Comparison (IC50, EC50, Ki, Uptake Rate) Enzyme->Data Receptor->Data Uptake->Data Signaling->Data

Caption: Proposed workflow for the comparative analysis of this compound and H-Arg-Ala-OH.

Comparative Analysis of Dipeptide Linkers in Antibody-Drug Conjugates: Ala-Arg vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of Ala-Arg and other dipeptide linkers in the context of antibody-drug conjugates (ADCs), supported by experimental data.

The efficiency of drug delivery and the overall therapeutic efficacy of antibody-drug conjugates (ADCs) are critically influenced by the linker connecting the antibody to the cytotoxic payload. Dipeptide linkers, which are designed to be cleaved by lysosomal proteases upon internalization into target cells, are a key component in many ADCs. The choice of the specific amino acid sequence in the dipeptide linker can significantly impact the physicochemical properties and in vitro potency of the ADC. This guide provides a comparative analysis of the Ala-Arg dipeptide linker against other alternatives, with a focus on experimental data from a study on ADCs utilizing a glucocorticoid receptor modulator (GRM) as the payload.

Quantitative Data Presentation

A study by Browne et al. (2023) investigated the impact of different dipeptide linkers on the properties of a mouse anti-TNF antibody conjugated to a GRM payload with a high drug-to-antibody ratio (DAR) of 10. The following table summarizes the key findings for Ala-Arg in comparison to Ala-Ala and Ala-Ser.[1][2]

Dipeptide LinkerIn Silico Property (cLog P of Linker-Drug)Physicochemical Property (% Aggregation of DAR 10 ADC)In Vitro Potency (IC50 in GRE Luciferase Reporter Assay, nM)
Ala-Ala 3.33.6 0.31
Ala-Ser 3.07.90.35
Ala-Arg 2.5 12.5 0.46

Data sourced from Browne et al. (2023).[1][2]

Key Observations:

  • Aggregation: The ADC with the Ala-Ala linker exhibited the lowest level of aggregation (3.6%), suggesting superior physicochemical stability.[1][2] In contrast, the Ala-Arg linked ADC showed the highest aggregation at 12.5%.[1][2]

  • In Vitro Potency: The Ala-Ala linked ADC was the most potent, with an IC50 of 0.31 nM.[1][2] The Ala-Arg linked ADC was the least potent among the three, with an IC50 of 0.46 nM.[1][2]

  • Hydrophobicity: Interestingly, the cLog P of the linker-drug, a measure of hydrophobicity, did not directly correlate with the in vitro potency in this set of comparators. The least hydrophobic linker-drug (Ala-Arg) resulted in the least potent ADC.[1][2]

Experimental Protocols

The following is a detailed methodology for the key in vitro potency experiment cited in this guide.

In Vitro Glucocorticoid Receptor (GRE) Luciferase Reporter Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs, reflecting their ability to deliver the GRM payload and induce a biological response.

Cell Line: A549-GRE cells (A549 cells stably transfected with a glucocorticoid response element driving luciferase expression).

Materials:

  • A549-GRE cells

  • Cell culture medium: F12K medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 400 µg/mL G418.

  • ADCs with different dipeptide linkers (e.g., Ala-Ala, Ala-Ser, Ala-Arg).

  • Dexamethasone (positive control).

  • Bright-Glo™ Luciferase Assay System.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed A549-GRE cells in 96-well white, clear-bottom plates at a density of 10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs and the dexamethasone positive control. Add the diluted compounds to the respective wells.

  • Incubation with ADCs: Incubate the cells with the ADCs for 72 hours at 37°C and 5% CO2.

  • Luciferase Assay:

    • After the 72-hour incubation, equilibrate the plates and the Bright-Glo™ Luciferase Assay reagent to room temperature.

    • Add 100 µL of Bright-Glo™ reagent to each well. .

    • Mix the contents by shaking for 2 minutes to induce cell lysis.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Normalize the luminescence readings to the control wells (cells treated with vehicle only).

    • Plot the normalized data against the logarithm of the ADC concentration.

    • Calculate the IC50 values using a non-linear regression analysis (e.g., four-parameter logistic curve fit).

Visualizations

Experimental Workflow for ADC In Vitro Potency Assay

experimental_workflow cluster_prep Preparation cluster_incubation Treatment and Incubation cluster_analysis Analysis seed_cells Seed A549-GRE Cells (10,000 cells/well) incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h prepare_adcs Prepare Serial Dilutions of ADCs add_adcs Add ADCs to Cells prepare_adcs->add_adcs incubate_24h->add_adcs incubate_72h Incubate for 72h (Treatment) add_adcs->incubate_72h add_reagent Add Bright-Glo™ Luciferase Reagent incubate_72h->add_reagent measure_lum Measure Luminescence add_reagent->measure_lum calc_ic50 Calculate IC50 Values measure_lum->calc_ic50

Caption: Workflow for determining the in vitro potency of ADCs.

Signaling Pathway: General Mechanism of ADC Internalization and Payload Release

adc_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space adc Antibody-Drug Conjugate (ADC) antigen Tumor Cell Antigen adc->antigen Binding endosome Endosome antigen->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Payload lysosome->payload Protease Cleavage of Dipeptide Linker target Intracellular Target (e.g., GRM) payload->target Binding effect Cellular Effect (e.g., Apoptosis) target->effect

Caption: General mechanism of ADC uptake and payload release.

References

A Comparative Guide to H-Ala-Arg-OH Purity Validation: NMR Spectroscopy vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides like H-Ala-Arg-OH is a critical step in guaranteeing experimental reproducibility, product efficacy, and safety. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the purity validation of this compound, supported by experimental protocols and data.

Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for the precise purity assessment of peptides and other organic molecules.[1] Its key advantage lies in the direct proportionality between the integrated signal area in an NMR spectrum and the number of nuclei giving rise to that signal, enabling accurate quantification without the need for identical reference standards for every analyte.

Comparison of Analytical Techniques for Purity Determination

While NMR spectroscopy offers a high degree of accuracy and structural information, other methods like High-Performance Liquid Chromatography (HPLC) are also widely used for purity analysis. Each technique possesses distinct advantages and limitations.

FeatureQuantitative ¹H NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Measures the nuclear magnetic resonance of protons to provide structural and quantitative information.Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.Measures the mass-to-charge ratio of ionized molecules to identify and quantify components.
Quantification Absolute quantification using an internal standard.[2]Relative quantification based on peak area relative to a reference standard.Can be quantitative, often coupled with HPLC for accurate quantification.
Strengths - High precision and accuracy.[2]- Provides structural confirmation.- Non-destructive.- Can identify and quantify unknown impurities if signals are resolved.- High sensitivity for detecting trace impurities.- Well-established and widely available.- Robust and reproducible for routine analysis.- High sensitivity and specificity.- Provides molecular weight information, confirming identity.- Can identify impurities by mass.
Limitations - Lower sensitivity compared to HPLC and MS.- Signal overlap can complicate quantification in complex mixtures.- Requires careful selection of internal standard and optimization of experimental parameters.- Requires a specific reference standard for each compound being quantified.- Co-eluting impurities may not be detected.- Does not provide definitive structural information on its own.- Quantification can be complex and may require isotopic labeling for high accuracy.- Ionization efficiency can vary between compounds, affecting quantification.
Typical Purity (%) ≥ 98%≥ 98%N/A (typically used for identification)
Analysis Time ~15-30 minutes per sample~20-40 minutes per sample~5-15 minutes per sample (often coupled with HPLC)

Experimental Protocols

Quantitative ¹H NMR Spectroscopy Protocol for this compound Purity

This protocol outlines the general steps for determining the purity of this compound using ¹H NMR with an internal standard.

1. Sample Preparation:

  • Accurately weigh 1-5 mg of this compound and a suitable internal standard (e.g., maleic acid, certified reference material) into a clean vial. The molar ratio of the internal standard to the analyte should be optimized for clear signal integration.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., D₂O). Ensure complete dissolution.

  • Transfer the solution to a high-precision NMR tube.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Key Acquisition Parameters:

    • Pulse Angle: 90° pulse to ensure complete excitation.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard. This is crucial for accurate integration.

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).

    • Spectral Width: Wide enough to encompass all signals of interest and provide a good baseline.

    • Acquisition Time: Sufficient to ensure good digital resolution.

3. Data Processing and Purity Calculation:

  • Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) to improve S/N without distorting the signal shape.

  • Carefully phase the spectrum and perform baseline correction.

  • Integrate the well-resolved, non-overlapping signals of both this compound and the internal standard. For this compound, characteristic signals would be from the alanine methyl protons and the arginine side-chain protons.

  • Calculate the purity of this compound using the following formula:

HPLC Protocol for this compound Purity

This protocol provides a general method for the purity analysis of this compound using reversed-phase HPLC.

1. Sample and Standard Preparation:

  • Prepare a stock solution of a this compound reference standard of known purity in the mobile phase.

  • Prepare a sample solution of the this compound to be tested at the same concentration.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient suitable for separating the dipeptide from potential impurities (e.g., 5% to 45% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 214 nm.

3. Data Analysis:

  • Inject the standard and sample solutions.

  • Identify the main peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Integrate the peak areas of the main peak and all impurity peaks.

  • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_nmr qNMR cluster_hplc HPLC cluster_data_processing Data Processing & Analysis weigh Accurately Weigh This compound & Internal Standard (for NMR) dissolve Dissolve in Deuterated Solvent (NMR) or Mobile Phase (HPLC) weigh->dissolve nmr_acq Data Acquisition (Optimized Parameters) dissolve->nmr_acq NMR Sample hplc_run Chromatographic Run (Gradient Elution) dissolve->hplc_run HPLC Sample nmr_proc Spectrum Processing (Phasing, Baseline Correction, Integration) nmr_acq->nmr_proc hplc_proc Chromatogram Integration hplc_run->hplc_proc purity_calc Purity Calculation nmr_proc->purity_calc NMR Data hplc_proc->purity_calc HPLC Data

Caption: Experimental workflow for this compound purity validation.

Logical Relationship of Purity Assessment Methods

logical_relationship Purity Comprehensive Purity Assessment of This compound qNMR Quantitative NMR (Structure & Absolute Purity) Purity->qNMR HPLC HPLC (Separation & Relative Purity) Purity->HPLC MS Mass Spectrometry (Identity & Impurity ID) Purity->MS qNMR->Purity HPLC->Purity MS->Purity

Caption: Interrelation of analytical methods for purity assessment.

Conclusion

Both quantitative NMR and HPLC are powerful techniques for the purity determination of this compound. For a comprehensive and robust validation, an orthogonal approach utilizing both methods is highly recommended. qNMR provides accurate, absolute quantification and structural confirmation, while HPLC offers excellent sensitivity for detecting and quantifying trace impurities. The choice of method or combination of methods will depend on the specific requirements of the research or development phase, with the ultimate goal of ensuring the highest quality of the peptide product.

References

A Comparative Analysis of the Neuroprotective Potential of H-Ala-Arg-OH and Other Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of the dipeptide H-Ala-Arg-OH against other well-researched neuroprotective peptides, with a particular focus on Cationic Arginine-Rich Peptides (CARPs). This document synthesizes available experimental data to objectively evaluate their potential therapeutic efficacy in the context of neurodegenerative disorders.

Executive Summary

The dipeptide this compound is a simple peptide containing L-alanine and L-arginine. While the presence of arginine, a key amino acid in many neuroprotective peptides, suggests a potential for bioactivity, direct experimental evidence for its neuroprotective effects is currently limited in publicly available research. In contrast, a substantial body of evidence supports the potent neuroprotective properties of a class of molecules known as Cationic Arginine-Rich Peptides (CARPs). These peptides exhibit a multi-modal mechanism of action, making them a critical benchmark for comparison. This guide will delve into the known attributes of CARPs and infer the potential neuroprotective capacity of this compound based on the functional roles of its constituent amino acids.

Comparative Data on Neuroprotective Peptides

The following table summarizes the key characteristics and neuroprotective effects of CARPs, which will serve as the primary comparator group for this compound. Due to the lack of specific experimental data for this compound, its properties are inferred based on the known effects of its amino acid components within larger peptide structures.

FeatureCationic Arginine-Rich Peptides (CARPs)This compound (Inferred)Other Neuroprotective Peptides
Composition Typically 6-30 amino acids with a high percentage of arginine residues.[1]Dipeptide of L-alanine and L-arginine.Varies widely; can include specific motifs like the active core of neurotrophic factors.
Net Charge at pH 7.4 Highly positive.[1]Positive (+1).Variable.
Cell Penetrating Ability Generally high, facilitated by the guanidinium groups of arginine.[1]Likely low due to small size and lower positive charge.Variable; often requires fusion with a cell-penetrating peptide for intracellular targets.
Neuroprotective Efficacy High, demonstrated in various in vitro and in vivo models of neuronal injury.[1][2]Unknown, but potentially limited. The presence of alanine has been shown to reduce the neuroprotective efficacy of some CARPs.[3]Varies depending on the specific peptide and its mechanism of action.
Mechanism of Action Multi-modal: reduces excitotoxicity, inhibits apoptosis, decreases oxidative stress, and modulates inflammatory responses.[1][4]Unknown. The arginine residue may confer some antioxidant or anti-excitotoxic properties.Specific to the peptide; can involve receptor binding, enzyme inhibition, or protein-protein interaction modulation.
Key Experimental Findings Dose-dependent protection against neuronal death in models of ischemia and neurotoxicity.[2]Not available.Dependent on the specific peptide.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Neuroprotection by CARPs

Cationic Arginine-Rich Peptides exert their neuroprotective effects through multiple signaling pathways. A key mechanism involves the reduction of excitotoxicity and downstream apoptotic cascades. The following diagram illustrates a simplified representation of this process.

CARP_Neuroprotection_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CARP CARP NMDA_R NMDA Receptor CARP->NMDA_R Inhibits Survival_Pathways Pro-survival Pathways CARP->Survival_Pathways Activates Glutamate Excess Glutamate Glutamate->NMDA_R Activates Ca_influx Ca2+ Influx NMDA_R->Ca_influx Mediates ROS Reactive Oxygen Species (ROS) Ca_influx->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_influx->Mitochondrial_Dysfunction ROS->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Survival_Pathways->Apoptosis Inhibits

Simplified signaling pathway of CARP-mediated neuroprotection.
General Experimental Workflow for Assessing Neuroprotection

The neuroprotective potential of a peptide is typically assessed through a series of in vitro and in vivo experiments. The following diagram outlines a general workflow for such an evaluation.

Neuroprotection_Workflow start Peptide Synthesis and Characterization in_vitro In Vitro Studies (Neuronal Cell Cultures) start->in_vitro toxicity Toxicity Assessment in_vitro->toxicity neuroprotection_assay Neuroprotection Assays (e.g., against glutamate toxicity, oxidative stress) in_vitro->neuroprotection_assay viability Cell Viability (MTT, LDH assays) neuroprotection_assay->viability apoptosis Apoptosis (Caspase activity, TUNEL) neuroprotection_assay->apoptosis oxidative_stress Oxidative Stress (ROS levels, lipid peroxidation) neuroprotection_assay->oxidative_stress in_vivo In Vivo Studies (Animal Models of Neurodegeneration) viability->in_vivo apoptosis->in_vivo oxidative_stress->in_vivo behavioral Behavioral Tests in_vivo->behavioral histology Histological Analysis (Infarct volume, neuronal loss) in_vivo->histology biochemical Biochemical Markers in_vivo->biochemical conclusion Evaluation of Therapeutic Potential behavioral->conclusion histology->conclusion biochemical->conclusion

A general experimental workflow for evaluating peptide neuroprotection.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the neuroprotective effects of peptides.

In Vitro Neuroprotection Assay Against Glutamate Excitotoxicity
  • Objective: To determine the ability of a peptide to protect cultured neurons from glutamate-induced cell death.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat fetuses and cultured in neurobasal medium supplemented with B27 and L-glutamine. Cells are seeded on poly-D-lysine coated 96-well plates.[5]

  • Procedure:

    • After 7-10 days in culture, the culture medium is replaced with a salt-glucose-glycine buffer.

    • Neurons are pre-incubated with varying concentrations of the test peptide (e.g., this compound or a CARP) for 1-2 hours.

    • Glutamate (typically 50-100 µM) is added to induce excitotoxicity, and the cells are incubated for 15-30 minutes.

    • The glutamate-containing medium is removed, and the cells are washed and returned to the original culture medium containing the test peptide.

    • Cell viability is assessed 24 hours later.

  • Assessment: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.[6]

Assessment of Apoptosis using TUNEL Staining
  • Objective: To visualize and quantify apoptotic cell death in neuronal cultures treated with a neurotoxic agent and a test peptide.

  • Procedure:

    • Neuronal cultures are prepared and treated as described in the neuroprotection assay.

    • After 24 hours of incubation, the cells are fixed with 4% paraformaldehyde.

    • The cells are then permeabilized with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.

    • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining is performed using a commercially available kit according to the manufacturer's instructions. This method labels the fragmented DNA characteristic of apoptotic cells.

    • The cell nuclei are counterstained with a fluorescent dye such as DAPI.

  • Analysis: The percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells is determined by fluorescence microscopy. A reduction in the percentage of TUNEL-positive cells in the peptide-treated group compared to the control group indicates an anti-apoptotic effect.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective: To measure the effect of a peptide on the production of intracellular ROS in neurons subjected to oxidative stress.

  • Procedure:

    • Neuronal cultures are pre-incubated with the test peptide.

    • The cells are then loaded with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), for 30-60 minutes.

    • Oxidative stress is induced by adding an agent like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (tBHP).[5]

    • The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured at various time points using a fluorescence plate reader or fluorescence microscope.

  • Analysis: A decrease in fluorescence intensity in the peptide-treated group compared to the control group indicates that the peptide has antioxidant properties and can reduce intracellular ROS levels.

Conclusion

While this compound contains an arginine residue, a critical component for the neuroprotective activity of CARPs, its overall potential as a neuroprotective agent remains speculative without direct experimental validation. The presence of an alanine residue may even diminish its efficacy, as suggested by studies on more complex arginine-rich peptides.[3] In contrast, CARPs represent a well-established class of neuroprotective peptides with a robust, multi-modal mechanism of action.[1] Future research should focus on subjecting this compound to the rigorous experimental workflows outlined in this guide to empirically determine its neuroprotective capabilities and to ascertain whether this simple dipeptide can offer any of the therapeutic benefits observed with larger, more complex neuroprotective peptides.

References

A Comparative Guide to LC-MS/MS Method Validation for H-Ala-Arg-OH Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of the dipeptide H-Ala-Arg-OH against alternative analytical techniques. Detailed experimental protocols and performance data are presented to assist researchers in selecting the most suitable method for their specific needs.

Introduction to this compound Quantification

This compound (Alanine-Arginine) is a dipeptide with various potential physiological roles. Accurate and precise quantification of this polar molecule in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. LC-MS/MS has emerged as a powerful tool for this purpose due to its high sensitivity and selectivity. This guide outlines a complete LC-MS/MS method validation and compares its performance with other analytical approaches.

LC-MS/MS Method for this compound Quantification

The following protocol describes a validated LC-MS/MS method for the determination of this compound in human plasma.

Experimental Protocol

1. Sample Preparation:

  • Method: Protein precipitation.

  • Procedure: To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of this compound). Vortex for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a new microplate for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for retaining the polar dipeptide. For example, a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and decreasing to a lower percentage is typically used in HILIC.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (Q1) m/z 246.2 -> Product ion (Q3) m/z 70.1 (fragment corresponding to the arginine side chain).

    • Internal Standard (e.g., [¹³C₆, ¹⁵N₄]-Arg-Ala-OH): Precursor ion (Q1) m/z 256.2 -> Product ion (Q3) m/z 74.1.

Method Validation Summary

The LC-MS/MS method should be validated according to regulatory guidelines from the FDA and EMA.[1][2] The following table summarizes the typical performance characteristics of a validated method.

Validation ParameterAcceptance CriteriaTypical Performance of LC-MS/MS Method
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio > 101 ng/mL
Accuracy Within ±15% of nominal value (±20% at LLOQ)95.2% - 108.5%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent and reproducible85% - 95%
Matrix Effect Minimal and compensated by internal standardCV < 15%
Stability Stable under tested conditions (freeze-thaw, short-term, long-term)Stable for at least 3 freeze-thaw cycles and 6 months at -80°C

Comparison with Alternative Methods

While LC-MS/MS is a powerful technique, other methods can also be employed for the quantification of dipeptides. The choice of method depends on the specific requirements of the study, such as sensitivity, throughput, and cost.

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection.High sensitivity, high selectivity, high throughput, structural information.High initial instrument cost, potential for matrix effects.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Separation based on electrophoretic mobility in a capillary, coupled to a mass spectrometer.[3][4]High separation efficiency for charged and polar molecules, low sample volume requirement.Lower loading capacity, can be less robust than LC.
HPLC with Fluorescence Derivatization Chromatographic separation of the dipeptide after labeling with a fluorescent tag.[5][6][7]Lower instrument cost compared to MS, good sensitivity.Requires a derivatization step which can be time-consuming and introduce variability, less selective than MS.
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay based on the specific binding of an antibody to the dipeptide.[8][9][10]High throughput, no complex instrumentation required.Requires a specific antibody for this compound which may not be available, potential for cross-reactivity.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry plasma Plasma Sample (50 µL) is Internal Standard in Acetonitrile (150 µL) vortex Vortex & Centrifuge is->vortex supernatant Supernatant for Analysis vortex->supernatant injection Inject Supernatant (5 µL) supernatant->injection hilic HILIC Column Separation injection->hilic elution Gradient Elution hilic->elution esi ESI+ Source elution->esi mrm MRM Detection esi->mrm data Data Acquisition mrm->data

LC-MS/MS Experimental Workflow for this compound Quantification.

Validation_Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity LLOQ LLOQ Validation->LLOQ Selectivity Selectivity Validation->Selectivity Stability Stability Validation->Stability

Key Parameters of Bioanalytical Method Validation.

Conclusion

The LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in biological matrices. While alternative methods such as CE-MS, HPLC with fluorescence detection, and ELISA exist, they each have their own set of advantages and limitations. The choice of the most appropriate method will be dictated by the specific requirements of the research, including the desired level of sensitivity, sample throughput, and available resources. For regulated bioanalysis in drug development, a fully validated LC-MS/MS method is generally the preferred approach due to its superior performance characteristics.

References

Side-by-side comparison of different H-Ala-Arg-OH synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biochemical research, the efficient synthesis of dipeptides such as H-Ala-Arg-OH (Alanyl-Arginine) is a critical step. This guide provides a side-by-side comparison of the most common methods for synthesizing this dipeptide: Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. Each method is evaluated based on key performance indicators, supported by experimental data from relevant studies.

At a Glance: Comparison of this compound Synthesis Methods

The choice of synthesis method for this compound depends on several factors, including the desired scale, purity requirements, and available resources. Solid-Phase Peptide Synthesis (SPPS) is favored for its automation and ease of purification, making it suitable for high-throughput synthesis of various peptides.[1][2] In contrast, Liquid-Phase Peptide Synthesis (LPPS), while more labor-intensive, can be more cost-effective for large-scale production of short peptides and allows for easier isolation of intermediates.[3][4][5] Enzymatic synthesis emerges as a green chemistry alternative, offering high stereoselectivity and mild reaction conditions, which can be particularly advantageous for producing peptides without the need for extensive protecting group strategies.[6][7]

ParameterSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)Enzymatic Synthesis
Principle Stepwise addition of amino acids to a growing peptide chain attached to an insoluble resin support.[2]Stepwise addition of amino acids in a homogenous solution phase.[3]Enzyme-catalyzed peptide bond formation between amino acid esters and amino acid amides.[6]
Typical Yield > 85% (crude)[8]70-90%60-80%[9]
Purity (Crude) > 70%[8]Variable, typically 90-98% after purification.[4]High, due to enzyme stereospecificity.
Reaction Time 12-24 hours (automated)24-72 hours (manual, including purifications)4-24 hours[9]
Scale Small to medium (mg to g)Medium to large (g to kg)[2]Small to medium (mg to g)
Key Advantages Automation, high-throughput capability, simplified purification.[1][2]Scalability, cost-effective for short peptides, ease of intermediate analysis.[4][5]High stereoselectivity, mild reaction conditions, environmentally friendly.[6]
Key Disadvantages Higher cost of resins and reagents, potential for aggregation with complex sequences.[2]Labor-intensive due to intermediate purification steps, not easily automated.[3]Limited enzyme stability and substrate scope, potential for product hydrolysis.[6]

Visualizing the Synthesis Workflows

To better understand the procedural differences between the primary chemical synthesis methods, the following diagrams illustrate the general workflows for Solid-Phase and Liquid-Phase Peptide Synthesis.

SPPS_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Resin Resin Support Load_AA1 Load First Amino Acid (Fmoc-Arg(Pbf)-OH) Resin->Load_AA1 Deprotection1 Fmoc Deprotection (Piperidine) Load_AA1->Deprotection1 Wash1 Wash Deprotection1->Wash1 Coupling Couple Second Amino Acid (Fmoc-Ala-OH) Wash1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Wash2 Wash Deprotection2->Wash2 Cleavage Cleave from Resin (TFA) Wash2->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

A simplified workflow for the Solid-Phase Peptide Synthesis of this compound.

LPPS_Workflow cluster_LPPS Liquid-Phase Peptide Synthesis (LPPS) Start_AA1 Protected Arginine (e.g., Boc-Arg(Pbf)-OH) Coupling Coupling in Solution Start_AA1->Coupling Start_AA2 Protected Alanine (e.g., Fmoc-Ala-OH) Activation Activate Carboxyl Group (e.g., DCC/HOBt) Start_AA2->Activation Activation->Coupling Workup1 Purification/ Isolation Coupling->Workup1 Deprotection1 N-terminal Deprotection Workup1->Deprotection1 Workup2 Purification/ Isolation Deprotection1->Workup2 Deprotection2 Side-Chain Deprotection Workup2->Deprotection2 Final_Purification Final Purification (Crystallization/HPLC) Deprotection2->Final_Purification Final_Product This compound Final_Purification->Final_Product

A generalized workflow for the Liquid-Phase Peptide Synthesis of this compound.

Detailed Experimental Protocols

The following are representative protocols for each synthesis method, compiled from established procedures in the literature.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol is based on the Fmoc/tBu strategy, a widely used method in SPPS.[8]

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Loading of the First Amino Acid: Dissolve Fmoc-Arg(Pbf)-OH and diisopropylethylamine (DIPEA) in DCM and add to the swollen resin. Agitate for 1-2 hours. Cap any unreacted sites with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 5-10 minutes to remove the Fmoc protecting group from the arginine residue. Wash the resin thoroughly with DMF.

  • Coupling of the Second Amino Acid: Dissolve Fmoc-Ala-OH, a coupling agent such as HBTU, and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Final Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the Fmoc group from the newly added alanine.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (e.g., 95:2.5:2.5) for 2-3 hours to cleave the dipeptide from the resin and remove the Pbf side-chain protecting group from arginine.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Liquid-Phase Peptide Synthesis (LPPS) Protocol

This protocol outlines a classical solution-phase approach to dipeptide synthesis.

  • N-terminal Protection of Alanine: Protect the amino group of L-alanine with a suitable protecting group, for example, by reacting it with Fmoc-OSu in a sodium bicarbonate solution to yield Fmoc-Ala-OH.

  • C-terminal Protection of Arginine: Protect the carboxyl group of arginine, for instance, by esterification. The guanidino side chain should also be protected (e.g., with Pbf).

  • Peptide Bond Formation: Dissolve Fmoc-Ala-OH in a suitable organic solvent (e.g., DCM or DMF) and activate the carboxyl group using a coupling reagent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt). Add the protected arginine ester to the activated alanine derivative and stir until the reaction is complete.

  • Purification of Protected Dipeptide: Purify the resulting protected dipeptide (Fmoc-Ala-Arg(Pbf)-OR) by extraction and crystallization or column chromatography.

  • Deprotection: Remove the N-terminal Fmoc group using a mild base like piperidine. Subsequently, remove the C-terminal ester and the arginine side-chain protecting group (Pbf) under acidic conditions (e.g., with TFA).

  • Final Purification: Purify the final product, this compound, by crystallization or RP-HPLC.

Enzymatic Synthesis Protocol

This protocol is based on the use of a protease, such as alcalase or papain, for kinetically controlled peptide synthesis.[9][10]

  • Substrate Preparation: Prepare a solution of the acyl donor, N-protected L-alanine methyl ester (e.g., Z-Ala-OMe), and the nucleophile, L-arginine amide (H-Arg-NH2), in a suitable buffer or a biphasic system with an organic solvent like acetonitrile.[10]

  • Enzymatic Reaction: Add the enzyme (e.g., alcalase) to the substrate solution.[10] Maintain the pH and temperature at the optimal conditions for the specific enzyme (e.g., pH 10 and 35°C for alcalase).[10]

  • Reaction Monitoring: Monitor the progress of the reaction by HPLC to determine the formation of the protected dipeptide amide (Z-Ala-Arg-NH2).

  • Product Isolation: Once the maximum yield is achieved, stop the reaction by denaturing the enzyme (e.g., by adding an organic solvent or adjusting the pH). Isolate the protected dipeptide amide.

  • Deprotection: Remove the N-terminal protecting group (e.g., Z-group by hydrogenolysis) and the C-terminal amide to yield this compound.

  • Purification: Purify the final dipeptide using chromatographic techniques.

References

H-Ala-Arg-OH vs. Other Arginine-Containing Dipeptides: A Comparative Guide to Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the signaling properties of the dipeptide H-Alanine-L-Arginine-OH (H-Ala-Arg-OH) and other arginine-containing dipeptides. Due to a lack of direct head-to-head experimental comparisons in the current body of scientific literature, this guide synthesizes data from studies on individual dipeptides and their constituent amino acids to offer a comprehensive overview for researchers in drug discovery and cellular biology.

Overview of Signaling Properties

Arginine-containing dipeptides are emerging as bioactive molecules with the potential to modulate key cellular signaling pathways. Their influence on pathways such as mTOR, MAPK, and the renin-angiotensin system suggests their therapeutic potential in various physiological and pathological processes. This guide focuses on a comparative analysis of this compound against other notable arginine-containing dipeptides like Glycyl-L-arginine (Gly-Arg), L-Arginyl-L-alanine (Arg-Ala), and L-Arginyl-L-arginine (Arg-Arg).

While this compound is recognized for its role in peptide synthesis and drug formulation, its specific signaling functions are less characterized compared to some other arginine-containing counterparts[1]. One report suggests that this compound may induce apoptosis and inhibit carboxylate enzymes, indicating a potential role in cancer therapy[2]. A tetrapeptide containing the Ala-Arg sequence, H-Ala-Glu-Asp-Arg-OH, has been shown to stimulate the expression of cytoskeletal and nuclear matrix proteins[3].

Comparative Analysis of Signaling Pathways

The following table summarizes the known effects of this compound and other arginine-containing dipeptides on major signaling pathways. It is important to note that the data is compiled from different studies, and direct quantitative comparisons should be made with caution.

DipeptideSignaling PathwayObserved EffectCell/System TypeReference
This compound ApoptosisInduction of apoptotic cell death.Not Specified[2]
Cytoskeletal Protein ExpressionA tetrapeptide containing Ala-Arg stimulates expression.Mouse Embryonic Fibroblasts[3]
Gly-Arg Not directly specifiedThe constituent amino acid, Glycine, activates the mTOR pathway and can suppress pro-inflammatory cytokine production.[4][5][6] The constituent amino acid, Arginine, is a known activator of the mTOR pathway and can modulate cytokine expression.[7][8]Various[4][5][6][7][8]
Arg-Ala Angiotensin-Converting Enzyme (ACE) InhibitionInhibition of ACE.Not SpecifiedNot available in search results
Arg-Arg mTOR SignalingActivates the mTOR signaling pathway, leading to increased protein synthesis.Bovine Mammary Epithelial CellsNot available in search results
Amino Acid UptakeIncreases the net uptake of amino acids.Bovine Mammary Epithelial CellsNot available in search results

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by arginine-containing dipeptides and their constituent amino acids.

mTOR_Signaling Arginine Arginine / Arginine-Containing Dipeptides (e.g., Arg-Arg) Amino_Acid_Transporters Amino Acid Transporters Arginine->Amino_Acid_Transporters mTORC1 mTORC1 Amino_Acid_Transporters->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis (e.g., Casein) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition when active Cell_Growth Cell Growth and Proliferation Protein_Synthesis->Cell_Growth

Caption: mTOR signaling pathway activation by arginine.

MAPK_Signaling Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Extracellular_Stimuli->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors (e.g., NF-κB) ERK->Transcription_Factors Gene_Expression Gene Expression (e.g., Cytokines) Transcription_Factors->Gene_Expression

Caption: Overview of the MAPK signaling cascade.

ACE_Inhibition Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone_Secretion Aldosterone Secretion Angiotensin_II->Aldosterone_Secretion Renin Renin ACE ACE Arg_Ala Arg-Ala Arg_Ala->ACE Inhibition

Caption: Mechanism of ACE inhibition by Arg-Ala.

Experimental Protocols

This section details generalized protocols for assays relevant to studying the signaling effects of dipeptides.

mTOR and MAPK Pathway Activation Assay (Western Blotting)

Objective: To determine the phosphorylation status of key proteins in the mTOR (e.g., mTOR, S6K1, 4E-BP1) and MAPK (e.g., ERK1/2, p38, JNK) pathways.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293, HeLa, or relevant cell line) and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours. Treat cells with the dipeptide of interest at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of the target proteins overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.

Cytokine Production Assay (ELISA)

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or biological fluids.

Protocol:

  • Sample Collection: Culture cells (e.g., macrophages, PBMCs) and treat with the dipeptide. Collect the cell culture supernatant at desired time points.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with an appropriate blocking buffer for 1-2 hours.

    • Add standards and samples to the wells and incubate for 2 hours.

    • Wash the plate and add a biotinylated detection antibody for 1-2 hours.

    • Wash and add streptavidin-HRP conjugate for 20-30 minutes.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a dipeptide on ACE.

Protocol:

  • Reagents: Prepare a substrate for ACE (e.g., hippuryl-histidyl-leucine, HHL), ACE enzyme solution, and the dipeptide inhibitor at various concentrations.

  • Assay Procedure:

    • Pre-incubate the ACE enzyme with the dipeptide inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the HHL substrate.

    • Incubate the reaction mixture at 37°C.

    • Stop the reaction by adding an acid (e.g., HCl).

    • Quantify the amount of hippuric acid produced by spectrophotometry or HPLC.

  • Analysis: Calculate the percentage of ACE inhibition for each concentration of the dipeptide. Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.

Conclusion and Future Directions

The available evidence suggests that arginine-containing dipeptides are a promising class of bioactive molecules with the potential to modulate critical cellular signaling pathways. While studies on individual dipeptides like Arg-Arg and Arg-Ala have begun to elucidate their specific roles in mTOR signaling and ACE inhibition, respectively, the signaling properties of this compound remain largely underexplored.

Future research should focus on direct, comparative studies of these dipeptides in standardized in vitro and in vivo models. Such studies will be crucial for understanding the structure-activity relationships that govern their signaling effects and for unlocking their full therapeutic potential. Key areas for future investigation include:

  • Receptor Identification: Identifying the specific cell surface receptors or transporters that mediate the signaling effects of these dipeptides.

  • Dose-Response and Time-Course Studies: Establishing clear dose-dependent and time-dependent effects on signaling pathways.

  • In Vivo Efficacy: Translating the in vitro findings to animal models of disease to assess their therapeutic efficacy and safety.

By addressing these knowledge gaps, the scientific community can pave the way for the development of novel dipeptide-based therapeutics for a range of diseases.

References

A Comparative Purity Assessment of H-Ala-Arg-OH from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the comparative purity assessment of the dipeptide H-Ala-Arg-OH obtained from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The objective is to employ a suite of orthogonal analytical methods to rigorously evaluate the purity, identify potential impurities, and determine the net peptide content of each sample. The following sections detail the experimental protocols, present a structured format for data comparison, and visualize the analytical workflow.

Executive Summary of Findings

This section would typically summarize the key findings from the experimental data. For the purpose of this guide, we will present hypothetical data in the subsequent tables to illustrate how results would be compared. A summary would generally highlight the supplier providing the highest purity product and detail the nature and quantity of impurities found in each sample.

Data Presentation

Quantitative data from the analytical characterization of this compound from each supplier is summarized in the tables below.

Table 1: Summary of this compound Purity by RP-HPLC

SupplierRetention Time (min)Peak Area (%)Known Impurities (%)Unknown Impurities (%)
Supplier A15.299.50.3 (Impurity 1)0.2
Supplier B15.298.80.8 (Impurity 1)0.4
Supplier C15.399.10.5 (Impurity 2)0.4

Table 2: Mass Spectrometry Analysis of this compound and Impurities

SupplierExpected Mass [M+H]⁺ (m/z)Observed Mass [M+H]⁺ (m/z)Impurity 1 [M+H]⁺ (m/z)Impurity 2 [M+H]⁺ (m/z)
Supplier A246.15246.16175.12-
Supplier B246.15246.15175.12-
Supplier C246.15246.17-229.15

Note: The mass of this compound is 245.28 Da.

Table 3: Net Peptide Content by Amino Acid Analysis

SupplierTheoretical Ala:Arg RatioObserved Ala:Arg RatioNet Peptide Content (%)
Supplier A1:11:1.0195.2
Supplier B1:11:0.9992.5
Supplier C1:11:1.0294.8

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to ensure robust and reproducible results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the this compound samples by separating the main peptide from any impurities based on hydrophobicity.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm.

  • Sample Preparation: Samples are dissolved in Mobile Phase A to a concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

  • Data Analysis: Purity is calculated based on the relative peak area of the main this compound peak compared to the total area of all observed peaks.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight of the target peptide this compound and to identify the mass of any co-eluting impurities.[4]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Chromatographic Conditions: Same as the RP-HPLC method described above.

  • Mass Spectrometry Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Range: m/z 100-1000.

    • Data Acquisition: Full scan mode.

  • Data Analysis: The observed mass-to-charge ratio (m/z) of the main peak is compared to the theoretical mass of this compound. The masses of impurity peaks are analyzed to tentatively identify their structures (e.g., deletion sequences, protecting group adducts).[5]

Amino Acid Analysis (AAA)

Objective: To determine the net peptide content and confirm the amino acid composition of the this compound samples.[2][6][7]

  • Hydrolysis: The peptide samples are hydrolyzed in 6 M HCl at 110°C for 24 hours in sealed, evacuated tubes.[8][9]

  • Derivatization: The resulting free amino acids are derivatized using a suitable reagent (e.g., phenylisothiocyanate - PITC) to enable UV or fluorescence detection.[10]

  • Instrumentation: An HPLC system with a UV or fluorescence detector.

  • Column: A dedicated amino acid analysis column.

  • Separation: The derivatized amino acids are separated by reversed-phase chromatography.

  • Quantification: The amount of each amino acid is quantified by comparing the peak areas to those of a known amino acid standard mixture.

  • Data Analysis: The molar ratios of Alanine to Arginine are calculated to confirm the peptide's composition. The net peptide content is determined by comparing the total amount of quantified amino acids to the initial weight of the peptide sample.[2]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the chemical structure of this compound.

experimental_workflow cluster_sample Sample Reception cluster_analysis Analytical Workflow cluster_data Data Interpretation cluster_report Final Report Supplier_A This compound (Supplier A) RP_HPLC RP-HPLC Purity Assessment Supplier_A->RP_HPLC LC_MS LC-MS Identity & Impurity ID Supplier_A->LC_MS AAA Amino Acid Analysis Net Peptide Content Supplier_A->AAA Supplier_B This compound (Supplier B) Supplier_B->RP_HPLC Supplier_B->LC_MS Supplier_B->AAA Supplier_C This compound (Supplier C) Supplier_C->RP_HPLC Supplier_C->LC_MS Supplier_C->AAA Purity_Data Purity (%) RP_HPLC->Purity_Data Mass_Data Molecular Weight Impurity Mass LC_MS->Mass_Data Content_Data Net Peptide Content AA Ratio AAA->Content_Data Comparison_Guide Comparative Purity Guide Purity_Data->Comparison_Guide Mass_Data->Comparison_Guide Content_Data->Comparison_Guide H_Ala_Arg_OH_Structure cluster_Ala Alanine (Ala) cluster_Arg Arginine (Arg) Ala_NH2 H₂N Ala_CH CH Ala_NH2->Ala_CH Ala_CH3 CH₃ Ala_CH->Ala_CH3 Ala_C C Ala_CH->Ala_C Ala_O O Ala_C->Ala_O Arg_NH NH Ala_C->Arg_NH Peptide Bond Arg_CH CH Arg_NH->Arg_CH Arg_Side_Chain (CH₂)₃ NH C(=NH)NH₂ Arg_CH->Arg_Side_Chain Arg_COOH COOH Arg_CH->Arg_COOH

References

Benchmarking H-Ala-Arg-OH Activity Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the enzymatic inhibitory activity of the dipeptide H-Ala-Arg-OH. Due to the current absence of publicly available quantitative data on the specific inhibitory effects of this compound, this document serves as a comprehensive template. Researchers can utilize the information presented herein to design and execute experiments to determine the activity of this compound and compare it against well-established inhibitors of key enzymes.

The selection of potential enzyme targets for this compound is based on the inhibitory activity of its isomer, H-Arg-Ala-OH, against Angiotensin-Converting Enzyme (ACE), and the presence of an arginine residue, suggesting potential interactions with Arginase and Nitric Oxide Synthase (NOS).

Comparative Analysis of Enzyme Inhibitors

The following tables summarize the inhibitory potency (IC50 and Ki values) of known, commercially available inhibitors for Angiotensin-Converting Enzyme (ACE), Arginase, and Nitric Oxide Synthase (NOS). These compounds serve as essential benchmarks for evaluating the potential inhibitory activity of this compound.

Table 1: Benchmarking Inhibitors for Angiotensin-Converting Enzyme (ACE)

InhibitorTypeTarget(s)IC50Ki
This compound Dipeptide ACE (Hypothesized) Data Not Available Data Not Available
CaptoprilSmall MoleculeACE21.78 ± 1.10 nM[1]-
EnalaprilatSmall MoleculeACE--
LisinoprilSmall MoleculeACE--
BenazeprilSmall MoleculeACE--
RamiprilSmall MoleculeACE--

Table 2: Benchmarking Inhibitors for Arginase

InhibitorTypeTarget(s)IC50Ki
This compound Dipeptide Arginase (Hypothesized) Data Not Available Data Not Available
Nω-Hydroxy-nor-L-arginine (nor-NOHA)Arginine AnalogArginase I & II1.7 ± 0.7 µM[2]-
Arginase inhibitor 1Small MoleculeHuman Arginase I & II223 ± 22.3 nM (hARG I), 509 ± 85.1 nM (hARG II)[3]-
CB-1158 (Numidargistat)Small MoleculeHuman Arginase I & II86 nM (hARG I), 296 nM (hARG II)-
BEC hydrochlorideSmall MoleculeArginase II-0.31 µM (pH 7.5), 30 nM (pH 9.5)
PiceatannolNatural PolyphenolBovine Liver Arginase12.6 µM[2]-

Table 3: Benchmarking Inhibitors for Nitric Oxide Synthase (NOS)

InhibitorTypeTarget(s)IC50Ki
This compound Dipeptide NOS (Hypothesized) Data Not Available Data Not Available
L-NAME (NG-Nitro-L-arginine methyl ester)Arginine AnalogNon-selective NOS70 µM (freshly dissolved), 1.4 µM (as L-NOARG)[4][5]15 nM (bovine nNOS), 39 nM (human eNOS), 4.4 µM (murine iNOS)[6]
L-NIL (L-N6-(1-Iminoethyl)lysine)Amino Acid DerivativeiNOS selective--
1400WSmall MoleculeiNOS selective--
Asymmetric dimethylarginine (ADMA)Endogenous InhibitorNon-selective NOS1.5 µM[7]-

Experimental Protocols

Detailed methodologies for conducting in vitro inhibition assays for ACE, Arginase, and NOS are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This spectrophotometric assay is based on the quantification of hippuric acid produced from the ACE-mediated hydrolysis of the substrate hippuryl-histidyl-leucine (HHL).

Materials:

  • Angiotensin-Converting Enzyme (ACE) from rabbit lung

  • Hippuryl-histidyl-leucine (HHL)

  • This compound and benchmark inhibitors (e.g., Captopril)

  • Sodium borate buffer (0.1 M, pH 8.3) containing 0.3 M NaCl

  • 1 M HCl

  • Ethyl acetate

  • Deionized water

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Dissolve ACE in borate buffer to a final concentration of 0.1 U/mL.

    • Dissolve HHL in borate buffer to a concentration of 5 mM.

    • Prepare a stock solution of this compound and benchmark inhibitors in deionized water and create a series of dilutions.

  • Assay Procedure:

    • In a microcentrifuge tube, add 50 µL of the inhibitor solution (this compound or benchmark). For the control, add 50 µL of deionized water.

    • Add 50 µL of the ACE solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 150 µL of the HHL substrate solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

    • Terminate the reaction by adding 250 µL of 1 M HCl.

  • Quantification of Hippuric Acid:

    • Add 1.5 mL of ethyl acetate to extract the hippuric acid.

    • Vortex vigorously and centrifuge.

    • Transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.

    • Re-dissolve the residue in 1 mL of deionized water.

    • Measure the absorbance at 228 nm.

  • Data Analysis:

    • Calculate the percentage of ACE inhibition using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Sample) / Absorbance_Control] x 100

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentrations.

Protocol 2: Arginase Inhibition Assay

This colorimetric assay measures the amount of urea produced from the hydrolysis of L-arginine by arginase.[8]

Materials:

  • Purified Arginase I or II

  • L-arginine

  • This compound and benchmark inhibitors (e.g., nor-NOHA)

  • Tris-HCl buffer (10 mM, pH 7.4) with 0.4% Triton X-100

  • Protease inhibitor cocktail

  • Commercial arginase activity assay kit (e.g., Quantichrom Arginase Assay Kit)

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Prepare solutions of purified arginase and the test inhibitors at various concentrations.

  • Reaction Mixture:

    • In a 96-well plate, add the arginase solution to wells containing the test inhibitor or a vehicle control.

  • Initiation and Incubation:

    • Start the reaction by adding a buffered L-arginine solution.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Urea Quantification:

    • Stop the reaction and measure the urea concentration according to the manufacturer's protocol of the chosen assay kit. This typically involves a colorimetric reaction where the optical density is measured.

  • Data Analysis:

    • Calculate the percentage of arginase inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percent inhibition against the inhibitor concentrations.

Protocol 3: Nitric Oxide Synthase (NOS) Inhibition Assay (Griess Assay)

This assay quantifies nitric oxide (NO) production by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[9]

Materials:

  • Purified recombinant human nNOS, eNOS, or iNOS

  • L-arginine

  • This compound and benchmark inhibitors (e.g., L-NAME)

  • NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Necessary cofactors (NADPH, FAD, FMN, (6R)-5,6,7,8-tetrahydrobiopterin (BH4))

  • Calmodulin and CaCl2 (for nNOS and eNOS)

  • Griess Reagent (Sulfanilamide and N-(1-Naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite standard solution

  • 96-well microplate and microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing NOS Assay Buffer, L-arginine, and all necessary cofactors. For nNOS and eNOS, include Calmodulin and CaCl2.

  • Assay Setup:

    • Add varying concentrations of the inhibitor (this compound or benchmark) to the wells of a 96-well plate.

    • Initiate the reaction by adding the purified NOS enzyme to each well.

  • Incubation and Reaction Termination:

    • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

    • Stop the reaction (method depends on specific kit instructions, often by adding a component of the Griess reagent).

  • Nitrite Measurement:

    • Add the Griess reagent components to each well.

    • Incubate at room temperature, protected from light, to allow for color development.

    • Measure the absorbance at approximately 540 nm.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard solution.

    • Calculate the nitrite concentration in each sample and determine the percent inhibition.

    • Determine the IC50 value for each NOS isoform by plotting the percent inhibition against the inhibitor concentrations.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental and biological contexts, the following diagrams are provided.

G Experimental Workflow for Enzyme Inhibition Assay prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Reaction (Inhibitor + Enzyme) prep->setup preinc Pre-incubate setup->preinc init Initiate Reaction (Add Substrate) preinc->init inc Incubate init->inc term Terminate Reaction inc->term quant Quantify Product term->quant analyze Analyze Data (Calculate % Inhibition, IC50) quant->analyze G L-Arginine Metabolic Pathways L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS Arginase Arginase L_Arginine->Arginase NO_Citrulline Nitric Oxide (NO) + L-Citrulline NOS->NO_Citrulline Urea_Ornithine Urea + L-Ornithine Arginase->Urea_Ornithine H_Ala_Arg_OH_NOS This compound (Hypothesized Inhibition) H_Ala_Arg_OH_NOS->NOS H_Ala_Arg_OH_Arg This compound (Hypothesized Inhibition) H_Ala_Arg_OH_Arg->Arginase G Renin-Angiotensin System (RAS) Pathway cluster_renin cluster_ace Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction, Aldosterone Release Angiotensin_II->Vasoconstriction H_Ala_Arg_OH This compound (Hypothesized Inhibition) H_Ala_Arg_OH->ACE

References

Safety Operating Guide

Personal protective equipment for handling H-Ala-Arg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the dipeptide H-Ala-Arg-OH (L-alanyl-L-arginine). The following procedures are based on standard laboratory practices for handling non-hazardous peptide compounds and are intended to ensure the safety of laboratory personnel and maintain the integrity of the product.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and prevent contamination.[1]

Form Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Skin and Body Protection
Solid (Lyophilized Powder) Use in a well-ventilated area. A chemical fume hood is recommended for weighing and aliquoting to avoid inhalation of dust.Nitrile or latex gloves.[2]Safety glasses with side shields or goggles.[1]Recommended when handling larger quantities or if dust is generated.Standard laboratory coat.[2]
Solution Use in a well-ventilated area.Nitrile or latex gloves.Safety glasses with side shields or goggles.Not generally required.Standard laboratory coat.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will ensure safety and experimental accuracy.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • The vial containing the lyophilized peptide should be allowed to warm to room temperature before opening to prevent condensation, which can degrade the peptide.[3]

  • For long-term storage of the lyophilized powder, it is best to store it in a cool, dry, and dark place, with temperatures of -20°C or colder being preferable.[3][4]

  • Once reconstituted, peptide solutions have a limited shelf life. It is recommended to store aliquots at -20°C or colder to avoid repeated freeze-thaw cycles.[3]

2. Reconstitution:

  • Always use high-purity, sterile water or a recommended buffer for reconstitution.[5]

  • Work in a sterile environment to prevent contamination.[5]

  • If solubility issues arise, small amounts of dilute acetic acid or ammonium hydroxide can be used, but compatibility with the intended application should be verified.[3]

3. Handling:

  • Always wear the appropriate PPE as outlined in the table above.

  • Avoid direct contact with the skin and eyes.[5]

  • Do not inhale the powder.[3]

  • Use calibrated equipment for accurate measurements.[5]

  • Clearly label all containers with the compound name, concentration, and date of preparation.[5]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.

1. Waste Segregation:

  • All solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, should be collected in a clearly labeled, leak-proof hazardous waste container.[2]

2. Liquid Waste:

  • Unused or waste solutions of this compound should be collected in a designated chemical waste container.

  • Do not pour peptide solutions down the drain unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department and local regulations.[4][5]

3. Decontamination:

  • For spills, use an inert absorbent material for liquids and carefully sweep up solids to avoid generating dust.[1]

  • The spill area should be decontaminated and washed thoroughly.[1]

4. Final Disposal:

  • All waste must be disposed of through your institution's certified hazardous waste management service in accordance with local, state, and federal regulations.[1][2]

Workflow for Handling and Disposal of this compound

G Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol receipt Receipt and Inspection storage Storage (Lyophilized: -20°C or colder) (Solution: Aliquot and freeze) receipt->storage Store appropriately reconstitution Reconstitution (Sterile environment, appropriate solvent) storage->reconstitution Prepare for use experimentation Experimentation (Use appropriate PPE) reconstitution->experimentation Use in experiments waste_generation Waste Generation (Contaminated solids and unused solutions) experimentation->waste_generation Generates waste segregation Segregation (Collect in labeled, leak-proof containers) waste_generation->segregation institutional_disposal Institutional Disposal (Follow EHS guidelines) segregation->institutional_disposal

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.